Product packaging for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine(Cat. No.:)

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Cat. No.: B7908627
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-YDQXZVTASA-N
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Description

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3S B7908627 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJBUGPGFNISJ-YDQXZVTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104322-63-6
Record name (1S)-(+)-(10-Camphorsulphonyl)oxaziridine
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Foundational & Exploratory

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Authored by: A Senior Application Scientist

Foreword: Precision in Asymmetric Oxidation

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and complex natural products where stereochemistry dictates biological activity. This compound, a prominent member of the Davis oxaziridine family of reagents, has emerged as a powerful and reliable tool for asymmetric oxidation. Its unique structural architecture, combining a reactive oxaziridine ring with a rigid, chiral camphor backbone, provides an exceptional platform for stereocontrolled oxygen transfer reactions.[1] This guide offers a comprehensive exploration of the core mechanistic principles governing the action of this reagent, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness its synthetic potential. We will delve into the causality behind its stereoselectivity, present validated protocols, and offer insights gleaned from extensive application in the field.

The Reagent: Structure and Synthesis

This compound is a chiral oxaziridine derived from naturally abundant and inexpensive (1S)-(+)-10-camphorsulfonic acid.[2][[“]] This parent material imparts the critical stereochemical information that is fundamental to the reagent's function.

Physical and Chemical Properties:

  • CAS Number: 104322-63-6[4][5]

  • Molecular Formula: C₁₀H₁₅NO₃S[4][5]

  • Molecular Weight: 229.3 g/mol [5]

  • Appearance: White crystalline powder[4]

  • Melting Point: 172-174 °C[4][6]

The synthesis is a robust, multi-step process that begins with the conversion of (+)-camphorsulfonic acid to its corresponding sulfonamide. This is followed by cyclization to form the camphorsulfonylimine, which is then oxidized to yield the final oxaziridine product.[2][4] The key oxidation step to form the three-membered oxaziridine ring is highly stereoselective due to the steric hindrance imposed by the camphor skeleton, which blocks one face of the carbon-nitrogen double bond in the imine intermediate.[2][7]

Core Mechanism: Electrophilic Oxygen Transfer

The reactivity of N-sulfonyloxaziridines is rooted in the electronic nature of the oxaziridine ring. The strongly electron-withdrawing sulfonyl group polarizes the N-O bond, rendering the oxygen atom highly electrophilic and susceptible to nucleophilic attack.[8][9] This is the cornerstone of its function as an oxygen transfer agent.

The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway at the oxygen atom.[10][11][12]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient oxygen atom of the oxaziridine.

  • Intermediate Formation: This attack leads to the formation of a transient, unstable hemiaminal-like intermediate.[10][11]

  • Fragmentation: The intermediate rapidly fragments, breaking the N-O and C-N bonds of the original ring. This step is irreversible and drives the reaction forward.

  • Product Release: The nucleophile is released as its oxidized form (Nu-OH), and a sulfinimine (or a related sulfonamide derivative after workup) is generated as a byproduct.[10]

This efficient and clean oxygen transfer is a hallmark of Davis-type reagents. The following diagram illustrates this fundamental mechanistic pathway.

G cluster_1 Transition State for Asymmetric Hydroxylation cluster_steric Steric Shield Enolate Prochiral Enolate (Planar) Oxaziridine This compound Enolate->Oxaziridine Approaches Steric_Bulk Bulky Camphor Backbone Approach_Favored Favored Attack (Less Hindered Face) Approach_Disfavored Disfavored Attack (Sterically Blocked) G A 1. Dissolve Ketone in THF B 2. Cool to -78 °C A->B C 3. Add NaHMDS (Base) (Forms Enolate) B->C D 4. Stir for 30-60 min C->D E 5. Add Oxaziridine Solution D->E F 6. Reaction at -78 °C (1-3 h) E->F G 7. Quench with sat. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify (Chromatography) H->I J 10. Analyze (Yield, ee%) I->J

References

synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine from camphorsulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a prominent member of the Davis oxaziridine family, is a powerful and highly stereoselective oxidizing agent.[1][2][3] Its utility in modern asymmetric synthesis, particularly for the α-hydroxylation of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds, is well-established.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis of this invaluable reagent, starting from the readily available (1S)-(+)-10-camphorsulfonic acid. The synthesis is a robust, multi-step process that can be executed on a large scale, achieving a good overall yield.[4][5] We will dissect each critical stage of the synthesis—from the formation of the sulfonyl chloride and sulfonimine intermediates to the final diastereoselective oxidation—providing not only step-by-step protocols but also the underlying chemical principles and critical process parameters that ensure success.

Introduction: The Role of Chiral Oxaziridines in Asymmetric Oxidation

The selective introduction of a hydroxyl group in a stereocontrolled manner is a fundamental challenge in organic synthesis, pivotal to the construction of complex, biologically active molecules.[4] N-sulfonyloxaziridines, first developed by Franklin A. Davis, emerged as a class of stable, neutral, and aprotic oxidizing agents capable of transferring an oxygen atom to a wide variety of nucleophiles with high selectivity.[1][2][6]

Among these, the chiral camphor-derived oxaziridines are particularly noteworthy. Their rigid bicyclic camphor backbone provides a well-defined steric environment, enabling high levels of asymmetric induction in oxidation reactions.[1][7] this compound is a reagent of choice for the asymmetric hydroxylation of metal enolates, Grignard reagents, and other carbon nucleophiles, finding application in the total synthesis of complex natural products like Taxol.[1][4]

Retrosynthetic Analysis and Strategic Overview

The synthesis begins with the commercially available and inexpensive (1S)-(+)-10-camphorsulfonic acid.[4][5] The overall strategy involves a three-stage transformation:

  • Activation of the Sulfonic Acid: Conversion of the sulfonic acid into a more reactive sulfonyl chloride.

  • Formation of the Sulfonimine: Reaction of the sulfonyl chloride with an ammonia source, followed by acid-catalyzed cyclization to form the key imine intermediate.

  • Oxidative Cyclization: Diastereoselective oxidation of the sulfonimine to yield the target oxaziridine.

The key to the high stereoselectivity of the final step lies in the camphor scaffold, which sterically shields one face of the carbon-nitrogen double bond in the sulfonimine intermediate, directing the oxidant to attack from the less hindered endo face.[4][5][7]

G cluster_0 Synthetic Pathway A (1S)-(+)-10-Camphorsulfonic Acid B (+)-(1S)-10-Camphorsulfonyl Chloride A->B SOCl₂ or PCl₅ C (+)-(1S)-10-Camphorsulfonamide B->C NH₄OH D (−)-(Camphorsulfonyl)imine C->D Amberlyst 15 Toluene, Reflux E This compound D->E Oxone® K₂CO₃, H₂O/Toluene G cluster_0 Oxidation Mechanism cluster_steric Steric Hindrance Imine (-)-Camphorsulfonimine Transition Transition State (Endo Attack) Imine->Transition Oxone® (KHSO₅) Oxaziridine (+)-Camphorsulfonyloxaziridine Transition->Oxaziridine Exo Exo Face (Blocked) Endo Endo Face (Accessible)

References

An In-depth Technical Guide to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Properties, Synthesis, and Applications in Asymmetric Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a pivotal chiral reagent in modern asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, outlines a detailed synthetic pathway, and explores its application in stereoselective transformations, grounded in mechanistic insights and validated protocols.

Core Characteristics and Physicochemical Properties

This compound, a derivative of camphor, is a highly effective and stereoselective oxidizing agent.[1] Its rigid bicyclic structure, inherited from the camphor backbone, creates a well-defined chiral environment that allows for excellent enantioselectivity in various chemical transformations.[2] This reagent is particularly renowned for the asymmetric hydroxylation of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[3][4]

The compound is a white crystalline solid, and its key physical and chemical properties are summarized in the table below for quick reference.[5]

PropertyValue
CAS Number 104322-63-6[6]
Molecular Formula C₁₀H₁₅NO₃S[6]
Molecular Weight 229.30 g/mol [7]
Melting Point 172-174 °C (lit.)[5][6]
Optical Rotation [α]₂₈/D +45°, c = 2 in chloroform[7]
Appearance White crystalline powder/solid[5]
Solubility Soluble in chloroform[6]
Storage 2-8°C, keep container tightly closed[7]

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process that commences with the readily available and inexpensive (1S)-(+)-10-camphorsulfonic acid.[3][[“]] The general synthetic strategy involves the formation of a camphorsulfonyl imine intermediate, which is subsequently oxidized to the desired oxaziridine.[4]

A representative synthetic pathway is detailed below:

Step 1: Synthesis of (+)-(1S)-10-Camphorsulfonamide

The initial step involves the conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding sulfonamide. A highly efficient method involves the direct reaction of the sulfonic acid with thionyl chloride to form the sulfonyl chloride, which is then treated with ammonium hydroxide.[3] This procedure is advantageous as it bypasses the need to isolate the intermediate sulfonyl chloride.[3]

Step 2: Formation of the (-)-(Camphorsulfonyl)imine

The synthesized (+)-(1S)-camphorsulfonamide is then cyclized under acidic conditions to form the (-)-(camphorsulfonyl)imine.[3] This is typically achieved by heating the sulfonamide in toluene with an acid catalyst, such as Amberlyst 15 ion-exchange resin, and removing the water formed using a Dean-Stark apparatus.[3]

Step 3: Oxidation to this compound

The final step is the stereoselective oxidation of the (-)-(camphorsulfonyl)imine to the oxaziridine.[4] This is commonly accomplished using a buffered solution of potassium peroxymonosulfate (Oxone).[4][9] The oxidation occurs preferentially from the endo face of the C=N double bond, resulting in the formation of a single oxaziridine isomer.[9]

Synthesis_Workflow cluster_0 Synthesis of this compound A (1S)-(+)-10-Camphorsulfonic Acid B (+)-(1S)-10-Camphorsulfonamide A->B 1. SOCl₂ 2. NH₄OH C (-)-(Camphorsulfonyl)imine B->C Amberlyst 15 Toluene, reflux D This compound C->D Oxone Buffered solution

Synthetic pathway for this compound.

Mechanism of Asymmetric Oxidation

The utility of this compound as a chiral oxidizing agent lies in its ability to transfer an oxygen atom to a nucleophilic substrate with high enantioselectivity.[10] The key to this stereochemical control is the rigid camphor backbone, which sterically shields one face of the oxaziridine ring.[2]

In the asymmetric hydroxylation of a prochiral ketone enolate, the enolate attacks the electrophilic oxygen atom of the oxaziridine. The bulky camphor framework directs the approach of the enolate to the less sterically hindered face of the oxaziridine ring, leading to the preferential formation of one enantiomer of the α-hydroxy ketone.[2]

Asymmetric_Oxidation cluster_1 Asymmetric Hydroxylation of a Ketone Enolate Enolate Prochiral Ketone Enolate TransitionState [Transition State] (Sterically directed attack) Enolate->TransitionState Oxaziridine This compound Oxaziridine->TransitionState Product α-Hydroxy Ketone (Optically Active) TransitionState->Product Byproduct Camphorsulfonyl Imine TransitionState->Byproduct

Mechanism of asymmetric hydroxylation using the reagent.

Experimental Protocol: Asymmetric Hydroxylation of a Ketone Enolate

The following is a generalized, step-by-step protocol for the asymmetric hydroxylation of a ketone enolate using this compound.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • The desired ketone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi solution dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Asymmetric Oxidation:

    • Dissolve this compound in anhydrous THF.

    • Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the optically active α-hydroxy ketone.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods. Representative NMR data are provided below.[3]

  • ¹H NMR (CDCl₃) δ: 1.03 (s, 3 H, CH₃), 1.18 (s, 3 H, CH₃), 1.45–2.18 (m, 6 H), 2.65 (d, 1 H), 3.10 and 3.28 (AB quartet, 2 H, CH₂-SO₂, J = 14.0).[3]

  • ¹³C NMR (CDCl₃) δ: 19.45 (q, CH₃), 20.42 (q, CH₃), 26.55 (t), 28.39 (t), 33.64 (t), 45.78 (d), 48.16 (s), 48.32 (t), 54.07 (s), 98.76 (s).[3]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11] It is recommended to handle the compound in a well-ventilated area or a fume hood.[11] Store the reagent in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a powerful and reliable chiral reagent for asymmetric oxidation reactions. Its well-defined structure, predictable stereochemical outcomes, and accessibility through a robust synthetic route have established it as an invaluable tool in academic research and the pharmaceutical industry for the synthesis of complex, optically active molecules.

References

The Custodian of Chirality: A Technical Guide to the Stability and Storage of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in the nuanced art of asymmetric synthesis, the reliability of chiral reagents is paramount. Among these, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a prominent member of the Davis oxaziridine family, stands as a cornerstone for the stereoselective hydroxylation of enolates and other nucleophiles. Its efficacy, however, is intrinsically linked to its chemical integrity. This guide provides an in-depth exploration of the stability of this compound and delineates the optimal conditions for its storage, ensuring its potency and selectivity are preserved for the discerning researcher.

Chemical Profile and Inherent Stability

This compound is a chiral oxidizing agent characterized by a strained three-membered oxaziridine ring fused to a camphor-derived sulfonyl backbone.[1] This unique structural motif is the wellspring of its reactivity, enabling the transfer of an oxygen atom with high stereocontrol.[2] Despite the inherent strain within the oxaziridine ring, N-sulfonyloxaziridines, in general, exhibit remarkable stability compared to other classes of oxaziridines, rendering them amenable to isolation, purification, and storage.[1][3]

The stability of this compound can be attributed to the electron-withdrawing nature of the adjacent sulfonyl group, which modulates the reactivity of the oxaziridine moiety. It is a neutral, aprotic, and mild oxidizing agent, typically presenting as a stable, colorless to white crystalline powder.[4][5] This inherent stability allows for its handling in a routine laboratory setting without the need for extreme precautions, provided that key environmental factors are controlled.

Factors Influencing Stability

While robust, the stability of this compound is not absolute. Several external factors can precipitate its degradation, compromising its oxidizing power and enantioselective capacity. Understanding these factors is crucial for maintaining a reliable stock of this valuable reagent.

Thermal Decomposition

Elevated temperatures represent a significant threat to the integrity of this compound. The strained oxaziridine ring is susceptible to thermal cleavage. While the melting point is reported to be in the range of 172-174 °C, prolonged exposure to even moderately elevated temperatures can lead to gradual decomposition.[6] Therefore, maintaining a consistently cool environment is the most critical aspect of its storage.

Photochemical Decomposition

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical decomposition pathways. This can lead to the homolytic or heterolytic cleavage of the bonds within the oxaziridine ring, generating reactive intermediates and ultimately leading to the degradation of the reagent. For long-term storage, protection from light is imperative.[2]

Hydrolytic Stability

This compound is insoluble in water and should be protected from moisture.[7] While its hydrolytic stability in the solid state is generally good, the presence of moisture, especially in conjunction with elevated temperatures or acidic/basic contaminants, can facilitate decomposition pathways. Therefore, storage in a dry environment within a tightly sealed container is essential.

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of this compound, a stringent adherence to proper storage and handling protocols is necessary. These protocols are designed to mitigate the risks of thermal, photochemical, and hydrolytic degradation.

Long-Term Storage Conditions

For long-term storage, a multi-faceted approach is recommended to create an optimal preservation environment.

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal decomposition.[8] Some sources suggest storage at -20°C for maximum longevity.[9]
Light Exposure Store in the darkPrevents photochemically-induced degradation.[2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)While not always mandatory for short-term storage, an inert atmosphere displaces oxygen and moisture, further preserving the reagent's integrity over extended periods.
Container Tightly sealed, amber glass vial or bottleAmber glass effectively blocks UV light, and a tight seal prevents the ingress of moisture and atmospheric oxygen.[4]
Experimental Workflow: Handling and Dispensing

Proper handling during experimental use is equally important to prevent contamination and degradation of the bulk supply.

G cluster_storage Long-Term Storage cluster_handling Handling Protocol cluster_return Return to Storage storage Store at 2-8°C in dark, dry conditions equilibration Allow container to reach room temperature before opening storage->equilibration dispensing Dispense required amount quickly in a dry, inert atmosphere (if possible) equilibration->dispensing sealing Tightly reseal container immediately after use dispensing->sealing return_storage Return to 2-8°C storage sealing->return_storage

Figure 1. Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container of this compound to warm to ambient temperature. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and compromise the reagent's stability.

  • Inert Atmosphere: If available, perform the weighing and dispensing of the reagent in a glove box or under a stream of an inert gas like argon or nitrogen. This minimizes exposure to atmospheric oxygen and moisture.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Promptly weigh the desired amount of the reagent and securely close the main container.

  • Resealing: Ensure the container is tightly sealed before returning it to cold storage. Consider using paraffin film to further secure the cap for long-term storage.

Signs of Decomposition and Purity Assessment

Vigilance for signs of degradation is a good laboratory practice. While this compound is a white crystalline solid, the appearance of discoloration (e.g., a yellowish or brownish tinge) can be an indicator of decomposition.

For a more quantitative assessment of purity, several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities. The pure oxaziridine should appear as a single spot with a characteristic Rf value (e.g., Rf = 0.62 in methylene chloride on silica gel).[10] The appearance of additional spots, particularly one corresponding to the starting (-)-(Camphorsulfonyl)imine (Rf = 0.28), is a clear indication of decomposition.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide a detailed picture of the compound's purity. The presence of unexpected signals or a deviation from the established spectral data can signify degradation.

  • Melting Point Determination: A broad or depressed melting point range compared to the literature value (172-174 °C) is indicative of impurities.[6]

Conclusion

This compound is a robust and reliable reagent for asymmetric oxidation when its chemical integrity is diligently maintained. By understanding the factors that influence its stability and adhering to the recommended storage and handling protocols, researchers can ensure the reproducibility and success of their stereoselective transformations. The principles of cold, dark, and dry storage, coupled with careful handling, are the cornerstones of preserving the power of this indispensable chiral reagent.

References

The Advent of Electrophilic Oxygen: A Technical Guide to the Discovery and Legacy of Davis Oxaziridine Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, the ability to selectively introduce oxygen atoms with stereocontrol is a paramount challenge. This guide delves into the seminal discovery and rich history of N-sulfonyloxaziridines, commonly known as Davis oxaziridine reagents. We will explore the intellectual journey that led Franklin A. Davis and his contemporaries to develop these powerful and versatile electrophilic oxygen transfer agents. Beyond a simple historical account, this document provides an in-depth analysis of their mechanism of action, practical guidance on their synthesis and application, and a forward-looking perspective on their enduring impact on modern drug discovery and complex molecule synthesis.

The Pre-Davis Era: A Void in Asymmetric Oxidation

Prior to the late 1970s, the chemist's toolkit for the asymmetric hydroxylation of prochiral enolates was severely limited. While methods for forming carbon-carbon bonds with high stereocontrol were rapidly advancing, the direct and predictable installation of a hydroxyl group onto a nucleophilic carbon center remained a formidable obstacle. Existing oxidizing agents often lacked the requisite selectivity, leading to mixtures of products and hampering the progress of stereochemically complex synthetic campaigns. This gap in methodology represented a significant bottleneck in the synthesis of natural products and chiral pharmaceuticals, where precise control over stereochemistry is not just desirable, but essential for biological activity.

The Breakthrough: Franklin A. Davis and the Dawn of N-Sulfonyloxaziridines

The landscape of asymmetric oxidation was irrevocably changed in the late 1970s and early 1980s through the pioneering work of Professor Franklin A. Davis and his research group.[1][2] Their systematic investigation into the chemistry of strained three-membered rings containing nitrogen and oxygen led to the development of a novel class of compounds: N-sulfonyloxaziridines.[1][3] These reagents, particularly 2-(phenylsulfonyl)-3-phenyloxaziridine, now famously known as the "Davis reagent," proved to be remarkably stable, easy to handle, and, most importantly, highly effective electrophilic oxygen transfer agents.[4][5]

The key innovation of the Davis reagents lies in the electronic nature of the oxaziridine ring. The presence of a strongly electron-withdrawing sulfonyl group on the nitrogen atom renders the oxygen atom electrophilic and susceptible to attack by nucleophiles. This was a paradigm shift from the more common nucleophilic oxygen sources.

Mechanism of Action: A Tale of Electrophilic Oxygen Transfer

The versatility of Davis oxaziridine reagents stems from a well-defined and predictable mechanism of action. The core transformation, the α-hydroxylation of a carbonyl compound, proceeds through a nucleophilic attack of the corresponding enolate on the electrophilic oxygen atom of the oxaziridine.

The generally accepted mechanism for the α-hydroxylation of ketones or esters involves the following key steps[4][6][7]:

  • Enolate Formation: A base is used to deprotonate the α-carbon of the carbonyl compound, generating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate anion attacks the electrophilic oxygen atom of the Davis oxaziridine in a bimolecular nucleophilic substitution (SN2) fashion.[4][6]

  • Intermediate Formation: This attack leads to the formation of a transient hemiaminal intermediate.[4][6]

  • Fragmentation: The unstable intermediate rapidly fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[4][6]

Davis_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products carbonyl Ketone/Ester enolate Enolate carbonyl->enolate Deprotonation base Base base->enolate davis Davis Oxaziridine intermediate Hemiaminal Intermediate davis->intermediate enolate->intermediate SN2 Attack on Oxygen product α-Hydroxy Carbonyl intermediate->product Fragmentation byproduct Sulfinimine intermediate->byproduct

Caption: Generalized workflow of the Davis oxidation mechanism.

The stereochemical outcome of the reaction, particularly when using chiral, non-racemic oxaziridines, is determined by the trajectory of the enolate's approach to the oxaziridine. The steric environment around the oxaziridine ring dictates which face of the enolate can effectively attack the oxygen atom, leading to high levels of diastereoselectivity or enantioselectivity.[1]

Synthesis of Davis Oxaziridine Reagents: From Classic to Contemporary Methods

The practical utility of any reagent is intrinsically linked to its accessibility. Fortunately, the synthesis of Davis oxaziridine reagents is well-established and has undergone significant improvements since its inception.

The Original Approach: m-CPBA Oxidation

The initial syntheses of N-sulfonyloxaziridines reported by Davis involved the oxidation of the corresponding N-sulfonylimines with meta-chloroperoxybenzoic acid (m-CPBA).[3] While effective, this method sometimes required phase-transfer catalysts and could be challenging to scale up.[1][3]

The Oxone Revolution: A More Practical Synthesis

A significant advancement in the preparation of Davis reagents came with the adoption of potassium peroxymonosulfate, commercially known as Oxone, as the oxidant.[3][8] This method is generally more convenient, cost-effective, and environmentally benign than the m-CPBA protocol. The reaction is typically carried out in a biphasic system, providing high yields of the desired oxaziridine.

Representative Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine

  • Imine Formation: Benzaldehyde is condensed with benzenesulfonamide to form the corresponding N-sulfonylimine. This step often requires azeotropic removal of water.

  • Oxidation: The N-sulfonylimine is dissolved in a suitable organic solvent (e.g., toluene). A buffered aqueous solution of Oxone is prepared.

  • Biphasic Reaction: The two solutions are combined and stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Upon completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization to afford the pure 2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.

More recently, other methods, including the use of sodium hypochlorite, have been developed to offer even more sustainable and catalyst-free synthetic routes.[9]

Applications in Complex Synthesis and Drug Development

The impact of Davis oxaziridine reagents on the synthesis of complex, biologically active molecules cannot be overstated. Their ability to deliver oxygen stereoselectively has been a cornerstone in numerous total synthesis campaigns.

A landmark application is in the total synthesis of the potent anticancer drug, Taxol (Paclitaxel). Both the Holton and Wender syntheses of Taxol feature a crucial step involving the asymmetric α-hydroxylation of a ketone intermediate using a chiral camphorsulfonyloxaziridine.[1] This step establishes a key stereocenter in the complex core of the molecule, demonstrating the power of this methodology in the construction of intricate molecular architectures.

Beyond natural product synthesis, Davis reagents have found widespread use in medicinal chemistry for the preparation of chiral building blocks and drug candidates. The introduction of a hydroxyl group can significantly impact a molecule's pharmacological properties, including its solubility, metabolic stability, and binding affinity to biological targets. The ability to control the stereochemistry of this functional group is therefore of critical importance in drug design and development. For instance, they have been employed in the asymmetric synthesis of proton pump inhibitors.[10]

Table 1: Selected Applications of Davis Oxaziridine Reagents

Application AreaSpecific TransformationSignificance
Natural Product Synthesis Asymmetric α-hydroxylationEnabled the total synthesis of complex molecules like Taxol and Okadaic acid fragments.[1]
Medicinal Chemistry Synthesis of chiral α-hydroxy esters and ketonesProvides access to key chiral building blocks for drug discovery.
Asymmetric Catalysis Development of chiral oxaziridinesServe as stoichiometric chiral oxidants for a variety of substrates.
Heteroatom Oxidation Oxidation of sulfides to sulfoxidesOffers a mild and selective method for preparing chiral sulfoxides.[4][5]

The Enduring Legacy and Future Outlook

More than four decades after their initial discovery, Davis oxaziridine reagents remain indispensable tools in the arsenal of the synthetic organic chemist. Their reliability, predictability, and broad functional group tolerance have solidified their place in both academic research and industrial applications.

The foundational work of Franklin A. Davis not only provided a practical solution to a long-standing synthetic challenge but also spurred further research into the development of new asymmetric oxidation methods. The principles of electrophilic oxygen transfer established by the study of oxaziridines have inspired the design of other novel oxidizing agents and catalytic systems.

Looking ahead, the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science will continue to drive innovation in asymmetric synthesis. The legacy of Davis oxaziridine reagents will undoubtedly continue to influence the development of next-generation catalysts and reagents for selective oxidation reactions, ensuring their relevance for years to come.

Davis_Reagent_Legacy cluster_discovery Discovery & Development cluster_impact Core Impact cluster_applications Key Applications cluster_legacy Enduring Legacy discovery Discovery of N-Sulfonyloxaziridines (F. A. Davis, late 1970s) synthesis_dev Improved Synthesis Methods (m-CPBA to Oxone) discovery->synthesis_dev asymmetric_hydrox Asymmetric α-Hydroxylation of Enolates discovery->asymmetric_hydrox electrophilic_o Established Principle of Electrophilic Oxygen Transfer asymmetric_hydrox->electrophilic_o total_synthesis Total Synthesis of Complex Molecules (e.g., Taxol) asymmetric_hydrox->total_synthesis drug_dev Drug Discovery and Development asymmetric_hydrox->drug_dev new_reagents Inspiration for New Oxidizing Reagents electrophilic_o->new_reagents future Continued Relevance in Modern Synthesis total_synthesis->future chiral_building_blocks Synthesis of Chiral Building Blocks drug_dev->chiral_building_blocks chiral_building_blocks->future catalysis Advancements in Asymmetric Catalysis new_reagents->catalysis catalysis->future

Caption: The discovery and lasting impact of Davis oxaziridine reagents.

References

An In-depth Technical Guide to the Properties and Safety of Compounds Associated with CAS Number 104322-63-6

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: An investigation into the chemical entity identified by CAS number 104322-63-6 reveals a critical ambiguity in public chemical databases. This number is associated with two distinct compounds: the pharmaceutical agent Balsalazide Disodium , a prodrug used in the treatment of ulcerative colitis, and (1S)-(+)-(10-Camphorsulfonyl)oxaziridine , a chiral reagent employed in asymmetric synthesis. This guide provides a comprehensive technical overview of the properties and safety considerations for both molecules, structured as separate in-depth reports to address this discrepancy and serve the needs of researchers, scientists, and drug development professionals.

Part 1: Balsalazide Disodium

Chemical Identity and Overview

Balsalazide is an anti-inflammatory drug and a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1] It is primarily used in its disodium salt form for the treatment of mildly to moderately active ulcerative colitis.[2][3][4] The chemical name for the active acid form is (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid.[1] Its structure is designed for targeted delivery of the active moiety, 5-ASA, to the colon, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic side effects.[5] It is marketed under trade names such as "Colazal" in the US and "Colazide" in the UK.[1]

PropertyValue
IUPAC Name Sodium;2-hydroxy-5-[[4-[[(2-carboxyethyl)carbamoyl]amino]phenyl]diazenyl]benzoate
Synonyms Balsalazide Disodium, Colazal, Colazide
Molecular Formula C₁₇H₁₃N₃O₆Na₂·2H₂O[6][7][8]
Appearance Stable, odorless orange to yellow microcrystalline powder.[6][8]
Solubility Freely soluble in water and isotonic saline, sparingly soluble in methanol and ethanol, and practically insoluble in other organic solvents.[6][7][8]
Mechanism of Action and Pharmacokinetics

Balsalazide itself is pharmacologically inactive.[1] It traverses the upper gastrointestinal tract largely intact.[5] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond linking 5-ASA to the inert carrier molecule, 4-aminobenzoyl-β-alanine.[5] This targeted release delivers the therapeutically active 5-ASA directly to the colonic mucosa.[3][5]

The precise mechanism of 5-ASA is not fully understood but is believed to be a local, rather than systemic, anti-inflammatory effect.[2][3][8] It is known that patients with chronic inflammatory bowel disease have increased mucosal production of arachidonic acid metabolites.[1][2][3][8] 5-ASA is thought to diminish inflammation by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the production of prostaglandins and leukotrienes in the colon.[1][2][3][8] Additionally, 5-ASA has been shown to suppress the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and activate the anti-inflammatory nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[5]

Balsalazide_MOA cluster_release Drug Activation cluster_inflammation Inflammatory Cascade Balsalazide Balsalazide Disodium (Oral Administration) Colon Colon Balsalazide->Colon Transit Bacteria Bacterial Azoreductases FiveASA 5-ASA (Mesalamine) (Active Moiety) Bacteria->FiveASA Cleavage of Azo Bond Carrier Inert Carrier (4-aminobenzoyl-β-alanine) Bacteria->Carrier COX_LOX COX & LOX Pathways FiveASA->COX_LOX Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX_LOX Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Metabolic activation and mechanism of action of Balsalazide.

Safety and Handling

Adverse Reactions: The most frequently reported adverse reactions in clinical trials include headache, abdominal pain, diarrhea, nausea, vomiting, respiratory infection, and arthralgia.[8]

Warnings and Precautions:

  • Renal Impairment: Cases of renal impairment, including interstitial nephritis and renal failure, have been reported with products that release mesalamine.[6][7] It is recommended to evaluate renal function prior to initiating therapy.[7] Concurrent use with other nephrotoxic agents, such as NSAIDs, may increase this risk.[2][3][7]

  • Mesalamine-Induced Acute Intolerance Syndrome: This has been reported in a small percentage of patients and can be difficult to distinguish from an exacerbation of ulcerative colitis.[6][7] Symptoms include cramping, acute abdominal pain, bloody diarrhea, and sometimes fever, headache, and rash.[6][7] If suspected, treatment should be promptly discontinued.[6][7]

  • Hypersensitivity Reactions: Balsalazide is contraindicated in patients with known hypersensitivity to salicylates.[8]

  • Hepatic Failure: There have been reports of hepatic failure in patients with pre-existing liver disease.

  • Photosensitivity: Patients are advised to protect their skin from sun exposure to prevent severe reactions.

  • Nephrolithiasis (Kidney Stones): Cases of kidney stones have been reported with mesalamine use.[4][9] Patients should be encouraged to drink plenty of fluids.[9]

Storage and Handling: Balsalazide should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[9] Capsules should be swallowed whole and not crushed or chewed.[4][7] If swallowing is difficult, the capsules may be opened and the contents sprinkled onto applesauce, which should be consumed immediately.[4][9]

Part 2: this compound

Chemical Identity and Overview

This compound is a chiral oxidizing agent widely used in asymmetric synthesis.[10][11] It is a derivative of camphor, a bicyclic monoterpene, and belongs to the class of N-sulfonyloxaziridines.[12][13] Its rigid chiral framework allows for highly stereoselective oxygen transfer to a variety of substrates, making it a valuable reagent for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry.[10][14]

PropertyValue
IUPAC Name (1R,6S,8S)-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹,⁶.0⁴,⁶]undecane-3,3-dione[12]
Synonyms (+)-(2R,8aS)-(Camphorylsulfonyl)oxaziridine, Davis reagent
Molecular Formula C₁₀H₁₅NO₃S[15][16][17]
Molecular Weight 229.30 g/mol [15][16][17]
Appearance White crystalline powder.[11][18]
Melting Point 172-174 °C[11][17][18][19]
Solubility Soluble in THF, CH₂Cl₂, CHCl₃; slightly soluble in isopropanol, ethanol; insoluble in hexane, pentane, water.[20]
Storage Store at 2-8°C.[11][17][21]
Mechanism of Action and Synthetic Applications

The primary function of this compound is to act as an electrophilic oxygen transfer agent. The strained three-membered oxaziridine ring is the reactive center.[10] The mechanism involves the nucleophilic attack of a substrate on the electrophilic oxygen atom of the oxaziridine ring, proceeding through a bimolecular nucleophilic substitution (Sₙ2) pathway.[14]

A principal application is the asymmetric α-hydroxylation of prochiral ketone enolates to produce optically active α-hydroxy ketones.[13][14][17][19] These products are valuable intermediates in the synthesis of pharmaceuticals and natural products.[13][14] The camphor scaffold provides steric hindrance that directs the approach of the nucleophile, leading to high enantioselectivity.[22]

Caption: Asymmetric α-hydroxylation of a ketone enolate.

Other Applications:

  • Asymmetric oxidation of sulfides to sulfoxides.[10][13]

  • Synthesis of proton pump inhibitors like (R)-Rabeprazole.[17][19]

  • Preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides.[17][19]

Safety and Handling

Hazard Identification: According to safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[23]

  • H315: Causes skin irritation.[16][23]

  • H319: Causes serious eye irritation.[16][23]

  • H335: May cause respiratory irritation.[16][23]

Some suppliers, however, classify the substance as not hazardous under REGULATION (EC) No 1272/2008.[24] Given the conflicting classifications, it is prudent to handle the compound with care.

Precautionary Measures and Personal Protective Equipment (PPE):

  • Handling: Avoid contact with skin and eyes.[23] Avoid formation of dust and aerosols.[23] Use only in a well-ventilated area or outdoors.[16] Wash hands thoroughly after handling.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[23]

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use.[23]

    • Respiratory Protection: If dust is generated, use a NIOSH- or CEN-certified respirator.[16]

  • First Aid:

    • Inhalation: Move person to fresh air.[16]

    • Skin Contact: Wash off with soap and plenty of water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[23]

    • Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Stability and Reactivity: The compound is stable under recommended storage conditions (2-8°C, dry).[23][25] It is incompatible with strong oxidizing agents.[16] Hazardous decomposition products include carbon oxides, nitrogen oxides, and sulfur oxides.[16]

Experimental Protocol: Synthesis

A general synthesis involves the reaction of D-(+)-camphorsulfonic acid with thionyl chloride to produce camphorsulfonyl chloride.[18] This is followed by reaction with ammonia to form N-camphorsulfonyl amide.[18] The amide is then converted to the sulfonylimine, which is subsequently oxidized to the oxaziridine.[13][20] Purification is typically achieved by column chromatography and recrystallization.[18]

References

molecular structure and stereochemistry of camphorsulfonyl oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Camphorsulfonyl Oxaziridines

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of drug development and materials science. Among the arsenal of chiral reagents available to chemists, camphorsulfonyl oxaziridines have emerged as exceptionally reliable and versatile electrophilic oxidizing agents. Derived from the naturally abundant and inexpensive starting material, camphor, these reagents provide a robust platform for a variety of asymmetric transformations.

This technical guide offers a comprehensive exploration of the molecular architecture and stereochemical nuances of camphorsulfonyl oxaziridines. We will delve into the structural features that govern their reactivity, the established protocols for their synthesis, the mechanism of stereoselective oxygen transfer, and their extensive applications, providing researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage these powerful synthetic tools.

Molecular Structure and Stereochemistry: The Foundation of Selectivity

The remarkable efficacy of camphorsulfonyl oxaziridines as stereoselective reagents is a direct consequence of their unique and rigid molecular framework. The core structure consists of a bicyclic camphor backbone to which a sulfonyl group and the three-membered oxaziridine ring are fused.

The most commonly utilized enantiomers are (+)-(2R,8aS)-10-camphorsulfonyl oxaziridine and its mirror image, (-)-(2S,8aR)-10-camphorsulfonyl oxaziridine , both of which are commercially available or can be synthesized from the corresponding enantiomers of 10-camphorsulfonic acid.[1]

The key to their stereodirecting ability lies in the rigid camphor skeleton, which provides a well-defined and sterically demanding chiral environment around the reactive oxaziridine ring.[2][3][4] This inherent structural rigidity effectively shields one face of the oxaziridine's electrophilic oxygen atom. Consequently, when a prochiral nucleophile, such as an enolate, approaches for oxidation, it is forced to attack from the less sterically encumbered face.[4] This controlled trajectory of attack is the fundamental principle behind the high enantioselectivity observed in reactions mediated by these reagents.

References

A Technical Guide to the Solubility of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxidizing agent of significant utility in modern asymmetric synthesis. Its efficacy in the enantioselective hydroxylation of enolates, oxidation of sulfides to sulfoxides, and other stereoselective transformations has made it an indispensable tool for chemists in pharmaceutical and academic research. The success of reactions employing this reagent is intrinsically linked to its solubility and behavior in the chosen solvent system. This guide provides a comprehensive overview of the solubility of this compound, offering both established data and a robust experimental framework for researchers to determine solubility in novel solvent systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and rationalizing its solubility.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₃S[1]
Molecular Weight 229.30 g/mol
Appearance White crystalline powder[1]
Melting Point 172-174 °C[1]
Optical Rotation [α]²⁸/D +45° (c = 2, chloroform)[2]

Theoretical Principles of Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful heuristic. The rigid, bicyclic camphor backbone imparts significant nonpolar character to the molecule. Conversely, the sulfonyl and oxaziridine moieties introduce polarity and the potential for dipole-dipole interactions.

The overall process can be conceptualized through the following thermodynamic cycle:

cluster_0 Solubility Thermodynamics Solute_Crystal Solute Crystal Solute_Gas Separated Solute Molecules Solute_Crystal->Solute_Gas ΔH_lattice Solute_Solution Solvated Solute Solute_Gas->Solute_Solution ΔH_solvation Solvent_Bulk Bulk Solvent Solvent_Cavity Solvent with Cavity Solvent_Bulk->Solvent_Cavity ΔH_cavity Solvent_Cavity->Solute_Solution

Caption: Thermodynamic cycle of dissolution.

Successful dissolution requires that the energy released upon solvation (solute-solvent interactions) is sufficient to overcome the lattice energy of the crystal (solute-solute interactions) and the energy required to create a cavity in the solvent (solvent-solvent interactions).

Known Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, a combination of product information, synthetic procedures, and research articles provides valuable qualitative and semi-quantitative insights.

SolventTypeSolubilityNotes and ObservationsReference
Chloroform (CHCl₃)ChlorinatedSolubleA concentration of 2.2 g/100 mL has been reported for optical rotation measurements.[2][3]
Dichloromethane (CH₂Cl₂)ChlorinatedSolubleFrequently used as a solvent during its synthesis and in reactions.[1]
Acetonitrile (CH₃CN)Polar AproticSolubleA 0.5 M solution can be prepared and used effectively as an oxidizing solution.[4]
TolueneAromaticSolubleUsed as a solvent in its synthesis.[3]
Tetrahydrofuran (THF)EtherLikely SolubleCommonly used in reactions involving this reagent, suggesting good solubility.
AcetoneKetoneLikely SolubleBased on its polar aprotic nature, good solubility is expected.
IsopropanolPolar ProticSparingly SolubleUsed as a suspension in some synthetic procedures.[5]
EthanolPolar ProticSparingly SolubleUsed for recrystallization, indicating solubility is likely moderate and temperature-dependent.[3]
MethanolPolar ProticSlightly Soluble[6]
Hexane / Petroleum EtherNonpolarInsoluble / Poorly SolubleUsed as an anti-solvent for recrystallization, indicating low solubility.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method provides a robust and reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (purity >98%)

  • Solvent of interest (anhydrous, analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Oven or vacuum desiccator

Workflow Diagram:

G A 1. Sample Preparation Add excess solute to a known volume/mass of solvent. B 2. Equilibration Stir at constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow solids to settle. Syringe filter the supernatant. B->C D 4. Aliquot Transfer Transfer a precise volume/mass of the clear filtrate to a pre-weighed vial. C->D E 5. Solvent Evaporation Evaporate the solvent under reduced pressure or gentle heat. D->E F 6. Mass Determination Weigh the vial with the dried solute residue. E->F G 7. Calculation Calculate solubility (e.g., in g/100 mL or mol/L). F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) or mass of the selected solvent. Add an excess of this compound to each vial, ensuring a significant amount of undissolved solid remains at the bottom. This ensures that saturation is achieved.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspensions vigorously for a prolonged period (24-48 hours is recommended) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, turn off the stirring and allow the vials to remain in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a sample of the clear supernatant into a syringe fitted with a 0.2 µm filter. This step is critical to remove any undissolved microcrystals.

  • Aliquot Transfer: Dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed (tared) vial. Record the exact mass of the empty vial and the vial with the solution to determine the mass of the aliquot.

  • Solvent Evaporation: Remove the solvent from the tared vial. This can be achieved using a rotary evaporator, a stream of inert gas (nitrogen), or by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Final Weighing: Once all the solvent is removed and the solid residue is completely dry, reweigh the vial. The difference between this final mass and the initial tare mass is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Practical Implications for Researchers

  • Reaction Setup: For reactions requiring complete dissolution, solvents like chloroform, dichloromethane, and acetonitrile are excellent starting points.[1][3][4] For reactions where the reagent is used in large excess or as a suspension, isopropanol may be suitable.[5]

  • Purification: The poor solubility in nonpolar solvents like hexane and the temperature-dependent solubility in alcohols like ethanol can be exploited for purification by recrystallization.[1][3] A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) to induce precipitation.

  • Temperature Effects: As with most solids, the solubility of this compound is expected to increase with temperature. This can be leveraged to create supersaturated solutions for crystallization or to increase reaction rates.

Conclusion

This compound exhibits a nuanced solubility profile, with good solubility in chlorinated and polar aprotic solvents and more limited solubility in polar protic and nonpolar solvents. This guide has synthesized the available data and provided a detailed, self-validating protocol for researchers to quantify solubility in their specific systems. A thorough understanding and careful selection of the solvent system are paramount to achieving optimal results in the many synthetic applications of this powerful chiral reagent.

References

The Quantum Heart of Synthesis: A Technical Guide to the Davis Oxidation Transition State

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Davis oxidation, a cornerstone of modern organic synthesis for the α-hydroxylation of carbonyl compounds, proceeds through a fascinating and highly debated transition state. Understanding the fleeting geometry and energetic landscape of this critical point is paramount for controlling the stereochemical outcome of the reaction, a vital consideration in pharmaceutical development and complex molecule synthesis. This in-depth technical guide moves beyond textbook descriptions to provide a comprehensive analysis of the theoretical and computational studies that have illuminated the transition state of the Davis oxidation. We will dissect the foundational Hartree-Fock models, explore the nuanced insights revealed by modern Density Functional Theory (DFT), and present a practical guide to the computational workflows used to probe this reaction. This document is intended to serve as a resource for researchers seeking to rationally design and optimize stereoselective hydroxylations.

Introduction: The Challenge of Electrophilic Oxygen Transfer

The α-hydroxy carbonyl moiety is a privileged structural motif found in a vast array of natural products and pharmaceutical agents. The ability to install this functionality directly and with high stereocontrol is a significant challenge in synthetic chemistry. In the late 1970s, Franklin A. Davis introduced N-sulfonyloxaziridines, now known as Davis reagents, as highly effective, electrophilic oxygen transfer agents capable of oxidizing nucleophiles such as enolates to their corresponding α-hydroxy derivatives.[1][2][3]

The overall transformation is deceptively simple: a base deprotonates a ketone or ester to form a nucleophilic enolate, which then attacks the electrophilic oxygen atom of the oxaziridine ring.[1][2] This attack proceeds via an SN2-type mechanism, breaking the weak N-O bond and forming the crucial C-O bond.[1][2] However, the precise nature of the transition state (TS) — the momentary arrangement of atoms at the peak of the reaction energy profile — dictates the stereochemical fate of the product. Key questions that have driven decades of theoretical inquiry include:

  • Is the C-O bond formation and N-O bond cleavage synchronous or asynchronous?

  • What is the three-dimensional geometry of the attacking enolate relative to the oxaziridine?

  • How does the enolate counterion (e.g., Li+, Na+, K+) influence the transition state structure and energy?

  • How do chiral auxiliaries on the oxaziridine or substrate transmit stereochemical information?

Answering these questions requires moving from the benchtop into the realm of computational chemistry, where the transition state can be "visualized" and its properties quantified.

The Mechanistic Landscape: A Tale of Two Models

Early mechanistic proposals, supported by experimental evidence and foundational computational work, have established two primary models for the Davis oxidation transition state, particularly when using metal enolates.

The Asynchronous Concerted Pathway

A consensus has emerged from both experimental and theoretical studies that the oxygen transfer is a concerted, yet asynchronous process.[4][5] This means that bond formation and bond breaking occur in a single mechanistic step, but not to the same extent in the transition state. For the Davis oxidation, N–O bond cleavage is typically more advanced than C–O bond formation in the transition state.[4][5] This asynchronicity leads to a significant buildup of negative charge on the nitrogen atom of the departing sulfinimine fragment. Consequently, electron-withdrawing groups on the oxaziridine, which can stabilize this developing negative charge, enhance the reagent's reactivity.[5]

Foundational Theory: The Bach-Davis Chelated Transition State

The first detailed theoretical investigation into the Davis oxidation transition state was reported by Bach, Andres, and Davis in 1992. Using Hartree-Fock (HF) level theory (HF/6-31+G*//HF/4-31+G), they modeled the reaction between the lithium enolate of acetaldehyde and a parent N-sulfonyloxaziridine.[6] Their calculations revealed a highly ordered, chelated transition state.

In this model, the lithium cation acts as a crucial organizing element, forming a six-membered ring-like structure. It coordinates not only to the oxygen of the enolate but also to both the oxygen and the nitrogen atoms of the oxaziridine ring. This chelation model provided an early rationalization for how the relative stereochemistry between the reactants could be controlled.

Diagram 1: The Bach-Davis Chelated Transition State Model

G cluster_TS Chelated Transition State (Bach, 1992) enolate_C ox_O O' enolate_C->ox_O enolate_O O ox_N N ox_O->ox_N Li Li+ Li->enolate_O Li->ox_O coordination Li->ox_N coordination

Caption: Early HF model of the Li+-chelated transition state.

While groundbreaking, the Hartree-Fock method does not fully account for electron correlation, which can be significant in determining the precise energies and geometries of transition states. This limitation paved the way for more sophisticated analyses using Density Functional Theory.

Modern Insights from Density Functional Theory (DFT)

The advent of powerful DFT methods has allowed for a more accurate and nuanced understanding of the Davis oxidation transition state. DFT calculations can more reliably predict activation energies and provide detailed geometric parameters, offering deeper insights into the origins of stereoselectivity.

Corroborating Asynchronicity and Steric Control

Modern DFT studies have consistently supported the asynchronous nature of the SN2-type oxygen transfer. More importantly, they have provided quantitative data to rationalize the stereochemical outcomes observed in complex systems. For instance, in the diastereoselective hydroxylation of N-tert-butanesulfinyl metallodienamines, DFT modeling revealed that the facial selectivity is governed by the geometry of the aza-enolate, which in turn is controlled by the choice of metal base.[6]

These studies often employ hybrid meta-GGA functionals like M06-2X , which are well-suited for describing main-group thermochemistry and kinetics, including transition states.[7][8][9] Geometries are often optimized with a robust functional like B3LYP using a Pople-style basis set such as 6-31G(d) , followed by higher-level single-point energy calculations.[10][11]

Case Study: Rationalizing Diastereoselectivity

In a recent total synthesis, DFT calculations were used to explain the outcome of a key α-hydroxylation step.[10] The study computed the transition states for the two possible diastereomeric products.

Transition StateFavored Diastereomer TSUnfavored Diastereomer TS
Relative Free Energy (ΔΔG‡) 0.0 kcal/mol+2.1 kcal/mol
Predicted d.r. 96 : 4-
Experimental d.r. >95 : 5-
Table 1: Representative DFT results comparing the relative free energies of competing diastereomeric transition states. Calculations performed at the M06-2X/6-31+G(d,p)//B3LYP-D3BJ/6-31G(d) level with an SMD solvation model for THF.[10]

The calculations showed a significant energy difference between the two transition states, correctly predicting the experimentally observed major diastereomer. Analysis of the optimized geometries revealed that the disfavored transition state suffered from severe steric repulsion between the substrate and the bulky camphorsulfonyl group of the chiral oxaziridine. This demonstrates the predictive power of DFT in understanding and ultimately controlling stereoselectivity.

Diagram 2: Logic of DFT-Based Stereochemical Prediction

G cluster_workflow Computational Workflow Reactants Enolate + Chiral Oxaziridine TS_A Calculate TS Geometry and Energy for Diastereomer A (TS_A) Reactants->TS_A TS_B Calculate TS Geometry and Energy for Diastereomer B (TS_B) Reactants->TS_B Compare Compare Energies ΔG‡(TS_A) vs ΔG‡(TS_B) TS_A->Compare TS_B->Compare Predict Predict Major Product (Lowest Energy TS) Compare->Predict Experiment Compare with Experimental Result Predict->Experiment

Caption: Workflow for predicting stereochemical outcomes using DFT.

Experimental Protocol: A Guide to Transition State Calculation

For research groups equipped with computational resources, performing DFT calculations on a proposed reaction can be an invaluable tool. The following is a generalized, step-by-step methodology for locating and validating a transition state for a Davis oxidation reaction.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Model Construction:

    • Build the reactant molecules (e.g., lithium enolate of acetone and Davis' reagent) in a molecular editor (e.g., GaussView, Avogadro).

    • Create an initial guess for the transition state geometry by placing the enolate's α-carbon near the oxaziridine oxygen, roughly along the N-O bond axis, at a distance of ~2.2 Å. Ensure the orientation reflects the expected stereochemical approach (e.g., minimizing steric clash).

  • Transition State Optimization:

    • Rationale: The goal is to find the first-order saddle point on the potential energy surface. The Berny algorithm is commonly used for this.

    • Input Keywords (Gaussian Example): #p Opt=(TS,CalcFC,NoEigentest) B3LYP/6-31G(d) SCRF=(PCM,Solvent=THF)

    • Opt=(TS,CalcFC,NoEigentest): This combination initiates a transition state search (TS), calculates the force constants at the first step (CalcFC) to start the optimization, and turns off the requirement that the initial structure has exactly one imaginary frequency (NoEigentest).

    • B3LYP/6-31G(d): Specifies the DFT functional and basis set. This is a good starting point for geometry optimization.

    • SCRF=(PCM,Solvent=THF): Applies the Polarizable Continuum Model (PCM) to simulate the solvent environment (tetrahydrofuran in this case), which is crucial for charged species like enolates.

  • Frequency Analysis and Verification:

    • Rationale: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (i.e., the C-O bond forming and N-O bond breaking).

    • Input Keywords (Gaussian Example): #p Freq B3LYP/6-31G(d) SCRF=(PCM,Solvent=THF)

    • Verification: Check the output file for the frequencies. If there is exactly one negative (imaginary) frequency, the structure is a valid transition state. Visualize the animation of this frequency to confirm it represents the desired reaction.

  • Energy Refinement:

    • Rationale: To obtain more accurate activation energies, perform a single-point energy calculation on the optimized geometry using a higher level of theory.

    • Input Keywords (Gaussian Example): #p M062X/6-311+G(d,p) SCRF=(PCM,Solvent=THF) Geom=Check Guess=Read

    • M062X/6-311+G(d,p): A more accurate functional and a larger basis set with diffuse functions (+) for better description of anions.

    • Geom=Check Guess=Read: Reads the previously optimized geometry from the checkpoint file.

  • Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended):

    • Rationale: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This confirms that the located TS correctly connects the reactants and products.

    • Input Keywords (Gaussian Example): #p IRC(CalcFC,MaxPoints=20) B3LYP/6-31G(d) SCRF=(PCM,Solvent=THF)

This self-validating workflow ensures that the computed structure is a mathematically and chemically meaningful transition state, providing a solid foundation for mechanistic interpretation.

Conclusion and Future Outlook

Theoretical studies have transformed our understanding of the Davis oxidation from a black box reaction into a predictable and tunable synthetic tool. The journey from early Hartree-Fock models of chelated lithium enolates to modern DFT analyses of complex, sterically demanding substrates showcases the power of computation in organic chemistry. We now know that the transition state is a highly organized, asynchronous SN2-type structure where stereoselectivity is primarily dictated by minimizing non-bonded steric interactions.

The future of this field lies in the increasing synergy between computation and experiment. The ability to accurately model competing transition states allows for the in silico screening of new chiral oxaziridines and substrates, accelerating the development of highly selective and efficient α-hydroxylation reactions. As computational power grows, we can anticipate the routine use of these methods to not only rationalize but also to predict the outcomes of complex synthetic transformations, bringing us closer to the ultimate goal of synthesis by design.

References

A Comprehensive Spectroscopic Guide to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a renowned, enantiomerically pure oxidizing agent widely utilized in modern organic synthesis.[1] Derived from the naturally occurring and inexpensive (1S)-(+)-10-camphorsulfonic acid, this reagent is celebrated for its ability to effect asymmetric hydroxylations of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds.[2] The efficacy and selectivity of this reagent are intrinsically linked to its rigid three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount for its successful application.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—used to characterize this compound. We will delve into the interpretation of the spectra, explaining the causality behind the observed signals, and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound is characterized by a rigid bicyclic camphor skeleton, which serves as a chiral scaffold. Fused to this framework are the sulfonyl (SO₂) and oxaziridine moieties. This unique, strained three-membered oxaziridine ring is the source of its electrophilic oxygen-transfer capability.[3]

From a spectroscopic viewpoint, the key features are:

  • Chirality: The inherent chirality of the camphor backbone renders protons on adjacent methylene groups diastereotopic.

  • Rigid Framework: The locked conformation limits bond rotation, leading to well-defined and often complex proton-proton coupling patterns.

  • Distinct Functional Groups: The sulfonyl group (SO₂) provides strong, characteristic absorption bands in the IR spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for confirming the structural integrity of this compound. It provides precise information about the electronic environment of each proton, their connectivity, and their spatial relationships.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 300 MHz or higher) is crucial for resolving the complex multiplets arising from the camphor ring protons. Deuterated chloroform (CDCl₃) is the standard solvent due to its excellent solubilizing properties for this compound and its single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 25 °C). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual CHCl₃ peak at δ 7.26 ppm as the internal standard.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10 mg of (1S)-(+)-(10-CSO) B Dissolve in ~0.6 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction & Integration H->I J Reference to δ 7.26 ppm I->J K Assign Peaks J->K Final Spectrum Interpretation

Caption: Workflow for ¹H NMR sample preparation, acquisition, and processing.

Data Interpretation and Spectral Assignment

The ¹H NMR spectrum exhibits several characteristic signals that confirm the structure of this compound.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentStructural Rationale
3.28 and 3.10AB quartet2HCH₂-SO₂These are diastereotopic protons due to the adjacent chiral center.[4] They couple to each other, resulting in a pair of doublets (an AB quartet) with a large geminal coupling constant (J ≈ 14.0 Hz).[2]
2.65d1HRing ProtonA specific proton on the camphor skeleton.
2.18 - 1.45m6HRing ProtonsComplex, overlapping signals corresponding to the remaining methylene and methine protons of the rigid camphor framework.
1.18s3HCH₃Singlet for one of the two non-equivalent methyl groups at the C7 position.
1.03s3HCH₃Singlet for the second methyl group at the C7 position. These are magnetically distinct due to the overall asymmetry of the molecule.

Data sourced from Organic Syntheses.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to ¹H NMR, with referencing typically done using the CDCl₃ solvent peak at δ 77.16 ppm.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Use Existing NMR Sample (in CDCl₃) B Tune Spectrometer to ¹³C Frequency A->B C Acquire Proton-Decoupled Spectrum (Multiple Scans) B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Reference to δ 77.16 ppm E->F G Assign Carbon Signals F->G Final Spectrum Interpretation G cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Interpretation A Grind 1-2 mg Sample with 100 mg KBr B Press into a Transparent Pellet A->B C Acquire Background Spectrum (Air) B->C D Place Pellet in Spectrometer C->D E Acquire Sample Spectrum D->E F Identify Key Absorption Bands (cm⁻¹) E->F G Assign Bands to Functional Groups F->G

References

Methodological & Application

Mastering Asymmetric Synthesis: Application and Protocols for the α-Hydroxylation of Ketone Enolates Using Davis Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective synthesis of α-hydroxy ketones is a cornerstone transformation in modern organic chemistry, providing chiral building blocks essential for the synthesis of natural products and pharmaceutical agents.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric hydroxylation of prochiral ketone enolates using chiral N-sulfonyloxaziridines, commonly known as Davis reagents. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, summarize the substrate scope, and offer practical guidance on troubleshooting and optimization. This guide is designed to equip the user with the necessary knowledge to successfully implement this powerful and highly stereoselective oxidation in their own synthetic endeavors.

Introduction: The Significance of Chiral α-Hydroxy Ketones

The α-hydroxy ketone motif is a prevalent structural feature in a vast array of biologically active molecules. Its presence is critical to the function of numerous pharmaceuticals and complex natural products. The ability to introduce this functionality stereoselectively is, therefore, of paramount importance in drug discovery and development. The Davis asymmetric hydroxylation, first reported by Franklin A. Davis and his group, has emerged as a robust and reliable method for this purpose.[2] The reaction utilizes enantiomerically pure N-sulfonyloxaziridines, typically derived from camphor, to deliver an oxygen atom to a pre-formed ketone enolate with a high degree of facial selectivity.[3]

The advantages of this methodology include:

  • High Enantioselectivity: Excellent levels of enantiomeric excess (ee), often exceeding 95%, can be achieved for a variety of substrates.[4]

  • Operational Simplicity: The reaction is relatively straightforward to perform using standard laboratory techniques.

  • Broad Substrate Scope: The method is applicable to a wide range of acyclic and cyclic ketones.[3]

  • Predictable Stereochemistry: The stereochemical outcome is reliably controlled by the choice of the chiral oxaziridine enantiomer.

This document will focus on providing the practical and theoretical knowledge required to leverage this reaction effectively.

Mechanism and the Origin of Stereoselectivity

The Davis hydroxylation proceeds via a well-established two-step sequence: enolate formation followed by electrophilic oxidation.[5]

  • Enolate Formation: The ketone is first deprotonated using a strong, non-nucleophilic base to generate a prochiral enolate. The choice of base and counter-ion (e.g., Li+, Na+, K+) can significantly influence the reaction's yield and stereoselectivity.[2]

  • Oxygen Atom Transfer: The generated enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the chiral N-sulfonyloxaziridine in an SN2-type mechanism. This step proceeds through a highly organized transition state. The steric bulk of the chiral camphor backbone of the Davis reagent effectively shields one face of the oxaziridine's oxygen atom, directing the incoming enolate to attack from the less hindered face. This reagent-controlled approach dictates the absolute stereochemistry of the newly formed stereocenter.

  • Fragmentation: The resulting hemiaminal intermediate is unstable and rapidly fragments to yield the desired α-hydroxy ketone (after protonation during workup) and a stable sulfinimine byproduct.[5]

The predictability of the stereochemical outcome is a key feature of this reaction. As a general rule, the (+)-(camphorylsulfonyl)oxaziridine delivers the oxygen atom to the Re-face of the enolate, while the (–)-(camphorylsulfonyl)oxaziridine attacks the Si-face.

Davis Hydroxylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Asymmetric Oxidation cluster_2 Step 3: Fragmentation & Product Formation Ketone Prochiral Ketone (R1-CO-CH2-R2) Enolate Prochiral Enolate Anion Ketone->Enolate Deprotonation Base Strong Base (e.g., KHMDS) Davis Chiral Davis Reagent ((+)-CSO) TS Diastereomeric Transition State Enolate->TS SN2 Attack on Oxygen Davis->TS Hemiaminal Hemiaminal Intermediate TS->Hemiaminal Product α-Hydroxy Ketone (after workup) Hemiaminal->Product Fragmentation Byproduct Sulfinimine Byproduct Hemiaminal->Byproduct

Figure 1. Reaction mechanism workflow for the asymmetric hydroxylation of ketone enolates.

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for the asymmetric hydroxylation of a representative substrate, 2-methyl-1-tetralone. This protocol is adapted from the seminal work of Davis et al. and serves as an excellent starting point for various substrates.[3]

Protocol 1: Asymmetric Hydroxylation of 2-Methyl-1-tetralone

Materials:

  • 2-Methyl-1-tetralone

  • (+)-(Camphorylsulfonyl)oxaziridine

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Cooling bath (Dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, add 2-methyl-1-tetralone (1.0 mmol, 1.0 equiv).

    • Dissolve the ketone in 10 mL of anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • While stirring at -78 °C, slowly add KHMDS solution (0.5 M in toluene, 1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at -78 °C for 30 minutes. A color change to yellow or orange is typically observed, indicating enolate formation.

    • Scientist's Note: The choice of base is critical. KHMDS is often preferred over lithium bases like LDA as it has been shown to provide higher yields in many cases.[2] The enolization time should be sufficient for complete deprotonation but not so long as to cause side reactions.

  • Hydroxylation:

    • In a separate flask, dissolve (+)-(Camphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equiv) in 5 mL of anhydrous THF.

    • Add the solution of the Davis reagent dropwise to the cold enolate solution over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

    • Scientist's Note: A slight excess of the Davis reagent ensures complete consumption of the enolate. The reaction is typically fast, but reaction times may need to be optimized for different substrates.

  • Workup and Quenching:

    • Quench the reaction at -78 °C by the addition of 10 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Add 10 mL of saturated aqueous Na₂SO₃ solution to reduce any unreacted oxidant. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product will contain the desired α-hydroxy ketone and the sulfinimine byproduct.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-hydroxy ketone.

    • Scientist's Note: The sulfinimine byproduct is generally less polar than the α-hydroxy ketone and can be effectively separated by chromatography.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Substrate Scope and Data Presentation

The asymmetric hydroxylation using camphor-derived Davis reagents is effective for a wide range of ketone substrates. High enantioselectivities are generally observed for trisubstituted enolates.[3] The table below summarizes representative results from the literature.

Entry Ketone Substrate Base Oxaziridine Yield (%) ee (%) Reference
12-Methyl-1-tetraloneKHMDS(+)-CSO8596[3]
22-Propyl-1-indanoneNaHMDS(+)-CSO8195[3]
3PropiophenoneNaHMDS(+)-CSO8495[6]
42-Methyl-1-indanoneKHMDS(+)-CSO8292[3]
58-Methoxy-2-methyl-1-tetraloneLDA(+)-8,8-diMeO-CSO>90>95[4]
6DeoxybenzoinNaHMDS(+)-CSO9197[6]

CSO = (Camphorylsulfonyl)oxaziridine 8,8-diMeO-CSO = (8,8-dimethoxycamphoryl)sulfonyl)oxaziridine

Troubleshooting and Optimization

While the Davis hydroxylation is a reliable reaction, achieving optimal results may require some troubleshooting.

Problem Potential Cause Suggested Solution
Low Yield Incomplete enolate formation.Ensure the use of freshly titrated or high-quality base. Increase the amount of base slightly (e.g., to 1.2 equiv). Extend the enolization time.
Decomposition of enolate or product.Maintain strict low-temperature control (-78 °C). Quench the reaction as soon as it is complete by TLC.
Inefficient oxidation.Ensure the Davis reagent is pure. Increase the amount of Davis reagent to 1.5 equiv.
Low Enantioselectivity (ee) Racemization of the enolate.Use shorter enolization times. Consider changing the counter-ion (Na+ or K+ often give better results than Li+).
Incorrect transition state assembly.The temperature is critical; ensure it remains at -78 °C. For certain substrates, modified Davis reagents (e.g., with substituents on the camphor scaffold) may be required to enhance facial shielding.[4]
Difficult Purification Co-elution of product and sulfinimine byproduct.The sulfinimine byproduct is generally non-polar. If separation is difficult, try a different solvent system for chromatography. In some cases, the byproduct can be hydrolyzed by stirring the crude mixture with mild acid, then extracted.
Side Reactions Aldol condensation of the starting ketone.Ensure slow, dropwise addition of the base to the ketone solution at low temperature to avoid localized high concentrations of base.

Applications in Pharmaceutical and Natural Product Synthesis

The ability to generate chiral α-hydroxy ketones with high enantiopurity has made the Davis hydroxylation a valuable tool in the synthesis of complex molecules with important biological activity.

Synthesis of the AB-Ring of Anthracyclines: A key application is in the synthesis of the AB-ring synthon of anthracycline antibiotics like 4-demethoxydaunomycinone, which are potent anticancer agents. The asymmetric hydroxylation of a substituted tetralone derivative using an 8,8-dimethoxy-substituted Davis reagent was a crucial step in establishing the correct stereochemistry at the benzylic position, achieving an excellent 95% ee.[4][7]

Synthesis of (+)-(R)-Kjellmanianone: This methodology was also employed in the asymmetric synthesis of the natural product (+)-(R)-kjellmanianone. The key α-hydroxylation step provided the chiral intermediate with a moderate but synthetically useful 69% ee.[4]

These examples highlight the strategic importance of the Davis hydroxylation in constructing stereochemically dense and biologically relevant molecules, underscoring its utility for professionals in drug development and natural product synthesis.

Conclusion

The asymmetric hydroxylation of ketone enolates using chiral Davis reagents is a powerful and highly reliable method for the synthesis of enantiomerically enriched α-hydroxy ketones. The reaction's high stereoselectivity, broad substrate scope, and operational simplicity make it an indispensable tool in the synthetic organic chemist's arsenal. By understanding the reaction mechanism, carefully controlling experimental parameters, and being aware of potential pitfalls, researchers can effectively apply this methodology to the synthesis of complex chiral building blocks for pharmaceutical and academic research.

References

protocol for enantioselective oxidation of prochiral sulfides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Protocols for the Enantioselective Oxidation of Prochiral Sulfides

Introduction: The Significance of Chiral Sulfoxides

The sulfinyl group, with its stable pyramidal geometry at the sulfur atom, represents a key stereogenic center in modern organic chemistry.[1][2] Chiral sulfoxides are not merely synthetic curiosities; they are privileged structural motifs in numerous blockbuster pharmaceuticals, including the anti-ulcer medication Esomeprazole, and serve as powerful chiral auxiliaries and ligands in asymmetric synthesis.[3][4][5] Their ability to direct stereochemical outcomes in reactions on proximal functional groups makes them invaluable tools for constructing complex, enantiomerically pure molecules.[1]

The most direct and atom-economical route to chiral sulfoxides is the enantioselective oxidation of readily available prochiral sulfides.[4][6] However, this transformation presents a significant challenge: achieving high enantioselectivity while preventing over-oxidation to the achiral sulfone. This guide provides an in-depth overview of field-proven protocols for this critical transformation, focusing on metal-catalyzed, organocatalytic, and biocatalytic approaches. We will delve into the mechanistic rationale behind these protocols, offering researchers, scientists, and drug development professionals the insights needed to select and implement the optimal strategy for their specific synthetic targets.

Core Principle: Asymmetric Induction in Sulfoxidation

The fundamental goal is to selectively deliver an oxygen atom to one of the two lone pairs of electrons on the prochiral sulfur atom. This is achieved by creating a chiral environment around the sulfide during the oxidation event, forcing the oxidant to approach from a specific face.

Prochiral Sulfide Oxidation cluster_main Enantioselective Oxidation cluster_products Chiral Sulfoxide Enantiomers Prochiral_Sulfide Prochiral Sulfide (R1-S-R2) Chiral_Catalyst Chiral Environment (Catalyst/Enzyme) Prochiral_Sulfide->Chiral_Catalyst coordination R_Sulfoxide (R)-Sulfoxide Chiral_Catalyst->R_Sulfoxide Selective Oxygen Transfer S_Sulfoxide (S)-Sulfoxide Chiral_Catalyst->S_Sulfoxide (minor path) Oxidant Oxidant (e.g., H₂O₂, CHP) Oxidant->Chiral_Catalyst activation Kagan_Catalytic_Cycle catalyst Ti(O-iPr)₄ + (R,R)-DET In Situ Catalyst Formation active_catalyst Active Chiral Ti-Tartrate Dimer [Ti₂(DET)₂(O-iPr)₄] catalyst->active_catalyst Self-assembly substrate_complex Substrate Coordination Sulfide & CHP bind to Ti centers active_catalyst->substrate_complex + Sulfide (R¹SR²) + CHP transition_state {Stereoselective Oxygen Transfer | Ligand directs attack on one sulfur lone pair} substrate_complex->transition_state Intramolecular rearrangement product_release Product Release Chiral Sulfoxide dissociates transition_state->product_release O-O bond cleavage product_release->active_catalyst Catalyst regeneration + Cumyl Alcohol Chiral Sulfoxide Chiral Sulfoxide product_release->Chiral Sulfoxide Product Protocol_Selection_Workflow start Start: Need Chiral Sulfoxide q1 Is the substrate an aryl alkyl sulfide? start->q1 q2 Is >98% ee essential? q1->q2 Yes p5 Screen different catalytic systems q1->p5 No q3 Are metal-free conditions required? q2->q3 No p3 Use Biocatalysis (e.g., CHMO) q2->p3 Yes q4 Is a known enzyme available for the substrate? q3->q4 Yes p1 Use Modified Kagan Protocol (Ti/DET/CHP) q3->p1 No q4->p3 Yes p4 Use Organocatalysis (e.g., Flavin-based) q4->p4 No p2 Consider Vanadium/Schiff Base with optimization

References

Application Notes: Experimental Procedures for the α-Hydroxylation of Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-hydroxy ester motif is a cornerstone in medicinal chemistry and natural product synthesis, lending crucial functionality to a vast array of biologically active molecules. The direct installation of a hydroxyl group at the α-position of an ester, however, presents unique synthetic challenges. This guide provides a detailed overview of robust and widely adopted experimental procedures for the α-hydroxylation of esters. We will delve into the mechanistic rationale behind key methodological choices, present step-by-step protocols for two primary methods—oxidation of ester enolates with N-sulfonyloxaziridines (Davis Reagent) and aerobic oxidation—and offer practical insights for troubleshooting and optimization.

Introduction: The Significance of α-Hydroxy Esters

α-Hydroxy esters are privileged structural units found in numerous pharmaceuticals, agrochemicals, and natural products. Their synthetic utility is vast, serving as precursors to α-amino acids, vicinal diols, and other valuable chiral building blocks. The principal challenge in their synthesis lies in the controlled, selective oxidation of the C-H bond adjacent to the carbonyl group without inducing side reactions such as self-condensation or over-oxidation.

The methods described herein are designed to be broadly applicable, reliable, and scalable, providing researchers with a trusted toolkit for accessing this important class of molecules.

Mechanistic Considerations: The Central Role of the Enolate

The majority of α-hydroxylation methods for esters proceed through a common intermediate: the ester enolate. The process can be conceptually divided into two key stages:

  • Enolate Formation: An appropriate base abstracts the acidic α-proton of the ester, generating a nucleophilic enolate. The choice of base and reaction conditions (e.g., temperature) is critical to ensure complete and regioselective enolization while preventing undesired side reactions like Claisen condensation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are frequently employed.

  • Electrophilic Oxygen Transfer: The generated enolate attacks an electrophilic oxygen source. The nature of this oxidant defines the specific methodology and dictates the reaction's efficiency, selectivity, and scope.

Key Methodologies: A Comparative Overview

Several reliable methods have been developed for the α-hydroxylation of esters. The choice of method often depends on the substrate's complexity, desired stereochemistry, and scale.

MethodOxidantTypical BaseKey AdvantagesLimitations
Davis Oxidation 2-(Phenylsulfonyl)-3-phenyloxaziridineKHMDS, LDAHigh yields, excellent functional group tolerance, access to asymmetric variants with chiral reagents.[1][2][3]Stoichiometric use of oxidant, cost of chiral reagents for asymmetric synthesis.
Aerobic Oxidation Molecular Oxygen (O₂)KOtBu, Cs₂CO₃Inexpensive and sustainable oxidant (air), operationally simple.[4][5]Can be prone to over-oxidation, may require a reducing agent for peroxide intermediates.[6][7][8]
Mo-Catalyzed MoO₅·Py·HMPA (MoOPH)KHMDS, LDAGood for complex substrates.Stoichiometric use of toxic HMPA, preparation of the complex is required.
Hypervalent Iodine Iodosylbenzene, etc.BaseMetal-free conditions.Can require specific activating agents or catalysts.

Detailed Experimental Protocol 1: Asymmetric α-Hydroxylation using a Chiral Davis Reagent

This protocol describes the highly reliable and diastereoselective hydroxylation of a phenyl ester enolate using an enantiomerically pure (camphorylsulfonyl)oxaziridine.[3][9]

Rationale

The core of this procedure is the generation of a potassium enolate using KHMDS, a strong, sterically hindered base that favors rapid and complete deprotonation at low temperatures, minimizing side reactions. The subsequent addition of the chiral oxaziridine introduces an electrophilic oxygen atom.[1][2] The chiral camphor scaffold of the reagent directs the oxygen transfer to one face of the prochiral enolate, inducing high levels of asymmetry in the final product. The SN2-type mechanism ensures a clean transfer of the oxygen atom.[2]

Workflow Diagram

G cluster_prep Preparation & Enolization cluster_oxidation Oxidation cluster_workup Workup & Purification start Dissolve Ester in THF cool Cool to -78 °C start->cool base Add KHMDS Solution (Enolate Formation) cool->base reagent Add Chiral Oxaziridine Solution base->reagent stir Stir at -78 °C (Monitor by TLC) quench Quench with sat. NH₄Cl stir->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product α-Hydroxy Ester purify->product

Caption: Workflow for Asymmetric Davis Oxidation.

Materials
  • Substrate: Phenylpropionate Ester (1.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Base: Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene (1.1 equiv)

  • Oxidant: (+)-(Camphorylsulfonyl)oxaziridine (1.2 equiv)

  • Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenylpropionate ester (1.0 equiv).

  • Dissolution: Dissolve the ester in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Enolate Formation: Add the KHMDS solution (1.1 equiv) dropwise via syringe over 15 minutes. A color change is often observed. Stir the resulting mixture at -78 °C for 45 minutes.

  • Oxidation: In a separate flame-dried flask, dissolve the (+)-(camphorylsulfonyl)oxaziridine (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure α-hydroxy ester.

Detailed Experimental Protocol 2: Metal-Free Aerobic α-Hydroxylation

This protocol outlines a transition-metal-free method for the hydroxylation of an arylacetate ester using molecular oxygen as the terminal oxidant, promoted by a strong base.[4][5]

Rationale

This procedure leverages the simplicity and sustainability of using atmospheric oxygen.[5] A strong base, potassium tert-butoxide (KOtBu), generates the enolate. This enolate reacts with triplet oxygen (O₂) in a radical process to form a peroxide intermediate.[6] This intermediate is then reduced to the corresponding hydroxyl group. In some protocols, a stoichiometric reductant like triethyl phosphite is added to facilitate the conversion of the hydroperoxide to the alcohol and prevent side reactions.[10] This method is particularly attractive for its low cost and environmental friendliness.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Combine Ester and KOtBu in DMSO atmosphere Establish O₂ Atmosphere (Balloon) start->atmosphere stir Stir at Room Temp (Monitor by TLC) atmosphere->stir quench Quench with 1 M HCl stir->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product α-Hydroxy Ester purify->product

Caption: Workflow for Aerobic α-Hydroxylation.

Materials
  • Substrate: Methyl phenylacetate (1.0 equiv)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Oxidant: Oxygen (O₂) gas (from a balloon)

  • Quenching Solution: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add potassium tert-butoxide (2.0 equiv).

  • Dissolution: Add anhydrous DMSO and stir to dissolve the base. Add the methyl phenylacetate (1.0 equiv) to the solution.

  • Oxygen Atmosphere: Evacuate and backfill the flask with nitrogen three times. Then, replace the nitrogen atmosphere with an oxygen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The open surface of the reaction mixture should be exposed to the oxygen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing 1 M HCl at 0 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl mandelate.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Conversion / No Reaction Incomplete enolate formation (insufficient or degraded base).Use freshly titrated or newly purchased base. Ensure strictly anhydrous conditions.
Sterically hindered substrate.Increase reaction temperature slightly (e.g., from -78 °C to -40 °C) or use a less hindered base.
Formation of Side Products Claisen condensation.Ensure rapid and complete enolate formation by using a strong base at low temperature.
Over-oxidation or decomposition.For aerobic methods, consider adding a reducing agent (e.g., P(OEt)₃). For Davis oxidation, ensure the reaction is quenched promptly upon completion.
Poor Diastereoselectivity Poor facial discrimination by the chiral reagent.Screen different chiral oxaziridines or different ester protecting groups to enhance steric differentiation.
Enolate geometry not well-defined.Vary the base (e.g., switch from KHMDS to LDA) or solvent to influence enolate geometry.

Conclusion

The α-hydroxylation of esters is a vital transformation for synthetic chemists. The choice between methods like the Davis oxidation and aerobic hydroxylation depends on the specific goals of the synthesis, such as the need for stereocontrol versus the desire for atom economy and sustainability. By understanding the underlying mechanisms and adhering to careful experimental technique as outlined in these protocols, researchers can reliably access α-hydroxy esters for their diverse applications in science and industry.

References

Application Notes and Protocols: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Powerful Tool for Asymmetric Oxidation

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Among the arsenal of reagents available to the synthetic chemist, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a member of the Davis' oxaziridines family, has emerged as a robust and highly selective chiral oxidizing agent.[1][2] Derived from the naturally abundant and inexpensive (1S)-(+)-10-camphorsulfonic acid, this reagent provides a reliable method for the enantioselective installation of hydroxyl groups and other oxidized functionalities, which are key structural motifs in a multitude of biologically active molecules.[3][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The focus is not only on the "how" but, more importantly, the "why," providing a deeper understanding of the underlying principles that govern the reactivity and selectivity of this invaluable reagent. The protocols detailed herein are designed to be self-validating, incorporating checkpoints and analytical methods to ensure reproducible and reliable results.

Core Principles: Mechanism and Stereochemical Control

The oxidizing power of this compound stems from the strained three-membered oxaziridine ring containing a weak N-O bond.[5] The electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, facilitating its transfer to a wide range of nucleophiles.[1][5] The key to its utility in asymmetric synthesis lies in the rigid and sterically defined camphor backbone, which effectively shields one face of the reactive oxygen atom.[4][6] This steric hindrance dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product.[6]

The most widely accepted mechanism for the oxidation of enolates involves a direct SN2-type attack of the nucleophilic enolate on the electrophilic oxygen atom of the oxaziridine.[7] This concerted process leads to the formation of a transient hemiaminal-like intermediate which then fragments to the desired α-hydroxy carbonyl compound and the corresponding camphorsulfonyl imine.[7]

Figure 1. Generalized mechanism of enolate hydroxylation.

The stereochemical outcome of the reaction is primarily governed by steric interactions in the transition state. The bulky camphor framework of the oxaziridine directs the enolate to approach from the less hindered face, leading to high levels of enantioselectivity.[2][6]

Applications in Pharmaceutical Synthesis

The versatility of this compound is demonstrated by its successful application in the synthesis of a wide range of pharmaceutical agents and complex natural products.

Asymmetric α-Hydroxylation of Carbonyl Compounds

The introduction of a chiral α-hydroxy carbonyl moiety is a common transformation in the synthesis of many pharmaceuticals. This compound is a premier reagent for this purpose, reacting with pre-formed enolates of ketones, esters, and amides to afford the corresponding α-hydroxy derivatives with high enantiomeric excess.[2][8][9] This methodology was famously employed in the total syntheses of the potent anticancer agent Taxol by both the Holton and Wender groups.[2]

Table 1: Representative Examples of Asymmetric α-Hydroxylation

SubstrateBaseSolventTemp (°C)Yield (%)ee (%)
2-Methyl-1-tetraloneLDATHF-7885>95
PropiophenoneLHMDSTHF-789092
N-Propionyl Evans' OxazolidinoneNaHMDSTHF-7888>99

Data synthesized from multiple sources.

Enantioselective Oxidation of Sulfides

Chiral sulfoxides are valuable intermediates in asymmetric synthesis and are present in several marketed drugs, such as the proton pump inhibitor esomeprazole (Nexium). This compound provides a direct and efficient method for the asymmetric oxidation of prochiral sulfides to their corresponding chiral sulfoxides.[10][11] The reaction proceeds with high predictability and often excellent enantioselectivity.

Sulfide_Oxidation_Workflow cluster_workflow Workflow for Asymmetric Sulfide Oxidation Start Prochiral Sulfide Reaction Reaction Mixture Start->Reaction Reagent This compound Reagent->Reaction Solvent Inert Solvent (e.g., CH2Cl2, CHCl3) Solvent->Reaction Conditions Controlled Temperature (e.g., 0 °C to rt) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Chiral Sulfoxide Purification->Product Byproduct_Recovery Recovery of Camphorsulfonyl Imine Purification->Byproduct_Recovery

Figure 2. General workflow for asymmetric sulfide oxidation.

Oxidation of Phosphites and Other Heteroatoms

Beyond carbon and sulfur, this compound can also be employed for the stereoselective oxidation of other heteroatoms. A notable application is the oxidation of P(III) species to P(V) compounds, which has been utilized in the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes.[12] This non-aqueous oxidation method is particularly useful for substrates that are sensitive to traditional iodine-based oxidants.[12]

Detailed Protocols

Protocol 1: Asymmetric α-Hydroxylation of a Ketone Enolate

This protocol describes a general procedure for the asymmetric hydroxylation of a prochiral ketone using this compound.

Materials:

  • Prochiral ketone

  • This compound (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or another suitable base (1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add the prochiral ketone to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the ketone. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the base (e.g., LDA solution) dropwise to the stirred ketone solution, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30-60 minutes at this temperature.

    • In-process Control: The formation of the enolate can be monitored by quenching a small aliquot with D₂O and analyzing the extent of deuterium incorporation by ¹H NMR or mass spectrometry.

  • Addition of the Oxaziridine: In a separate flask, dissolve this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the α-hydroxy ketone by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.

Protocol 2: Asymmetric Oxidation of a Prochiral Sulfide

This protocol provides a general method for the enantioselective oxidation of a sulfide to a chiral sulfoxide.

Materials:

  • Prochiral sulfide

  • This compound (1.05 equivalents)[11]

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the prochiral sulfide in the chosen anhydrous solvent.

  • Addition of the Oxidant: Add this compound to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification and Characterization: Purify the resulting crude sulfoxide by flash column chromatography. The enantiomeric purity can be determined by chiral HPLC analysis. The byproduct, camphorsulfonyl imine, can often be recovered and recycled.[11]

Troubleshooting and Expert Insights

  • Low Enantioselectivity: The choice of base and solvent can significantly influence the stereochemical outcome of enolate hydroxylations.[8] For substrates prone to aggregation, the addition of a co-solvent such as HMPA (use with caution due to toxicity) may be beneficial. The structure of the oxaziridine itself can also be modified to improve enantioselectivity.[8][13]

  • Incomplete Reactions: While many oxidations proceed smoothly at low temperatures, some less reactive substrates may require elevated temperatures or longer reaction times. However, this may come at the cost of reduced enantioselectivity.

  • Byproduct Removal: The camphorsulfonyl imine byproduct is generally crystalline and can often be removed by filtration. Its recovery and potential for recycling adds to the atom economy of the process.

Conclusion

This compound is a powerful and reliable reagent for asymmetric oxidations in pharmaceutical synthesis. Its predictable stereochemical control, operational simplicity, and commercial availability make it an indispensable tool for the construction of chiral molecules. By understanding the mechanistic underpinnings and carefully controlling reaction parameters, researchers can effectively leverage this reagent to access enantiomerically enriched building blocks and advance the development of new therapeutics.

References

Non-Aqueous Oxidation of Phosphites in Oligonucleotide Synthesis: A Guide to Enhancing Yield and Purity with Sensitive Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The oxidation of the phosphite triester to a phosphate triester is a fundamentally critical step in the phosphoramidite method for solid-phase oligonucleotide synthesis.[1][2] While the standard aqueous iodine-based oxidant is robust for routine DNA and RNA synthesis, its use is contraindicated for a growing number of applications involving sensitive modified nucleosides, delicate solid supports, or chemistries incompatible with water or iodine. This guide provides a detailed examination of non-aqueous oxidation strategies, explaining the underlying chemical principles, comparing key reagents, and offering field-proven protocols to empower researchers in the synthesis of complex and modified oligonucleotides.

The Pivotal Role of Oxidation in Oligonucleotide Synthesis

The automated, cyclical nature of phosphoramidite chemistry is the engine of modern nucleic acid synthesis. Each cycle, which adds a single nucleotide to the growing chain, consists of four primary steps: deblocking, coupling, capping, and oxidation.[3][4]

Following the coupling step, a new internucleotide linkage is formed as a trivalent phosphite triester.[1][] This P(III) linkage is unnatural and unstable, particularly to the acidic conditions required for the deblocking step of the subsequent cycle.[][6] Failure to stabilize this linkage results in chain cleavage and a dramatic reduction in the yield of the desired full-length oligonucleotide.[1][7]

The oxidation step addresses this instability by converting the unstable P(III) phosphite triester into a stable, pentavalent P(V) phosphate triester, which is a protected precursor to the natural phosphodiester backbone of DNA and RNA.[3][6][8][9][10] This conversion is essential for the integrity of the final product.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removes 5'-DMT group) Coupling 2. Coupling (Forms P(III) linkage) Deblocking->Coupling Frees 5'-OH Capping 3. Capping (Blocks unreacted 5'-OH groups) Coupling->Capping Extends chain Oxidation 4. Oxidation (Stabilizes linkage to P(V)) Capping->Oxidation Prevents n-1 errors Oxidation->Deblocking Prepares for next cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

The Case for Non-Aqueous Oxidation

The standard oxidant is a solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water.[1][2][9] The mechanism involves the formation of a phosphonium-iodide intermediate, which is then attacked by water to yield the stable phosphate triester.[1] While highly efficient and cost-effective for standard oligonucleotides, this aqueous iodine system presents significant challenges in several scenarios:

  • Sensitive Moieties: Many advanced modifications and labels used in therapeutic and diagnostic oligonucleotides are sensitive to iodine and/or water. For example, the indole residues in certain minor groove binders (MGBs) are susceptible to iodination, and copper-free click reagents like DBCO can be cleaved when exposed to iodine-based oxidizers during repeated synthesis cycles.[11]

  • Substrate Incompatibility: The synthesis of DNA microarrays on conductive surfaces, such as gold or indium tin oxide (ITO), is compromised by aqueous iodine, which can damage the delicate conductive layer.[12][13]

  • Side Reactions: Iodine can participate in unwanted side reactions, including the potential cleavage of phosphotriester bonds, especially when sterically hindered phosphoramidites are used.[12]

  • Water Contamination: The presence of water in the oxidant necessitates extensive washing with anhydrous acetonitrile post-oxidation.[12][14] Residual water can inhibit the subsequent, moisture-sensitive coupling step, thereby reducing synthesis efficiency.[6][14][15]

These limitations necessitate the use of non-aqueous oxidation reagents that can achieve the P(III) to P(V) conversion without the deleterious effects of water and iodine.

Oxidant_Decision_Workflow Start Start Synthesis Plan Check_Mods Sensitive Bases or Modifications? Start->Check_Mods Check_Support Sensitive Solid Support (e.g., Gold)? Check_Mods->Check_Support No Use_Nonaqueous Use Non-Aqueous Oxidant (CSO, TBHP) Check_Mods->Use_Nonaqueous Yes Use_Aqueous Use Standard Aqueous Iodine Oxidant Check_Support->Use_Aqueous No Check_Support->Use_Nonaqueous Yes

Caption: Decision workflow for selecting an appropriate oxidation reagent.

A Comparative Overview of Non-Aqueous Oxidizing Agents

Several non-aqueous reagents have been developed to overcome the limitations of iodine. The most prominent and commercially available alternatives are peroxide-based solutions and (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).

Peroxide-Based Oxidants

tert-Butyl hydroperoxide (TBHP) is a common non-aqueous oxidant.[8][10][16] It offers an anhydrous alternative to iodine, making it suitable for synthesizing oligonucleotides with water-sensitive functionalities.[17] However, its application requires careful optimization. Peroxides can be unstable, and prolonged exposure has been reported to cause degradation of the oligonucleotide.[18] Furthermore, in one-pot liquid-phase synthesis, TBHP can lead to unwanted side products through the substitution of the phosphite triester.[19] Other peroxides, such as hydrogen peroxide and cumene hydroperoxide, have also been investigated.[11][20][21]

(1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO)

CSO has emerged as a highly efficient, mild, and reliable non-aqueous oxidizing agent.[1][8][10] It is particularly advantageous for syntheses involving iodine-sensitive modifications like 7-deaza-dG or on delicate substrates where surface integrity is paramount.[12][13][18] CSO performs the oxidation rapidly and cleanly in an anhydrous acetonitrile solution, protecting both the oligonucleotide and the support from damage.[1][12][13] Studies have shown that CSO-mediated oxidation yields high-quality oligonucleotides, with hybridization signals on microarrays being equivalent to those produced with standard iodine oxidation, but without the associated surface damage.[12][13]

Oxidation_Mechanism P_III Oligonucleotide-O-P(OR)-O-Nucleoside P_V Oligonucleotide-O-P(=O)(OR)-O-Nucleoside P_III->P_V Oxidation Oxidant Non-Aqueous Oxidant (e.g., CSO, TBHP)

Caption: General mechanism of non-aqueous phosphite triester oxidation.

Data Presentation: Comparison of Oxidizing Agents

FeatureStandard Iodine/Watertert-Butyl Hydroperoxide (TBHP)(1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO)
Reagent Type Halogen-basedPeroxideOxaziridine
Solvent System THF / Pyridine / WaterAnhydrous Acetonitrile[17]Anhydrous Acetonitrile[1]
Typical Conc. 0.02 M - 0.1 M I₂[1]10% solution[17]0.5 M[18]
Reaction Time ~30 seconds[1]15 minutes[17]20 seconds - 3 minutes[13][18]
Key Advantages Cost-effective, robust, fast kinetics for standard oligos.[1]Anhydrous, avoids iodine-specific side reactions.[17]Anhydrous, mild, highly efficient, compatible with sensitive bases and surfaces.[11][12][13][18]
Limitations Incompatible with sensitive moieties/surfaces, introduces water.[11][12][13]Slower reaction, potential for oligo degradation with long exposure.[18]Higher cost compared to iodine.
Primary Use Routine DNA and RNA synthesis.[1]Synthesis of oligos with specific water- or iodine-sensitive groups.[17]Synthesis on sensitive surfaces (microarrays), oligos with highly sensitive modifications (DBCO, MGBs).[11][12][13]

Experimental Protocols

The following protocols are designed for use with an automated solid-phase oligonucleotide synthesizer. All reagents should be anhydrous and of synthesis grade.

Protocol 1: Non-Aqueous Oxidation using tert-Butyl Hydroperoxide (TBHP)

This protocol is suitable for the synthesis of oligonucleotides containing modifications that are sensitive to iodine but robust enough for peroxide exposure.

Reagents & Materials:

  • Oxidizer Solution: 10% (v/v) tert-Butyl Hydroperoxide in anhydrous acetonitrile.

  • Wash Solution: Anhydrous Acetonitrile (ACN).

  • Standard synthesis reagents (Deblock, Activator, Phosphoramidites, Capping solutions).

  • Solid support column with the initial nucleoside.

Methodology (as part of an automated synthesis cycle):

  • Pre-Oxidation Steps: Complete the deblocking, coupling, and capping steps as per the standard synthesis cycle.

  • Post-Capping Wash: Thoroughly wash the synthesis column with anhydrous acetonitrile to remove all residual capping reagents. This step is crucial to prevent any side reactions with the peroxide oxidant.

  • Oxidizer Delivery: Deliver the 10% TBHP solution to the synthesis column, ensuring the entire solid support is wetted.

  • Reaction Time: Allow the oxidation reaction to proceed for 15 minutes .[17] This extended wait time is necessary for complete oxidation with TBHP.

  • Post-Oxidation Wash: Wash the column extensively with anhydrous acetonitrile to remove all traces of TBHP and its byproducts before initiating the deblocking step for the next cycle.

Self-Validation & Causality:

  • Why the long wait time? TBHP is a less reactive oxidant than iodine, requiring a longer incubation period to drive the conversion to the P(V) state to completion. Incomplete oxidation will lead to chain cleavage in the next acidic deblocking step.[7]

  • Troubleshooting: If HPLC analysis of the crude product shows significant n-1 peaks corresponding to the modified base, it may indicate incomplete oxidation or degradation. Ensure the TBHP solution is fresh, as peroxides can degrade over time.

Protocol 2: Non-Aqueous Oxidation using (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO)

This is the protocol of choice for highly sensitive modifications, valuable long oligonucleotides, or synthesis on delicate surfaces like gold-coated slides.

Reagents & Materials:

  • Oxidizer Solution: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[1]

  • Wash Solution: Anhydrous Acetonitrile (ACN).

  • Standard synthesis reagents.

  • Solid support column with the initial nucleoside.

Methodology (as part of an automated synthesis cycle):

  • Pre-Oxidation Steps: Perform the deblocking, coupling, and capping steps of the synthesis cycle.

  • Post-Capping Wash: Wash the solid support column thoroughly with anhydrous acetonitrile.

  • Oxidizer Delivery: Deliver the 0.5 M CSO solution to the synthesis column.

  • Reaction Time: Allow the oxidation to proceed for 3 minutes .[18] While shorter times have been reported as effective, a 3-minute wait ensures complete conversion across various sequence contexts.[13][18]

  • Post-Oxidation Wash: Wash the column thoroughly with anhydrous acetonitrile to remove the CSO reagent and byproducts before proceeding to the next synthesis cycle.[1]

Self-Validation & Causality:

  • Why CSO? CSO is a neutral, non-nucleophilic oxidant that cleanly transfers an oxygen atom to the phosphorus center without engaging in the side reactions common to iodine or the potential degradation pathways of peroxides. This makes it ideal for preserving the integrity of both the oligonucleotide and the support.[11][12][18]

  • Troubleshooting: CSO is a highly reliable reagent. Issues are rare but could stem from a depleted reagent source. If incomplete oxidation is suspected, verify the concentration and freshness of the CSO solution. The primary drawback is cost, making its use strategic for demanding syntheses.

Conclusion

The choice of oxidizing agent is a critical parameter in the successful synthesis of oligonucleotides. While aqueous iodine remains the workhorse for standard applications, the expanding frontier of nucleic acid chemistry, with its complex modifications and novel substrates, demands a more nuanced approach. Non-aqueous oxidants, particularly the mild and efficient CSO, provide an essential toolkit for researchers. By understanding the chemical rationale for their use and implementing validated protocols, scientists can overcome the limitations of traditional methods, enabling the synthesis of high-purity, complex oligonucleotides for advanced therapeutic, diagnostic, and research applications.

References

Application Notes and Protocols for the Diastereoselective Oxidation of Chiral Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Art and Science of Stereoselective Oxidation

In the intricate world of organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This is particularly true in the development of pharmaceuticals, where the chirality of a molecule can dictate its efficacy and safety. Diastereoselective oxidation of chiral substrates stands as a cornerstone of modern synthetic strategy, enabling the precise installation of stereocenters and the construction of complex molecular architectures. This guide provides an in-depth exploration of key diastereoselective oxidation reactions, offering not just protocols, but a deeper understanding of the principles that govern their stereochemical outcomes. We will delve into the causality behind experimental choices, empowering researchers to not only follow procedures but to troubleshoot, adapt, and innovate.

I. Substrate-Controlled Diastereoselective Epoxidation of Chiral Allylic Alcohols

The inherent chirality of a starting material can profoundly influence the stereochemical course of a reaction. In the case of chiral allylic alcohols, the resident stereocenter, in concert with the hydroxyl group, can direct an incoming oxidant to a specific face of the alkene. This substrate-controlled approach is a powerful tool for establishing new stereocenters with a predictable relationship to the existing ones.

A. The Underlying Principles: A Delicate Balance of Forces

The diastereoselectivity in the epoxidation of chiral allylic alcohols is primarily governed by a combination of steric and electronic factors. The directing effect of the allylic hydroxyl group is a key determinant. In reactions with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl group can form a hydrogen bond with the oxidant, delivering it to the syn-face of the double bond.[1][2]

However, the conformational preference of the allylic alcohol also plays a crucial role. The molecule will adopt a conformation that minimizes allylic strain (A1,3 strain), which is the steric interaction between a substituent on the double bond and a substituent on the allylic carbon. This conformational bias, in conjunction with the directing effect of the hydroxyl group, dictates the overall facial selectivity of the epoxidation.[1]

B. Experimental Protocol: m-CPBA Epoxidation of a Chiral Allylic Alcohol

This protocol provides a general procedure for the diastereoselective epoxidation of a chiral allylic alcohol using m-CPBA.

Materials:

  • Chiral allylic alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the chiral allylic alcohol (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2-1.5 equiv) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the allylic alcohol over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess peroxide. Follow this with the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel to afford the desired product. The diastereomeric ratio (d.r.) can be determined by 1H NMR spectroscopy or by gas chromatography (GC) of the purified product.

C. Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the opening of the newly formed epoxide ring by water.

  • Controlled Addition at Low Temperature: The dropwise addition of m-CPBA at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Stoichiometry of m-CPBA: A slight excess of the oxidant is used to ensure complete consumption of the starting material.

  • Quenching with Sodium Thiosulfate and Sodium Bicarbonate: This two-step quenching procedure is essential for safely neutralizing the excess peroxide and removing the acidic byproduct, which could otherwise lead to product degradation.

II. Reagent-Controlled Diastereoselective Oxidations: The Sharpless Legacy

While substrate control is a powerful strategy, there are many instances where the inherent stereochemical bias of a substrate is weak or leads to the undesired diastereomer. In such cases, reagent-controlled methods, where a chiral catalyst or reagent dictates the stereochemical outcome, are indispensable. The pioneering work of K. Barry Sharpless in this area revolutionized asymmetric synthesis, earning him a share of the 2001 Nobel Prize in Chemistry.

A. Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3][4] The reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ester ligand (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[5]

Mechanism in Brief: The key to the high enantioselectivity of the SAE lies in the formation of a dimeric titanium-tartrate complex in solution.[6][7] The allylic alcohol and TBHP coordinate to one of the titanium centers, and the chiral tartrate ligand creates a well-defined chiral environment that directs the delivery of the oxygen atom to a specific face of the alkene. The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized, making the synthesis of both epoxide enantiomers readily accessible.

Diagram: Sharpless Asymmetric Epoxidation Catalytic Cycle

SAE_Mechanism Catalyst [Ti(OiPr)2(tartrate)]2 Active_Catalyst Ti-Tartrate Monomer Catalyst->Active_Catalyst Ligand Exchange Substrate_Complex Ti-Tartrate-Allylic Alcohol-TBHP Complex Active_Catalyst->Substrate_Complex + Allylic Alcohol + TBHP Epoxide_Complex Ti-Tartrate-Epoxy Alcohol Complex Substrate_Complex->Epoxide_Complex Oxygen Transfer Byproduct tBuOH Substrate_Complex->Byproduct Epoxide_Complex->Active_Catalyst + Allylic Alcohol - Epoxy Alcohol Product Chiral Epoxy Alcohol Epoxide_Complex->Product

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Protocol: Sharpless Asymmetric Epoxidation of Geraniol [8][9]

This protocol describes the epoxidation of geraniol, a common substrate used to demonstrate the efficacy of the SAE.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M solution)

  • Dichloromethane (DCM), anhydrous

  • Powdered 4Å molecular sieves

  • 10% NaOH solution cooled to 0 °C

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Catalyst: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add powdered 4Å molecular sieves. Add anhydrous DCM and cool the flask to -20 °C. Add L-(+)-DET (or D-(-)-DET) followed by Ti(OiPr)4 via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add geraniol to the catalyst mixture.

  • Oxidant Addition: Slowly add the TBHP solution in toluene dropwise over 10-15 minutes, ensuring the internal temperature remains below -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 1.5 to 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add 10 mL of a 10% NaOH solution pre-cooled to 0 °C. Remove the cooling bath and stir the mixture vigorously for 1 hour, or until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Diastereoselectivity of Sharpless Asymmetric Epoxidation

Substrate (Allylic Alcohol)Tartrate LigandProduct Diastereoselectivity (d.r.) / Enantiomeric Excess (ee)Reference(s)
(E)-2-Hexen-1-olL-(+)-DET94% ee[9]
GeraniolD-(-)-DIPT>95% ee[7]
Cinnamyl alcoholL-(+)-DET96% ee[10]
α-Phenylallyl alcoholD-(-)-DIPT95% ee (kinetic resolution)[3]
B. Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation is a highly effective method for the conversion of alkenes to chiral vicinal diols with high enantioselectivity.[11][12] The reaction employs a catalytic amount of osmium tetroxide (OsO4), a chiral ligand derived from cinchona alkaloids (dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives), and a stoichiometric co-oxidant such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).[13][14]

Mechanism in Brief: The chiral ligand coordinates to the osmium tetroxide, creating a chiral complex that preferentially reacts with one face of the alkene via a [3+2] cycloaddition to form an osmate ester.[12] Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species, which is then reoxidized by the co-oxidant to regenerate the active catalyst. The commercially available "AD-mix" reagents (AD-mix-α containing (DHQ)2PHAL and AD-mix-β containing (DHQD)2PHAL) have made this reaction exceptionally user-friendly.[11][13]

Diagram: Sharpless Asymmetric Dihydroxylation Workflow

SAD_Workflow Start Start Prepare_Solvent Prepare t-BuOH/H2O (1:1) Start->Prepare_Solvent Add_AD_Mix Add AD-mix-α or AD-mix-β Prepare_Solvent->Add_AD_Mix Cool Cool to 0 °C Add_AD_Mix->Cool Add_Alkene Add Alkene Substrate Cool->Add_Alkene Stir Stir vigorously at 0 °C Add_Alkene->Stir Quench Quench with Na2SO3 Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Chiral Diol Product Purify->End

Caption: General experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Protocol: Sharpless Asymmetric Dihydroxylation of Styrene [13]

This protocol details the dihydroxylation of styrene using the commercially available AD-mix-β.

Materials:

  • AD-mix-β

  • Styrene

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. Add AD-mix-β (1.4 g per 1 mmol of alkene) and stir until the two phases are clear. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add styrene (1.0 equiv) to the cooled reaction mixture.

  • Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete in 6-24 hours.

  • Work-up: Add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

Substrate Scope and Enantioselectivity of Sharpless Asymmetric Dihydroxylation

Substrate (Alkene)AD-mixProduct Enantiomeric Excess (ee)Reference(s)
StyreneAD-mix-β97% ee[15]
1-DeceneAD-mix-β97% ee[15]
trans-StilbeneAD-mix-β>99% ee[15]
α-MethylstyreneAD-mix-α88% ee[15]

III. Diastereoselective Reduction of Chiral β-Hydroxy Ketones: The Evans-Saksena Reduction

The diastereoselective reduction of β-hydroxy ketones is a powerful method for the synthesis of 1,3-diols, which are common structural motifs in many natural products. The Evans-Saksena reduction provides a reliable route to anti-1,3-diols.[16]

A. Mechanism and Stereochemical Rationale

The Evans-Saksena reduction utilizes tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3) as the reducing agent.[17] The reaction proceeds through a six-membered chair-like transition state where the boron reagent chelates to both the hydroxyl and carbonyl oxygens of the β-hydroxy ketone.[16][18] This chelation locks the conformation of the substrate. The hydride is then delivered intramolecularly from the borohydride complex to the carbonyl carbon from the face opposite to the existing hydroxyl group, leading to the formation of the anti-diol.[18]

Diagram: Evans-Saksena Reduction Mechanism

Evans_Saksena_Mechanism Substrate β-Hydroxy Ketone Chelate Boron Chelate Intermediate Substrate->Chelate Reagent Me4NHB(OAc)3 Reagent->Chelate Transition_State Chair-like Transition State Chelate->Transition_State Intramolecular Hydride Delivery Product_Complex Product-Boron Complex Transition_State->Product_Complex Product anti-1,3-Diol Product_Complex->Product Hydrolysis

Caption: Mechanism of the Evans-Saksena reduction.

B. Experimental Protocol: Evans-Saksena Reduction[3]

This is a general procedure for the anti-selective reduction of a β-hydroxy ketone.

Materials:

  • β-Hydroxy ketone

  • Tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3)

  • Acetic acid

  • Acetonitrile

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Reducing Agent: In a flame-dried flask, suspend tetramethylammonium triacetoxyborohydride (1.5 equiv) in a mixture of acetonitrile and acetic acid. Stir the suspension at room temperature.

  • Substrate Addition: In a separate flask, dissolve the β-hydroxy ketone (1.0 equiv) in acetonitrile and add it to the suspension of the reducing agent.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until both layers are clear.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

IV. Diastereoselective Oxidation of Chiral Sulfides

The oxidation of sulfides to chiral sulfoxides is a transformation of significant importance, as sulfoxides are valuable chiral auxiliaries and are present in some pharmaceuticals. The Kagan-Modena modification of the Sharpless epoxidation protocol provides an effective method for the enantioselective oxidation of prochiral sulfides.[19][20]

A. The Kagan-Modena Oxidation

This method employs a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate ligand, and a hydroperoxide oxidant (typically cumene hydroperoxide, CHP) in the presence of water.[10][19] The presence of a stoichiometric amount of water is crucial for the formation of the active catalytic species.[21]

Substrate Scope and Enantioselectivity of Kagan-Modena Sulfide Oxidation

Substrate (Sulfide)OxidantProduct Enantiomeric Excess (ee)Reference(s)
Methyl p-tolyl sulfideCHP>95% ee[19]
Ethyl phenyl sulfideTBHP85% ee[22]
Benzyl methyl sulfideCHP93% ee[19]
B. Protocol: Kagan-Modena Asymmetric Sulfoxidation[21]

Materials:

  • Prochiral sulfide

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (R,R)-(+)-Diethyl tartrate ((+)-DET)

  • Water

  • Cumene hydroperoxide (CHP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve Ti(OiPr)4 (1.0 equiv) and (+)-DET (2.0 equiv) in anhydrous DCM. Add water (1.0 equiv) and stir the mixture at room temperature for 20-30 minutes.

  • Sulfide Addition: Add the prochiral sulfide (1.0 equiv) to the catalyst solution.

  • Oxidant Addition: Cool the reaction mixture to -20 °C and add CHP (1.1 equiv) dropwise.

  • Reaction: Stir the reaction at -20 °C and monitor by TLC.

  • Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude sulfoxide by flash column chromatography.

V. Applications in Drug Development and Natural Product Synthesis

The diastereoselective oxidation reactions discussed herein are not merely academic curiosities; they are powerful tools that have been instrumental in the synthesis of numerous complex and biologically active molecules.

  • Erythromycin Synthesis: The synthesis of erythronolide A, the aglycone of the antibiotic erythromycin, has been accomplished using a Sharpless asymmetric dihydroxylation to install two key stereocenters.[23] A late-stage C-H oxidation has also been employed in the synthesis of 6-deoxyerythronolide B, showcasing the power of oxidative methods in complex settings.[24][25]

  • (+)-Disparlure Synthesis: The sex pheromone of the gypsy moth, (+)-disparlure, has been synthesized enantioselectively using the Sharpless asymmetric epoxidation as a key step to establish the chiral epoxide core.[11][26]

  • Paclitaxel (Taxol®) Synthesis: While various strategies have been employed in the numerous total syntheses of the anticancer drug Taxol, diastereoselective oxidations have played crucial roles in several approaches, for instance, in the stereoselective installation of oxygen functionality on the complex baccatin III core.

VI. Troubleshooting and Practical Considerations

  • Moisture Sensitivity: Many of the reagents used in these reactions, particularly the titanium-based catalysts, are highly sensitive to moisture. It is imperative to use flame-dried glassware and anhydrous solvents to ensure reproducibility and high selectivity.

  • Reagent Purity: The purity of the reagents, especially the oxidant (e.g., TBHP, CHP) and the chiral ligands, can significantly impact the reaction outcome. It is advisable to use freshly opened or properly stored reagents.

  • Temperature Control: Maintaining the recommended reaction temperature is critical for achieving high diastereoselectivity. Even small deviations can lead to a decrease in the stereochemical purity of the product.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and to avoid over-oxidation or side reactions.

VII. Conclusion

The diastereoselective oxidation of chiral substrates is a mature yet continually evolving field that provides chemists with the tools to construct complex chiral molecules with a high degree of precision. By understanding the underlying mechanistic principles and the causality behind experimental choices, researchers can effectively apply these powerful reactions to advance the frontiers of organic synthesis, from the discovery of new medicines to the creation of novel materials.

References

Application Notes and Protocols for Catalytic Asymmetric Oxidation Using Oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Controlled Oxygen Transfer

The stereoselective introduction of an oxygen atom is a cornerstone transformation in modern organic synthesis, pivotal to the creation of complex chiral molecules such as pharmaceuticals, agrochemicals, and natural products. Among the arsenal of reagents developed for this purpose, chiral N-sulfonyloxaziridines have emerged as exceptionally reliable and versatile electrophilic oxygen transfer agents.[1][2][3] First pioneered and extensively developed by Franklin A. Davis, these three-membered heterocyclic compounds, often called "Davis reagents," are stable, aprotic, and neutral oxidizing agents capable of hydroxylating nucleophiles with a high degree of regio- and stereocontrol.[2][3][4]

The reactivity of oxaziridines stems from the strained three-membered ring and the weak N-O bond. The presence of a strong electron-withdrawing sulfonyl group on the nitrogen atom enhances the electrophilicity of the oxygen, facilitating its transfer to a wide range of nucleophiles, including enolates, sulfides, and selenides.[2][5][6] This guide provides an in-depth exploration of the application of chiral N-sulfonyloxaziridines in two key asymmetric transformations: the α-hydroxylation of carbonyl compounds and the oxidation of sulfides to chiral sulfoxides. It offers detailed, field-proven protocols designed to be self-validating systems, from reagent preparation to product analysis, ensuring reproducibility and optimal results.

Core Principles and Mechanism

The fundamental reaction involves the nucleophilic attack of a substrate on the electrophilic oxygen atom of the oxaziridine ring. This proceeds via an SN2-type mechanism.[2][3][7][8] The stereochemical outcome of the reaction is dictated by the chiral environment of the oxaziridine, with camphor-derived reagents being particularly effective due to their rigid bicyclic structure, which effectively shields one face of the molecule.

The general mechanism for the oxidation of an enolate is depicted below. The reaction begins with the deprotonation of a carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic oxygen of the chiral oxaziridine. The resulting intermediate collapses, transferring the oxygen atom and releasing the corresponding N-sulfonylimine as a byproduct.[2][3][7]

Caption: General mechanism of enolate hydroxylation.

Preparation of Chiral N-Sulfonyloxaziridine Reagents

The success of these asymmetric oxidations hinges on the availability of enantiomerically pure oxaziridine reagents. The most widely used are derived from (+)-camphorsulfonic acid. The procedure provided by Organic Syntheses is a reliable and scalable method.[9]

Protocol 1: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine[9]

This four-step synthesis starts from commercially available (1S)-(+)-10-camphorsulfonic acid and provides the reagent in high overall yield.

Step A: (+)-(1S)-10-Camphorsulfonyl Chloride

  • In a well-ventilated fume hood, combine (1S)-(+)-10-camphorsulfonic acid (100 g, 0.43 mol) and thionyl chloride (154 mL, 2.15 mol) in a 1-L round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

  • Heat the mixture at reflux for 4 hours. The solid will gradually dissolve.

  • Allow the reaction mixture to cool to room temperature, then pour it slowly into 500 mL of ice-water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air-dry to yield crude camphorsulfonyl chloride.

Step B: (+)-(1S)-10-Camphorsulfonamide

  • Dissolve the crude camphorsulfonyl chloride in 500 mL of chloroform.

  • In a separate flask, cool 1.6 L of reagent-grade ammonium hydroxide solution to 0°C in an ice bath.

  • Add the chloroform solution of the sulfonyl chloride dropwise to the cold ammonium hydroxide solution with vigorous mechanical stirring over 1 hour.

  • Continue stirring for an additional 2 hours at 0°C.

  • Separate the chloroform layer, and extract the aqueous layer with chloroform (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to give the crude sulfonamide.

Step C: (-)-(Camphorylsulfonyl)imine

  • Combine the crude (+)-(1S)-camphorsulfonamide (41.5 g), 5 g of Amberlyst 15 ion-exchange resin, and 500 mL of toluene in a 1-L round-bottomed flask equipped with a Dean-Stark trap.

  • Heat the mixture at reflux for 4 hours, collecting the water that forms.

  • Cool the mixture, filter off the resin, and wash the resin with toluene.

  • Remove the toluene from the filtrate under reduced pressure. Recrystallize the resulting solid from absolute ethanol (approx. 750 mL) to give the pure imine as white crystals.

Step D: (+)-(2R, 8aS)-10-Camphorylsulfonyloxaziridine

  • In a 5-L Morton flask equipped with a powerful mechanical stirrer, dissolve the (-)-(camphorylsulfonyl)imine (30 g, 0.14 mol) in 1 L of chloroform.

  • Add a solution of potassium carbonate (194 g, 1.4 mol) in 1.4 L of water.

  • Cool the vigorously stirred biphasic mixture to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of m-chloroperoxybenzoic acid (m-CPBA, 80-85%, 100 g, approx. 0.48 mol) in 1 L of chloroform.

  • Add the m-CPBA solution to the reaction mixture over 2-3 hours, maintaining the temperature between 0 and 5°C.

  • Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate). The imine is less polar than the oxaziridine product.

  • After the reaction is complete (typically 4-6 hours), separate the layers. Extract the aqueous layer with chloroform (2 x 200 mL).

  • Combine the organic layers and wash with a 10% sodium sulfite solution (until a starch-iodide paper test is negative), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from chloroform-hexane to afford pure (+)-(camphorylsulfonyl)oxaziridine as white crystals.

Application 1: Asymmetric α-Hydroxylation of Ketone Enolates

The asymmetric hydroxylation of prochiral enolates is a powerful method for creating chiral α-hydroxy carbonyl compounds, which are valuable building blocks in synthesis.[10][11][12] The stereoselectivity is highly dependent on the enolate geometry and the structure of the oxaziridine.[10]

Caption: Workflow for asymmetric α-hydroxylation.

Protocol 2: General Procedure for Asymmetric α-Hydroxylation of a Ketone

This protocol is a representative procedure adapted from the work of Davis and coworkers.[13]

Materials:

  • Ketone (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS), 1.1 mmol, 1.1 equiv) as a solution in THF or solid.

  • (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equiv)

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Enolate Formation: Dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the base (1.1 equiv) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Oxidation: Dissolve the (+)-(camphorylsulfonyl)oxaziridine (1.2 equiv) in a minimal amount of anhydrous THF (approx. 3-5 mL) in a separate flame-dried flask under inert atmosphere. Transfer this solution via cannula into the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).[14][15] To take a sample, withdraw a small aliquot via syringe and immediately quench it into a vial containing a few drops of saturated aqueous NH₄Cl solution and ethyl acetate. Spot the organic layer on a TLC plate. The α-hydroxy ketone product is typically more polar than the starting ketone.

  • Workup: Once the starting material is consumed (typically 1-4 hours), quench the reaction at -78 °C by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). The aqueous layers can be back-extracted with ethyl acetate to recover any dissolved product.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains the N-sulfonylimine byproduct, is purified by flash column chromatography on silica gel (typical eluents are mixtures of hexanes and ethyl acetate).

  • Analysis: Characterize the purified α-hydroxy ketone by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.

Performance Data for α-Hydroxylation

The efficacy of camphor-derived oxaziridines is demonstrated across a range of ketone substrates.

Substrate (Ketone)BaseTemp (°C)Yield (%)ee (%)Reference
2-Methyl-1-tetraloneKHMDS-788595[13]
2-Propyl-1-indanoneNaHMDS-788896[13]
1-IndanoneKHMDS-787570[13]
PropiophenoneKHMDS-788284[13]
DeoxybenzoinKHMDS-7890>95[10]

Application 2: Asymmetric Oxidation of Sulfides to Sulfoxides

Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis.[16][17] The oxidation of prochiral sulfides using chiral N-sulfonyloxaziridines provides a direct and highly efficient route to enantiomerically enriched sulfoxides, often with excellent levels of stereocontrol and without over-oxidation to the sulfone.[1][5][18]

Protocol 3: General Procedure for Asymmetric Sulfide Oxidation[19]

Materials:

  • Sulfide (1.0 mmol, 1.0 equiv)

  • Solvent (e.g., Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), 10 mL)

  • Chiral N-sulfonyloxaziridine (e.g., (+)-N-(Phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine, 1.1 equiv)

Procedure:

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 mmol) in the chosen solvent (10 mL) at room temperature.

  • Oxidation: Add the chiral N-sulfonyloxaziridine (1.1 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast (minutes to a few hours). Monitor the consumption of the starting material by TLC.[14][19] The sulfoxide product is significantly more polar than the starting sulfide.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The N-sulfonylimine byproduct is typically less polar than the desired sulfoxide.

  • Analysis: Characterize the purified sulfoxide by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Performance Data for Asymmetric Sulfoxidation

Different chiral oxaziridines exhibit varying degrees of efficacy depending on the sulfide substrate.

Substrate (Sulfide)Oxaziridine ReagentYield (%)ee (%)Reference
Methyl p-tolyl sulfide(+)-(Camphorylsulfonyl)oxaziridine9596[18]
Thioanisole(-)-(Camphorylsulfonyl)oxaziridine9291[18]
Benzyl phenyl sulfide(+)-N-(Phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine88>99[18]
Ethyl phenyl sulfide(S)-(-)-N-(p-Toluenesulfonyl)pinenyloxaziridine8594[18]

Catalytic vs. Stoichiometric Approaches

While the protocols described above utilize stoichiometric amounts of the chiral oxaziridine, significant progress has been made in developing catalytic versions. These systems typically involve the in situ generation of the chiral oxaziridine from a precursor imine using a terminal oxidant like hydrogen peroxide or Oxone®.[1][6] Page and coworkers demonstrated a pioneering example of catalytic asymmetric sulfoxidation where the imine precursor to the Davis reagent was used in catalytic amounts with H₂O₂ as the terminal oxidant.[1] Although catalytic systems are more atom-economical, stoichiometric approaches often remain the method of choice for achieving the highest enantioselectivities and for small-scale or discovery chemistry applications due to their simplicity and reliability.

G cluster_0 Stoichiometric Oxidation cluster_1 Catalytic Cycle S_Sulfide Sulfide S_Product Chiral Sulfoxide S_Sulfide->S_Product S_Oxaziridine Chiral Oxaziridine (≥1.0 equiv) S_Oxaziridine->S_Product S_Byproduct Imine Byproduct C_Sulfide Sulfide C_Product Chiral Sulfoxide C_Sulfide->C_Product O Transfer C_Imine Chiral Imine (Catalyst) C_Product->C_Imine Releases C_Oxaziridine Chiral Oxaziridine (Active Oxidant) C_Imine->C_Oxaziridine Oxidation C_Oxaziridine->C_Sulfide Reacts with TerminalOxidant Terminal Oxidant (e.g., H₂O₂) TerminalOxidant->C_Imine SpentOxidant Spent Oxidant

Caption: Stoichiometric vs. Catalytic Oxidation.

Troubleshooting and Key Considerations

  • Reagent Purity: The enantiomeric purity of the oxaziridine directly impacts the ee of the product. Ensure high-purity reagents are used. The synthesis protocol provided should yield highly pure material after recrystallization.

  • Anhydrous Conditions: For enolate hydroxylations, strictly anhydrous conditions are critical to prevent quenching of the enolate by water. Ensure all glassware is flame-dried and solvents are properly dried.

  • Base Selection: The choice of base and counterion (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical outcome of enolate hydroxylations. KHMDS is often a good starting point for ketone hydroxylations.[13]

  • Over-oxidation: In sulfide oxidations, over-oxidation to the sulfone is rarely an issue with N-sulfonyloxaziridines under the recommended conditions. If observed, consider lowering the reaction temperature or reducing the equivalents of oxaziridine.

  • Byproduct Removal: The N-sulfonylimine byproduct is generally easy to remove by standard column chromatography. Its presence is expected and can be confirmed by ¹H NMR.

Conclusion

Chiral N-sulfonyloxaziridines are robust and highly effective reagents for catalytic asymmetric oxidation. Their stability, ease of handling, and the high degree of stereocontrol they impart make them invaluable tools in modern organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these powerful transformations, enabling the efficient construction of valuable chiral building blocks for drug discovery and development. By understanding the underlying principles and adhering to the detailed experimental procedures, scientists can reliably achieve high yields and excellent enantioselectivities in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity in Davis Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Davis oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the enantioselective α-hydroxylation of carbonyl compounds using N-sulfonyloxaziridines. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to rationally optimize your reactions for maximal enantioselectivity and yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Enantioselectivity (% ee)

Question: My Davis oxidation is proceeding to the desired product, but the enantiomeric excess (% ee) is consistently low. What factors should I investigate to improve the stereochemical outcome?

Answer:

Low enantioselectivity is a common challenge and can often be rectified by systematically evaluating several key reaction parameters. The stereochemical outcome of the Davis oxidation is determined in the transition state of the oxygen transfer from the chiral oxaziridine to the prochiral enolate. The structure of this transition state is highly sensitive to the interplay of steric and electronic factors, which can be modulated as follows:

1. Re-evaluate Your Choice of Chiral N-Sulfonyloxaziridine:

The structure of the chiral oxaziridine is the primary determinant of enantioselectivity. The camphor-derived oxaziridines are the most widely used, but subtle modifications to their structure can have a profound impact on the stereochemical outcome for a given substrate.[1][2]

  • Steric Bulk: For many substrates, increasing the steric bulk on the camphor backbone can enhance facial discrimination of the enolate. For instance, derivatives like (+)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine have shown superior enantioselectivity for certain classes of ketones compared to the parent (+)-(camphorylsulfonyl)oxaziridine.[1][3]

  • Electronic Effects: The electronic nature of the sulfonyl group can also influence reactivity and selectivity, although this is less commonly modified.

2. Optimize the Base and Counterion:

The base used to generate the enolate and the nature of the resulting metal counterion play a crucial role in the geometry of the enolate and the structure of the transition state.[2]

  • Base Selection: Common bases include lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS). The optimal base is substrate-dependent. For some systems, a switch from a lithium base to a sodium or potassium base can dramatically alter the % ee.[1]

  • Counterion Effect: The size of the counterion (Li⁺ < Na⁺ < K⁺) influences the aggregation state of the enolate and its coordination in the transition state. It is advisable to screen different amide bases to find the optimal counterion.

3. Adjust the Reaction Temperature:

Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.

  • Typical Range: Davis oxidations are typically performed at low temperatures, often between -78 °C and -40 °C.

  • Troubleshooting Step: If you are running your reaction at a higher temperature (e.g., -40 °C), try performing it at -78 °C or even lower (e.g., -100 °C, if feasible) to see if the enantioselectivity improves.

4. Solvent Effects:

The solvent can influence the solubility of the reagents, the aggregation state of the enolate, and the stability of the transition state.[4]

  • Common Solvents: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent. Other ethereal solvents like 2-methyl-THF or non-polar solvents like toluene can also be employed.

  • Solvent Polarity: A systematic study of solvents with varying polarities can sometimes lead to improved results. The general trend of how solvent polarity affects enantioselectivity can be substrate-dependent.[4]

The following table provides a qualitative summary of the impact of these parameters on enantioselectivity:

ParameterGeneral Effect on EnantioselectivityRecommended Action
Chiral Oxaziridine HighScreen different camphor-derived oxaziridines (e.g., unsubstituted, dimethoxy, dichloro).[1]
Base/Counterion Moderate to HighScreen LDA (Li⁺), NaHMDS (Na⁺), and KHMDS (K⁺).[1]
Temperature Moderate to HighDecrease the reaction temperature (e.g., from -40 °C to -78 °C).
Solvent Low to ModerateScreen anhydrous ethereal solvents (THF, 2-MeTHF) or toluene.[4]
Issue 2: Low or Inconsistent Yield

Question: I am observing low yields of my desired α-hydroxy carbonyl compound. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in Davis oxidation can stem from several factors, ranging from reagent quality to competing side reactions.

1. Incomplete Enolate Formation:

The reaction is predicated on the efficient generation of the enolate.

  • Base Stoichiometry and Quality: Ensure you are using a slight excess of a freshly titrated or newly purchased strong base. Older bases can lose their activity, leading to incomplete deprotonation.

  • Deprotonation Time and Temperature: Allow sufficient time for complete enolate formation before adding the oxaziridine. This is typically done at low temperature (e.g., -78 °C) for 30-60 minutes.

2. Reagent Purity and Stability:

  • Oxaziridine Quality: N-sulfonyloxaziridines are generally stable, crystalline solids.[5] However, ensure your reagent has been stored correctly (cool, dry conditions) and is of high purity. Impurities can interfere with the reaction.

  • Substrate Purity: Impurities in the starting carbonyl compound, particularly acidic protons or electrophilic sites, can consume the base or react with the enolate.

3. Side Reactions:

Several side reactions can compete with the desired hydroxylation:

  • Enolate Decomposition: Prolonged reaction times or elevated temperatures can lead to enolate decomposition or side reactions like aldol condensations, especially if unreacted starting material is present.

  • Reaction with Byproducts: The sulfinimine byproduct is generally stable, but under certain conditions, it could potentially react with the enolate.

  • Competitive Amination: While less common with N-sulfonyl oxaziridines, if the N-substituent is small (e.g., N-H or N-alkyl), electrophilic amination can become a competitive pathway.[6][7]

4. Reaction Quenching:

Ensure the reaction is properly quenched. A saturated aqueous solution of ammonium chloride (NH₄Cl) is typically used to protonate the resulting alkoxide and neutralize any remaining base.

Frequently Asked Questions (FAQs)

Question: How do I choose the right chiral N-sulfonyloxaziridine for my substrate?

Answer: The selection of the optimal oxaziridine is often empirical and may require screening. However, some general guidelines based on published data can inform your choice. The most common and commercially available chiral oxaziridines are derived from (1S)-(+)- or (1R)-(-)-10-camphorsulfonic acid.[8]

  • For general screening, the parent (+)-(2R,8aS)-(camphorylsulfonyl)oxaziridine and its enantiomer are excellent starting points due to their broad applicability.[9][10]

  • For substrates with additional coordinating groups, such as the 8-methoxy group in tetralones, (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine has been shown to give superior results.[1][2]

  • For substrates lacking such coordinating groups, the more sterically demanding (+)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine can provide higher enantioselectivity.[1][3]

It is highly recommended to perform a literature search for Davis oxidations on substrates similar to your own to guide your selection.

Question: What is the mechanistic basis for enantioselectivity in the Davis oxidation?

Answer: The enantioselectivity arises from the differential energetic barriers of the two possible diastereomeric transition states. The prochiral enolate can attack the electrophilic oxygen of the chiral oxaziridine from either its Re or Si face. The bulky camphor backbone of the oxaziridine creates a chiral environment that sterically disfavors one approach over the other.

The prevailing model suggests a non-chelated, open transition state where the enolate attacks the oxygen atom in an SN2-like fashion.[11][12][13] The stereochemical outcome is dictated by minimizing steric repulsion between the substituents on the enolate and the bulky camphor group of the oxaziridine.

G cluster_start Reactants cluster_ts Diastereomeric Transition States cluster_end Products enolate Prochiral Enolate ts_favored Favored Transition State (Lower Energy) enolate->ts_favored Attack from less hindered face ts_disfavored Disfavored Transition State (Higher Energy) enolate->ts_disfavored Attack from more hindered face oxaziridine Chiral N-Sulfonyloxaziridine oxaziridine->ts_favored oxaziridine->ts_disfavored major_enantiomer Major Enantiomer ts_favored->major_enantiomer minor_enantiomer Minor Enantiomer ts_disfavored->minor_enantiomer

Caption: Origin of enantioselectivity in the Davis oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric α-Hydroxylation of a Ketone

This protocol is a general guideline and may require optimization for specific substrates. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Strong amide base (e.g., LDA, NaHMDS, or KHMDS solution in THF)

  • Chiral N-sulfonyloxaziridine (e.g., (+)-(camphorylsulfonyl)oxaziridine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone substrate (1.0 equiv) and dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the strong amide base (1.1 equiv) dropwise via syringe over 10-15 minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Oxidation: In a separate flame-dried flask, dissolve the chiral N-sulfonyloxaziridine (1.2 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 1 to 4 hours.

  • Quenching: Once the reaction is complete, quench it by the slow addition of pre-cooled saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and measure the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC.

G start Start: Ketone in Anhydrous THF enolate_formation 1. Cool to -78 °C 2. Add Base (e.g., LDA) 3. Stir for 30-60 min start->enolate_formation oxidation 1. Add solution of chiral oxaziridine in THF 2. Stir at -78 °C enolate_formation->oxidation monitoring Monitor reaction by TLC/LC-MS oxidation->monitoring quench Quench with sat. aq. NH₄Cl monitoring->quench Reaction Complete workup Warm to RT, Extraction quench->workup purification Column Chromatography workup->purification analysis Yield and % ee determination (Chiral HPLC/SFC) purification->analysis end End: Purified α-Hydroxy Ketone analysis->end

References

side reactions and byproducts with (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Welcome to the technical support guide for this compound, a premier chiral oxidizing reagent. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of its application, focusing on troubleshooting common side reactions and managing byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: What is the primary, unavoidable byproduct of a reaction using this compound?

A: In any reaction where this compound acts as an oxygen transfer agent, the stoichiometric byproduct generated is (camphorsulfonyl)imine .[1][2] This occurs because the oxaziridine transfers its oxygen atom to the substrate, causing the three-membered ring to fragment and release the corresponding imine.[3][4] This byproduct is generally stable and must be separated from the desired product during workup and purification.

Q2: My oxidation reaction appears sluggish or incomplete. What are the likely causes?

A: There are several potential reasons for incomplete conversion:

  • Reduced Reactivity: Compared to other N-sulfonyloxaziridines, (camphorsulfonyl)oxaziridine exhibits generally lower reactivity.[2] While this is advantageous for selectivity and minimizing side reactions with sensitive functional groups like amines or alkenes, it may lead to slower reactions with less nucleophilic substrates.[2]

  • Insufficient Reagent: Ensure at least one stoichiometric equivalent of the oxaziridine is used. For sluggish reactions, using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.

  • Steric Hindrance: Highly sterically hindered substrates may react slowly or not at all, resulting in low yields of the desired product.[1]

  • Low Temperature: While low temperatures are often necessary for high enantioselectivity, they also slow down the reaction rate. A balance must be struck, and you may need to screen temperatures to find the optimal conditions for your specific substrate.

Q3: What is the recommended method for removing the (camphorsulfonyl)imine byproduct?

A: The (camphorsulfonyl)imine byproduct is a relatively nonpolar and crystalline solid. The most effective method for its removal is silica gel column chromatography . The imine typically has a different polarity profile than the desired oxygenated product (e.g., an α-hydroxy ketone), allowing for effective separation. Other potential methods include:

  • Crystallization: If your product is a solid, recrystallization may effectively remove the imine byproduct, which may remain in the mother liquor or crystallize out under different conditions.

  • Aqueous Extraction: This is generally less effective unless there is a significant difference in the partitioning coefficient between your product and the imine in a given biphasic system.

Q4: How stable is this compound and what are the proper storage conditions?

A: This reagent is known for its high stability compared to many other oxidizing agents. It can be stored at room temperature for months without significant decomposition.[1] However, for long-term stability and to preserve its high purity, it is recommended to store the solid reagent in a tightly sealed container at 2-8°C .[5][6]

Troubleshooting Guide: In-Depth Scenarios

This guide provides solutions to more complex issues that may arise during your experiments.

Problem / Observation Potential Cause Recommended Solution & Explanation
Low Enantioselectivity in α-Hydroxylation 1. Suboptimal Enolate Geometry: The stereochemical outcome is highly dependent on the geometry of the enolate intermediate. The choice of base, counterion (Li+, Na+, K+), and solvent system dictates this geometry.Action: Screen a variety of reaction conditions. For example, compare potassium bases (KHMDS) with lithium bases (LDA) in different solvents (THF, Toluene). KHMDS in THF at -78°C is often a good starting point.
2. Poor Temperature Control: Fluctuations in temperature during enolate formation or the oxidation step can erode enantioselectivity.Action: Maintain a consistent, low temperature (typically -78°C) using a cryostat or a well-maintained dry ice/acetone bath. Ensure the oxaziridine solution is pre-cooled before addition.
Multiple Unidentified Spots on TLC 1. Substrate Instability: The strongly basic conditions required for enolate formation can cause decomposition or side reactions of the starting material itself, especially if it possesses other sensitive functional groups.Action: Lower the reaction temperature, reduce the time the substrate spends in the basic solution before adding the oxaziridine, or screen milder bases.
2. Reagent Decomposition: Although stable, prolonged exposure to high temperatures or contaminants can lead to the decomposition of the oxaziridine into radical species, which can initiate unwanted side reactions.[1]Action: Ensure the reaction is run at the lowest effective temperature and that the reagent has been stored properly. Use fresh, high-purity solvents.
Incomplete Oxidation in Oligonucleotide Synthesis 1. Insufficient Reaction Time: The oxidation of P(III) to P(V) is a critical step. Incomplete oxidation results in phosphite triester linkages that are unstable to the subsequent acidic detritylation step.[7]Action: Increase the oxidation wait step. For a 0.5 M solution of the oxaziridine in acetonitrile, a 3-minute wait step has been shown to be effective for complete oxidation.[7]
2. Reagent Degradation: An old or improperly stored solution of the oxaziridine may have a lower effective concentration.Action: Use a freshly prepared solution of this compound for sensitive applications like oligonucleotide synthesis.

Visualized Mechanisms & Workflows

Mechanism of Asymmetric α-Hydroxylation

The diagram below illustrates the widely accepted SN2-type mechanism for the oxygen transfer from the oxaziridine to a ketone enolate.[3][4] The enolate nucleophilically attacks the electrophilic oxygen of the oxaziridine, leading to a transient hemiaminal intermediate that subsequently fragments.

Davis Oxidation Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Enolate Ketone Enolate (Nucleophile) Intermediate Hemiaminal Intermediate Enolate->Intermediate SN2 Attack on Oxygen Oxaziridine This compound (Electrophilic Oxygen Source) Oxaziridine->Intermediate Product α-Hydroxy Ketone (Desired Product) Intermediate->Product Fragmentation Byproduct (Camphorsulfonyl)imine (Byproduct) Intermediate->Byproduct Fragmentation

Caption: Mechanism of enolate hydroxylation.

Troubleshooting Workflow for Low-Yield Reactions

Use this decision tree to diagnose and resolve experiments resulting in low yields or complex reaction mixtures.

Troubleshooting Workflow cluster_incomplete Incomplete Reaction Path cluster_complete Low Yield Path Start Start: Low Yield or Complex Mixture Observed CheckCompletion Is the starting material consumed (TLC/LCMS)? Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete, but Yield is Low CheckCompletion->Complete Yes IncreaseEquiv Increase Equivalents of Oxaziridine (1.1-1.2 eq) Incomplete->IncreaseEquiv CheckSM Check for Substrate Decomposition (TLC/LCMS) Complete->CheckSM IncreaseTime Increase Reaction Time or Slightly Increase Temperature IncreaseEquiv->IncreaseTime CheckSubstrate Consider Substrate Reactivity (Steric Hindrance?) IncreaseTime->CheckSubstrate OptimizeBase Optimize Base and Deprotonation Conditions CheckSM->OptimizeBase Decomposition Observed PurificationLoss Evaluate Purification Step for Product Loss CheckSM->PurificationLoss No Decomposition

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric α-Hydroxylation of a Ketone

This protocol provides a representative method. Researchers should optimize conditions for their specific substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) dropwise over 10 minutes. Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Oxidation: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78°C.

  • Monitoring: Stir the reaction at -78°C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to separate the α-hydroxy ketone from the (camphorsulfonyl)imine byproduct.

Protocol 2: Purification Strategy for Product Isolation
  • Column Preparation: Select a silica gel column of appropriate size for the scale of your reaction.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A hexane/ethyl acetate gradient is often effective. The (camphorsulfonyl)imine byproduct is relatively nonpolar and will typically elute before the more polar α-hydroxy ketone product.

  • Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) to elute the nonpolar imine byproduct first.

  • Gradient Increase: Gradually increase the polarity of the eluent to isolate the desired, more polar hydroxylated product.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of Products from Camphorsulfonyl Oxaziridine Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for camphorsulfonyl oxaziridine-mediated oxidations. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with these powerful asymmetric reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users encounter post-reaction.

Q1: What is the primary byproduct I need to remove after an oxidation using a camphorsulfonyl oxaziridine?

A: The principal byproduct is the corresponding N-sulfonylimine, which is formed from the reduction of the oxaziridine three-membered ring.[1] During an aqueous workup, this imine can be partially or fully hydrolyzed to the corresponding camphorsulfonamide. Both the imine and the sulfonamide are the key impurities that must be separated from your desired oxidized product.

Q2: My desired product and the camphor-based byproduct have the same Rf value on TLC. What are my options?

A: This is a common and challenging scenario. Here’s a systematic approach:

  • Change the Eluent System: Do not rely on a single solvent system. Test a range of eluents with varying polarities and compositions. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the relative affinities of your compounds for the silica gel, often achieving separation.

  • Consider Crystallization: If your product is a solid, crystallization is a powerful alternative to chromatography.[2][3] The distinct molecular structures of your product and the camphor byproduct often lead to different solubilities, which can be exploited for separation.

  • Utilize a Basic Wash: The camphorsulfonamide byproduct is weakly acidic. Performing a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH, saturated NaHCO₃) can deprotonate the sulfonamide, forming a salt that will partition into the aqueous layer, effectively removing it from your organic phase.[4]

Q3: Is flash column chromatography always necessary for purification?

A: Not at all. While chromatography is a versatile tool, it may not be the most efficient method, especially on a larger scale. If your product is a crystalline solid, direct crystallization or recrystallization from the crude mixture can be a highly effective and scalable purification strategy.[5][6][7] This method can yield material of very high purity and is often preferred in process chemistry.

Q4: I see a solid crashing out of my reaction mixture upon completion. What is it?

A: This could be either your desired product or the camphorsulfonyl imine byproduct. Both are often crystalline solids.[5][8] To identify it, you can filter a small sample, wash it with a non-polar solvent like cold hexane, and analyze it by TLC and ¹H NMR. Some protocols intentionally use solvent conditions that lead to the precipitation of the byproduct, simplifying the workup.

Section 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to more complex purification problems.

Problem: Persistent Contamination with Camphorsulfonamide/Imine Byproduct

This is the most frequent challenge. The byproduct's polarity can be very similar to that of many common oxidation products, such as sulfoxides or α-hydroxy ketones.

Root Cause: Insufficient difference in physicochemical properties (polarity, solubility) between the product and the byproduct for a given separation technique.

Solutions:

  • Optimized Aqueous Workup: A strategic aqueous workup is your first and most critical purification step. It can dramatically reduce the amount of byproduct before you even consider chromatography or crystallization.

    • Mechanism: The camphorsulfonamide possesses an acidic N-H proton. A wash with an aqueous base will convert it to its conjugate base (a salt), drastically increasing its water solubility and pulling it out of the organic layer.

    • Protocol: After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with:

      • Saturated Aqueous NaHCO₃ or 1M KOH: To remove the sulfonamide.[4][9]

      • Water: To remove any remaining base.

      • Brine (Saturated Aqueous NaCl): To break up emulsions and remove bulk water from the organic layer.

  • Strategic Flash Column Chromatography: If the byproduct persists after workup, chromatography is the next step. Success hinges on solvent selection.

    • Mechanism: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). By systematically varying the eluent polarity, you can modulate the retention times of your compounds.

    • Recommended Solvent Systems: The table below provides starting points for eluent selection based on your product's general polarity.

Product PolarityPrimary Eluent System (Non-polar to Polar)Alternative Systems to Try
Low (e.g., simple sulfoxides)Hexane / Ethyl Acetate (Gradient: 5% to 50% EtOAc)Dichloromethane / Hexane, Toluene / Acetone
Medium (e.g., α-hydroxy ketones)Dichloromethane / Methanol (Gradient: 0.5% to 5% MeOH)Ethyl Acetate / Methanol, Chloroform / Acetonitrile
High (e.g., diols, polar heterocycles)Ethyl Acetate / Methanol (Gradient: 2% to 20% MeOH)Dichloromethane / Methanol with 0.5% NH₄OH (for basic compounds)
  • Purification by Recrystallization: This is the method of choice for crystalline products, offering high purity and scalability.[3]

    • Mechanism: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A hot, saturated solution is prepared and allowed to cool slowly. As the solubility decreases, the target compound preferentially forms a pure crystal lattice, leaving impurities behind in the "mother liquor."[3]

    • See Protocol 3 for a detailed, step-by-step guide to recrystallization.

Problem: Product is an Oil or Fails to Crystallize

Root Cause: The product may be intrinsically non-crystalline at room temperature, or residual impurities (byproduct, solvent) are inhibiting the formation of a crystal lattice.

Solutions:

  • Rigorous Purification: First, ensure the product is of the highest possible purity via flash chromatography. Even small amounts of impurities can disrupt crystallization.

  • Solvent Titration: Dissolve the purified oil in a minimal amount of a good solvent (e.g., dichloromethane, ether). Slowly add a poor solvent (an "anti-solvent," e.g., hexane, pentane) dropwise until the solution becomes faintly cloudy (turbid). Warm the mixture gently until it becomes clear again, then allow it to cool slowly. This technique, also known as vapor diffusion, can often induce crystallization.[6]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution to act as a template for crystallization.

Section 3: Standard Purification Protocols

These protocols provide detailed, actionable steps for common purification workflows.

Protocol 1: General Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous Na₂S₂O₃ if excess oxidant is suspected, otherwise water).

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 volumes relative to the starting material).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic phase sequentially with:

    • 1 x volume of saturated aqueous NaHCO₃.[4]

    • 1 x volume of water.

    • 1 x volume of brine.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Elute the Column: Start with a low-polarity eluent (e.g., 10% EtOAc in Hexane). Gradually increase the polarity of the eluent over time.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction (or every few fractions) onto a TLC plate to identify which ones contain your desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization[7]
  • Choose a Solvent: The ideal solvent should dissolve the crude product poorly at room temperature but well at its boiling point.[3] Test small samples in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Induce Further Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization of Purification Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy after the initial aqueous workup.

Purification_Workflow start Crude Product (Post-Aqueous Workup) check_solid Is the crude product a solid? start->check_solid attempt_cryst Attempt Recrystallization (See Protocol 3) check_solid->attempt_cryst  Yes chromatography Perform Flash Column Chromatography (Protocol 2) check_solid->chromatography No (Product is an oil) check_cryst Successful? attempt_cryst->check_cryst check_cryst->chromatography No (Oiled out / Impure)   end_product Pure Product check_cryst->end_product  Yes chromatography->end_product

Caption: Decision tree for purification strategy selection.

References

Technical Support Center: Optimizing Reaction Outcomes by Controlling Temperature and Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their chemical syntheses. As a Senior Application Scientist, I understand that unexpected results, low yields, and poor selectivity are common hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and resolve issues related to two of the most critical parameters in a chemical reaction: temperature and solvent. Our approach is grounded in established scientific principles to empower you with the knowledge to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during chemical reactions. The answers provide a starting point for troubleshooting and link to more detailed guides within this support center.

Q1: My reaction is not proceeding to completion, or the rate is too slow. What is the first thing I should check?

A1: An incomplete or slow reaction is often a kinetic issue. The first parameter to investigate is temperature. According to the Arrhenius equation, the reaction rate constant (k) increases exponentially with temperature.[1][2][3][4][5] A modest increase in temperature, often by 10 °C, can sometimes double the reaction rate.[6] However, be cautious, as excessive heat can lead to side reactions or decomposition of reactants and products.[2][7]

Q2: I'm observing the formation of an unexpected byproduct. How can temperature and solvent influence this?

A2: The formation of byproducts is a matter of selectivity. Both temperature and solvent play crucial roles in determining the reaction pathway.

  • Temperature: Different reactions have different activation energies. By adjusting the temperature, you can favor the reaction pathway with the lower activation energy, thus increasing the selectivity for your desired product.[8]

  • Solvent: The solvent can stabilize or destabilize transition states and intermediates, thereby influencing which reaction pathway is favored.[9][10] For example, polar solvents can stabilize charged intermediates, which may favor one pathway over another.[11][12][13]

Q3: My starting materials are not fully dissolving in the reaction mixture. What are the implications, and how can I address this?

A3: Poor solubility can significantly hinder a reaction, as it limits the effective concentration of the reactants. The choice of solvent is critical to ensure all reactants are in the same phase.[14] You may need to screen for a solvent or a co-solvent system that can dissolve all components. Be mindful that changing the solvent will also change its polarity and other properties, which can affect the reaction rate and selectivity.[9][15]

Q4: I am running a substitution reaction and getting a mixture of SN1 and SN2 products. How can I favor one over the other?

A4: The solvent choice is a powerful tool for controlling the mechanism of nucleophilic substitution reactions.

  • For SN1 reactions: These proceed through a carbocation intermediate. Polar protic solvents, such as water and alcohols, are excellent at stabilizing this charged intermediate through hydrogen bonding, thus accelerating the SN1 pathway.[9][13][15][16][17]

  • For SN2 reactions: These reactions are favored in polar aprotic solvents, such as acetone or DMSO. These solvents can solvate the cation but leave the nucleophile relatively "bare" and more reactive.[9][13][15][16]

Q5: My reaction yield is consistently low, even though the reaction appears to go to completion by TLC. What could be the issue?

A5: If your reaction is proceeding as expected but the isolated yield is low, consider issues during the workup and purification steps, which are often influenced by the solvent.[7][18] Your product might be partially soluble in the aqueous layer during extraction, or it could be co-eluting with impurities during chromatography.[18] Re-evaluating your extraction solvent or chromatography mobile phase (which is a solvent system) is a good starting point. Additionally, ensure your product is stable under the reaction and workup conditions.[7][19]

Troubleshooting Guides

This section provides systematic approaches to resolving more complex reaction issues.

Guide 1: Systematic Approach to a Slow or Incomplete Reaction

A reaction that fails to reach completion or proceeds at an impractically slow rate is a common challenge. This guide provides a step-by-step methodology to diagnose and address the underlying kinetic or thermodynamic barriers.

Step 1: Re-evaluate the Reaction Temperature

  • Rationale: The rate of a chemical reaction is highly dependent on temperature, as described by the Arrhenius equation.[1][2][3][4][5] Increasing the temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[20][21][22]

  • Experimental Protocol:

    • Set up a series of small-scale reactions in parallel.

    • Maintain all other reaction parameters (concentrations, solvent, stoichiometry) constant.

    • Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the progress of each reaction over time using a suitable analytical technique (TLC, GC, LC-MS).

    • Analyze the results to determine the optimal temperature for the desired reaction rate without significant byproduct formation.

Step 2: Assess the Impact of the Solvent

  • Rationale: The solvent can influence reaction rates through its polarity and ability to solvate reactants and transition states.[9][10] A solvent that better stabilizes the transition state relative to the reactants will accelerate the reaction.[9]

  • Experimental Protocol: Solvent Screening

    • Select a range of solvents with varying polarities and properties (see the Solvent Properties table below).

    • Set up a series of small-scale reactions, each in a different solvent, at the optimal temperature determined in Step 1.

    • Ensure the starting materials are soluble in all chosen solvents.

    • Monitor the reactions to identify the solvent that provides the best reaction rate and yield.

Step 3: Consider the Thermodynamics of the Reaction

  • Rationale: A reaction may not proceed to completion if it is reversible and the equilibrium lies towards the reactants. The spontaneity of a reaction is governed by the Gibbs free energy change (ΔG), which is dependent on enthalpy (ΔH), entropy (ΔS), and temperature (T) (ΔG = ΔH - TΔS).[23][24][25]

  • Troubleshooting:

    • If the reaction is endothermic (positive ΔH), increasing the temperature will make ΔG more negative, favoring the products.[24][26]

    • If the reaction involves a decrease in entropy (negative ΔS), a lower temperature will favor the products.[26]

    • Consider Le Chatelier's principle: if a product can be removed from the reaction mixture as it is formed (e.g., by precipitation or distillation), the equilibrium will shift towards the products.

Troubleshooting Workflow for a Slow Reaction

slow_reaction_workflow start Slow or Incomplete Reaction increase_temp Increase Temperature in Increments start->increase_temp monitor_reaction Monitor by TLC/GC/LC-MS increase_temp->monitor_reaction side_products Significant Side Products? monitor_reaction->side_products optimize_temp Optimize Temperature side_products->optimize_temp No screen_solvents Screen Solvents of Varying Polarity side_products->screen_solvents Yes optimize_temp->screen_solvents check_equilibrium Consider Reaction Equilibrium (ΔG) screen_solvents->check_equilibrium remove_product Can a Product be Removed? check_equilibrium->remove_product success Reaction Optimized remove_product->success

Caption: A decision-making workflow for troubleshooting slow or incomplete reactions.

Guide 2: Optimizing Reaction Selectivity (Chemoselectivity, Regioselectivity, Stereoselectivity)

Poor selectivity leads to the formation of undesired isomers or byproducts, complicating purification and reducing the yield of the target molecule. This guide outlines strategies to enhance reaction selectivity.

Step 1: Temperature Control for Selectivity

  • Rationale: When two or more reaction pathways are possible, they will likely have different activation energies. According to the Arrhenius equation, the reaction with the lower activation energy will be less sensitive to changes in temperature. Conversely, the reaction with the higher activation energy will see a more significant rate increase with increasing temperature. Therefore, lowering the temperature generally favors the product of the reaction with the lower activation energy.

  • Experimental Protocol:

    • If you are observing a mixture of products, run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

    • Analyze the product ratio at each temperature to determine if selectivity improves at lower temperatures.

Step 2: Solvent Effects on Selectivity

  • Rationale: Solvents can have a profound impact on selectivity by differentially solvating transition states and intermediates.[9][10][15] The polarity, proticity (ability to donate a hydrogen bond), and coordinating ability of the solvent can all influence the reaction pathway.[15] For instance, in electrophilic additions to alkenes, the solvent can influence the stability of the carbocation intermediate, thereby affecting regioselectivity.[13]

  • Experimental Protocol: Solvent Screening for Selectivity

    • Choose a range of solvents with diverse properties (polar protic, polar aprotic, nonpolar). A good starting point is the table of solvent properties provided below.

    • Run the reaction in each solvent under the same temperature and concentration conditions.

    • Analyze the product distribution in each case to identify a solvent that enhances the desired selectivity.

Step 3: The Role of Catalysts and Additives

  • Rationale: While not the primary focus of this guide, it is important to remember that catalysts and additives can dramatically influence selectivity. They can provide an alternative reaction pathway with a lower activation energy or selectively activate one functional group over another. The choice of solvent can also impact the effectiveness of a catalyst.

Solvent Selection Logic for Selectivity

selectivity_workflow start Poor Reaction Selectivity lower_temp Lower Reaction Temperature start->lower_temp analyze_ratio Analyze Product Ratio lower_temp->analyze_ratio improved Selectivity Improved? analyze_ratio->improved screen_solvents Screen Solvents improved->screen_solvents No final_analysis Analyze Product Ratios and Optimize improved->final_analysis Yes polar_protic Polar Protic (e.g., MeOH, H₂O) screen_solvents->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO, ACN) screen_solvents->polar_aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) screen_solvents->nonpolar polar_protic->final_analysis polar_aprotic->final_analysis nonpolar->final_analysis success Optimized Selectivity final_analysis->success

Caption: A workflow for optimizing reaction selectivity through temperature and solvent screening.

Data for Practical Application

Table 1: Properties of Common Organic Solvents

The choice of solvent is a critical decision in reaction optimization. This table provides key physical properties of common solvents to aid in your selection process.[27][28][29][30]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Polarity IndexClassification
WaterH₂O10080.110.2Polar Protic
Dimethyl Sulfoxide (DMSO)C₂H₆OS189477.2Polar Aprotic
Acetonitrile (ACN)C₂H₃N8237.55.8Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.76.4Polar Aprotic
Methanol (MeOH)CH₄O6532.75.1Polar Protic
Ethanol (EtOH)C₂H₆O7824.64.3Polar Protic
AcetoneC₃H₆O5620.75.1Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.13.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.54.0Polar Aprotic
Ethyl Acetate (EtOAc)C₄H₈O₂776.04.4Polar Aprotic
Diethyl EtherC₄H₁₀O354.32.8Nonpolar
TolueneC₇H₈1112.42.4Nonpolar
HexaneC₆H₁₄691.90.1Nonpolar

References

managing decomposition of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and management of this essential chiral oxidizing agent. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this reagent.

Section 1: Understanding the Stability of this compound

This compound is a powerful and reliable reagent for asymmetric hydroxylations. However, its strained three-membered oxaziridine ring, which is the source of its reactivity, also makes it susceptible to decomposition under certain conditions. Understanding the factors that influence its stability is the first step in preventing degradation and ensuring reproducible experimental outcomes.

The primary decomposition pathway of N-sulfonyloxaziridines, like this compound, involves the cleavage of the weak N-O bond.[1] This can be initiated by heat, light, or chemical incompatibility. A common decomposition product is the corresponding precursor, (-)-(camphorsulfonyl)imine, formed by the loss of an oxygen atom.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at low temperatures. The recommended storage conditions are summarized in the table below.

Storage DurationRecommended TemperatureAdditional Precautions
Long-term -20°C[3][4][5]Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Short-term 2-8°C[6][7]Protect from light and moisture.

Q2: How can I visually assess the quality of my this compound?

A2: High-purity this compound is a white to off-white crystalline solid.[[“]] Any significant deviation from this appearance, such as discoloration (yellowing or browning), clumping, or a change in texture, may indicate decomposition. If you observe any of these changes, it is recommended to assess the purity of the reagent before use.

Q3: Is this compound sensitive to light or moisture?

A3: Yes. Like many reactive organic compounds, oxaziridines can be sensitive to light and moisture. Photochemical decomposition can proceed through a radical mechanism, leading to rearrangements and loss of activity.[9] Hydrolysis can also occur, although N-sulfonyloxaziridines are generally more stable to hydrolysis than other oxaziridine classes. It is best practice to store the reagent in an amber vial and in a desiccator or under an inert atmosphere to minimize exposure to light and moisture.

Q4: Can I dissolve the reagent in a solvent for long-term storage?

A4: While solutions of this compound in anhydrous acetonitrile have been used for specific applications like oligonucleotide synthesis, long-term storage in solution is generally not recommended as it may accelerate decomposition.[10] If a solution must be prepared, use an anhydrous, aprotic solvent and store it at low temperature for the shortest possible time.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound, with a focus on problems arising from potential decomposition.

Issue 1: Asymmetric Hydroxylation Reaction Failure or Low Yield

Symptoms:

  • No product formation or very low conversion of the starting material.

  • Formation of unexpected side products.

Potential Cause:

  • Decomposition of the this compound, leading to a lower concentration of the active oxidizing agent.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Reaction Yield start Low or No Product Yield check_reagent Assess Purity of Oxaziridine (See Protocol 1 or 2) start->check_reagent purity_ok Purity >95%? check_reagent->purity_ok check_conditions Review Reaction Conditions: - Anhydrous solvent? - Correct temperature? - Proper base addition? purity_ok->check_conditions Yes purity_bad Purity <95% or Decomposition Products Detected purity_ok->purity_bad No optimize Optimize Reaction Conditions check_conditions->optimize end Problem Resolved optimize->end new_reagent Use a Fresh Batch of This compound purity_bad->new_reagent new_reagent->end

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Poor Enantioselectivity in Asymmetric Reactions

Symptoms:

  • The desired product is formed, but the enantiomeric excess (ee) is significantly lower than expected.

Potential Cause:

  • Partial decomposition of the chiral reagent can lead to non-selective oxidation pathways.

  • Suboptimal reaction conditions can also negatively impact stereoselectivity.[6]

Troubleshooting Steps:

  • Verify Reagent Purity: As with reaction failure, the first step is to confirm the purity of the this compound using the analytical protocols provided below.

  • Review Reaction Parameters: The stereochemical outcome of hydroxylations using this reagent is highly sensitive to reaction conditions.[6]

    • Base: The choice of base for enolate formation is critical.

    • Temperature: Ensure the reaction is maintained at the optimal low temperature (typically -78 °C).

    • Additives: In some cases, additives may be necessary to achieve high enantioselectivity.

  • Use a Fresh Batch: If purity is questionable or reaction optimization does not improve the ee, it is advisable to use a new, unopened batch of the reagent.

Section 4: Analytical Protocols for Purity Assessment

Regularly assessing the purity of your this compound is crucial, especially for batches that have been stored for an extended period or show visual signs of degradation.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a quick and effective method to qualitatively assess the purity of the oxaziridine and detect the presence of its common impurity and decomposition product, (-)-(camphorsulfonyl)imine.[2]

Materials:

  • Silica gel TLC plates (250 µm)

  • Developing chamber

  • Mobile phase: Methylene chloride (CH₂Cl₂)

  • Visualization reagent: 10% molybdophosphoric acid in ethanol

  • Heat gun or hot plate

Procedure:

  • Prepare a dilute solution of your this compound in a suitable solvent (e.g., chloroform or methylene chloride).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber saturated with methylene chloride.

  • After the solvent front has reached the top of the plate, remove it and dry it thoroughly.

  • Dip the plate in the molybdophosphoric acid solution and gently heat it with a heat gun until spots appear.

Interpretation of Results:

CompoundTypical Rf Value (in CH₂Cl₂)
This compound 0.62[2]
(-)-(Camphorsulfonyl)imine 0.28[2]

A significant spot at Rf ≈ 0.28 indicates the presence of the imine impurity/decomposition product.

Protocol 2: ¹H NMR Spectroscopy Analysis

¹H NMR provides a more quantitative assessment of purity and can confirm the identity of the oxaziridine and its potential decomposition product.

Procedure:

  • Prepare an NMR sample by dissolving a small amount of the compound in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

Key Chemical Shifts (in CDCl₃):

CompoundCharacteristic ¹H NMR Signals (δ, ppm)
This compound 1.03 (s, 3H, CH₃), 1.18 (s, 3H, CH₃), 3.10 and 3.28 (AB quartet, 2H, CH₂-SO₂, J = 14.0 Hz)[2]
(-)-(Camphorsulfonyl)imine 1.03 (s, 3H, CH₃), 1.18 (s, 3H, CH₃), 3.10 and 3.28 (AB quartet, 2H, CH₂-SO₂, J = 14.0 Hz)[1]

Note: The ¹H NMR spectra of the oxaziridine and the imine are very similar. However, the presence of the imine can sometimes be inferred from slight shifts or the appearance of additional minor peaks in the aliphatic region. For a more definitive analysis, ¹³C NMR is recommended.

¹³C NMR Chemical Shifts (in CDCl₃):

CompoundCharacteristic ¹³C NMR Signals (δ, ppm)
This compound 98.76 (quaternary carbon of the oxaziridine ring)[2]
(-)-(Camphorsulfonyl)imine 195.52 (imine carbon)[1]

The presence of a signal around 195 ppm in the ¹³C NMR spectrum is a clear indication of the imine impurity.

Section 5: Safe Handling and Disposal of Decomposed Material

If you suspect that your this compound has decomposed, it is crucial to handle it with care due to the potential for exothermic decomposition.

Safety Precautions:

  • Always handle the material in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid heating or grinding the decomposed material.

Quenching and Disposal Protocol:

This protocol is adapted from standard procedures for quenching reactive chemicals and should be performed with caution.[11]

  • In a fume hood, suspend the decomposed solid in an inert, high-boiling solvent such as toluene in a flask equipped with a stirrer.

  • Cool the flask to 0°C using an ice bath.

  • Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the stirred suspension. Monitor for any signs of an exothermic reaction (e.g., gas evolution, temperature increase).

  • Once the addition of isopropanol no longer causes a noticeable reaction, a 1:1 mixture of isopropanol and water can be slowly added.

  • Finally, slowly add water to ensure the complete quenching of any remaining reactive species.

  • Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.

  • Neutralize the resulting mixture with a weak acid (e.g., citric acid) before disposing of it as aqueous chemical waste in accordance with your institution's guidelines.

Decomposition Quenching Workflow:

cluster_1 Safe Quenching of Decomposed Oxaziridine start Suspected Decomposed Oxaziridine suspend Suspend in Toluene under Inert Atmosphere start->suspend cool Cool to 0°C suspend->cool add_ipa Slowly Add Isopropanol cool->add_ipa add_ipa_water Slowly Add Isopropanol/Water (1:1) add_ipa->add_ipa_water add_water Slowly Add Water add_ipa_water->add_water warm_stir Warm to Room Temperature and Stir for Several Hours add_water->warm_stir neutralize Neutralize with Weak Acid warm_stir->neutralize dispose Dispose as Aqueous Waste neutralize->dispose

Caption: Workflow for the safe quenching and disposal of decomposed oxaziridine.

References

Technical Support Center: Optimizing Reaction Conditions for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of chemical reactions involving sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal reaction outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Low Reaction Yields

Low product yield is one of the most common frustrations in synthesis, especially when dealing with delicate molecules.[1][2] This section provides a systematic approach to diagnosing and resolving the root causes of diminished yields.

FAQ 1: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the primary factors to investigate?

Failure of a reaction to yield the desired product often stems from a few key areas.[3] A logical troubleshooting workflow is essential for efficiently identifying the problem.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed purity Check Purity of Starting Materials & Reagents start->purity conditions Review Reaction Conditions (Temp, Time, Conc.) purity->conditions analysis Analyze Crude Product (NMR, LC-MS) conditions->analysis incomplete Incomplete Reaction? analysis->incomplete side_products Side Products Identified? decomposition Product Decomposition? side_products->decomposition No protect_groups Consider Protecting Groups side_products->protect_groups Yes incomplete->side_products No optimize_cond Optimize Reaction Conditions incomplete->optimize_cond Yes decomposition->optimize_cond Yes optimize_sep Optimize Separation optimize_cond->optimize_sep protect_groups->optimize_cond

Caption: A logical workflow for troubleshooting low product yield.

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is paramount.[3] Water and oxygen are common culprits in sensitive reactions.[2]

    • Actionable Advice: Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.[3] Ensure catalysts are active and stored under the proper conditions. Laboratory glassware should be thoroughly dried, either in an oven or by flame-drying under an inert atmosphere, to remove adsorbed moisture.[4][5]

  • Reaction Conditions: Temperature, reaction time, and concentration are critical variables.

    • Actionable Advice: Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Avoid unnecessarily long reaction times, which can lead to product decomposition.[6] For exothermic reactions, ensure efficient stirring and consider dropwise addition of reagents to maintain temperature control.[1]

  • Workup and Purification: Significant product loss can occur during the workup and purification stages.[1]

    • Actionable Advice: Ensure the pH of the aqueous layer is optimized to keep your product in its neutral, less water-soluble form during extraction.[3] If your compound is sensitive to the acidic nature of silica gel, consider deactivating it with a base like triethylamine or using an alternative stationary phase such as alumina.[3]

Section 2: Managing Air- and Moisture-Sensitive Reactions

Many organometallic and inorganic reagents are highly reactive towards oxygen and water, necessitating specialized handling techniques to prevent decomposition and ensure safety.[7][8]

FAQ 2: I'm working with an air-sensitive reagent for the first time. What are the essential techniques and equipment I need to be familiar with?

Handling air-sensitive compounds requires creating and maintaining an inert atmosphere, typically nitrogen or argon, throughout the experiment.[9]

  • Essential Equipment:

    • Schlenk Line: A dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas.[4] This is a cornerstone for performing reactions under an inert atmosphere.

    • Glovebox: A sealed container filled with an inert gas that allows for the manipulation of compounds in an air-free environment.[8]

    • Syringes and Cannulas: Used for the transfer of air-sensitive liquids and solutions.[4]

    • Septa: Rubber seals that allow for the introduction of reagents via syringe while maintaining an inert atmosphere.[5]

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while still hot.[5]

  • System Assembly: Assemble your reaction flask with a condenser and a gas inlet adapter connected to the Schlenk line via thick-walled tubing.[4]

  • Purging the System: Evacuate the flask using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure the removal of atmospheric gases.[8]

  • Reagent Addition: Add dry solvents and reagents via syringe through a rubber septum. For solid reagents, a positive pressure of inert gas should be maintained while adding them to the flask.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil or mercury bubbler.[5]

Inert Atmosphere Reaction Setup

G cluster_0 Schlenk Line cluster_1 Reaction Setup Inert Gas Inert Gas Manifold Manifold Inert Gas->Manifold To Vacuum Pump Reaction Flask Reaction Flask Manifold->Reaction Flask Via Tubing Bubbler Bubbler Reaction Flask->Bubbler Vent

Caption: A simplified diagram of a Schlenk line setup for air-sensitive reactions.

Section 3: The Strategic Use of Protecting Groups

When a molecule contains multiple reactive functional groups, it's often necessary to temporarily "mask" or protect one group to allow a reaction to occur selectively at another site.[10][11]

FAQ 3: How do I choose the right protecting group for my sensitive substrate?

The ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removed with high yield under mild conditions that do not affect the rest of the molecule.[12]

  • Orthogonal Protection Strategy: This powerful strategy involves using multiple protecting groups in a single molecule that can be removed under distinct conditions. For example, a Boc-protected amine (acid-labile) and a benzyl-protected alcohol (removable by hydrogenolysis) can be selectively deprotected.[13]

Table 1: Common Protecting Groups for Alcohols, Amines, and Carbonyls

Functional GroupProtecting GroupAbbreviationStabilityDeprotection Conditions
AlcoholSilyl Ethers (e.g., TBDMS)TBDMSBase, OxidationAcid, Fluoride Ions[13]
AlcoholBenzyl EtherBnAcid, Base, OxidationHydrogenolysis[14]
Aminetert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid[15]
AmineCarbobenzyloxyCbzAcid, BaseHydrogenolysis[15]
CarbonylAcetal/Ketal-Base, NucleophilesAqueous Acid[14]

Protecting Group Strategy Workflow

G start Multi-functional Substrate protect Protect Functional Group A start->protect react React at Functional Group B protect->react deprotect Deprotect Functional Group A react->deprotect end Final Product deprotect->end

Caption: A general workflow for a synthesis involving a protecting group.

Section 4: Minimizing Epimerization in Chiral Synthesis

Maintaining the stereochemical integrity of chiral centers is critical in the synthesis of pharmaceuticals and other biologically active molecules. Epimerization, the change in configuration at one stereocenter, can lead to a loss of activity and the formation of difficult-to-separate diastereomers.[16][17]

FAQ 4: I am observing significant epimerization in my reaction. What are the common causes and how can I prevent it?

Epimerization often occurs at a carbon atom adjacent to a carbonyl group, proceeding through a planar enol or enolate intermediate.[6] Several factors can promote this undesired side reaction.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[16]

    • Actionable Advice: Run the reaction at lower temperatures. While this may slow down the desired reaction, it often disproportionately reduces the rate of epimerization.[6]

  • Base: The choice and amount of base are crucial. Strong bases can readily deprotonate the α-carbon, leading to racemization.[18]

    • Actionable Advice: Use a weaker or sterically hindered base.[6] Carefully control the stoichiometry, using only the minimum amount of base required.

  • Solvent: The polarity of the solvent can influence the stability of the planar intermediate that leads to epimerization.[19]

    • Actionable Advice: Consider using less polar solvents like dichloromethane (DCM), which have been shown to suppress epimerization in some cases.[16]

Experimental Protocol: Minimizing Epimerization in an Amide Coupling Reaction

  • Reagent Preparation: Dissolve the N-protected chiral amino acid (1.0 eq) and an additive like 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in an anhydrous, less polar solvent such as DCM under an inert atmosphere.[16]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., a carbodiimide) to the cooled solution.

  • Nucleophile Addition: Immediately after activation, add the amine component (1.1 eq). Minimizing the time the activated acid exists before the amine is added can reduce the opportunity for oxazolone formation, a common pathway to epimerization.[16]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup.

Section 5: Dealing with Other Substrate Sensitivities

Beyond air, moisture, and stereochemical lability, substrates can be sensitive to other factors such as light and elevated temperatures.

FAQ 5: My compound seems to be decomposing even under seemingly mild conditions. Could it be sensitive to light?

Yes, some organic molecules are susceptible to photochemical degradation.[20] The absorption of light, particularly UV light, can excite a molecule to a higher energy state, leading to bond cleavage or other reactions.[21]

  • Actionable Advice:

    • Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to exclude light.[22]

    • Work in a fume hood with the sash lowered and the room lights dimmed if possible.

    • If a reaction requires heating, be aware that this can sometimes accelerate photochemical processes.

FAQ 6: How does solvent choice impact reactions with sensitive substrates?

The solvent does more than just dissolve the reactants; it can significantly influence reaction rates and stability.[19][23] Polar solvents can stabilize charged intermediates or transition states, accelerating certain reactions, while nonpolar solvents may be preferable for others.[24][25] For sensitive substrates, the wrong solvent can lead to decomposition or unwanted side reactions.

  • Actionable Advice:

    • Solvent Screening: If facing issues with a sensitive substrate, a solvent screen is often a worthwhile endeavor. Test the reaction in a small panel of solvents with varying polarities (e.g., hexane, toluene, DCM, THF, acetonitrile, DMF).

    • Viscosity: In highly viscous solvents, the rate of diffusion can be slower, which may decrease the frequency of collisions between reactant molecules and thus slow the reaction rate.[25]

Section 6: Advanced Topics in Selectivity

For complex molecules, achieving chemoselectivity—reacting one functional group in the presence of another similar one—is a significant challenge.

FAQ 7: How can I achieve chemoselectivity when my substrate has multiple similar reactive sites?

Catalyst control is a powerful tool for directing the outcome of a reaction.[26][27] Different catalysts can favor different reaction pathways, leading to different products from the same starting materials.[28]

  • Catalyst and Ligand Choice: The electronic and steric properties of a catalyst and its associated ligands can be fine-tuned to favor reaction at a specific site.[29] For example, in a molecule with two hydroxyl groups, a bulky catalyst may preferentially react with the less sterically hindered hydroxyl group.

References

impact of base selection on enolate formation and oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Enolate Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enolate formation and subsequent oxidation reactions. Here, we move beyond simple protocols to explain the underlying principles that govern these powerful synthetic transformations. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

Section 1: The Critical Role of the Base in Enolate Formation

The choice of base is paramount in enolate chemistry as it dictates the regioselectivity and stereoselectivity of the reaction. Understanding the interplay between the base, substrate, and reaction conditions is crucial for achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic enolates?

A: The distinction lies in which alpha-proton is removed from an unsymmetrical ketone.[1]

  • Kinetic Enolates are formed by the rapid removal of the most accessible, least sterically hindered α-proton.[1] This process is favored under irreversible conditions, typically using a strong, bulky, non-nucleophilic base at low temperatures.[1][2] The resulting enolate has the less substituted double bond.

  • Thermodynamic Enolates are the more stable enolate species, typically with a more substituted double bond.[1] Their formation is favored under conditions that allow for equilibrium, such as higher temperatures, longer reaction times, and the use of a weaker, smaller base in a protic solvent.[1][2]

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Unsymmetrical Ketone Unsymmetrical Ketone Kinetic Enolate Less Substituted (Forms Faster) Unsymmetrical Ketone->Kinetic Enolate  Strong, Bulky Base (e.g., LDA)  Low Temp (-78 °C)  Aprotic Solvent (e.g., THF)  Irreversible Unsymmetrical Ketone_2 Unsymmetrical Ketone Thermodynamic Enolate More Substituted (More Stable) Unsymmetrical Ketone_2->Thermodynamic Enolate  Weaker, Small Base (e.g., NaOEt)  Higher Temp (RT)  Protic Solvent  Reversible

Q2: Which bases are commonly used for quantitative enolate formation, and what are their key characteristics?

A: For complete conversion of a carbonyl compound to its enolate, a strong, non-nucleophilic base is required.[3][4][5][6] The pKa of the base's conjugate acid should be significantly higher than that of the carbonyl compound (typically >10 pKa units).[5]

BaseAbbreviationpKa of Conjugate AcidKey Characteristics
Lithium DiisopropylamideLDA~36Strong, sterically hindered, non-nucleophilic base. Soluble in THF. Ideal for forming kinetic enolates.[3][4][6]
Sodium HydrideNaH>45Strong, non-nucleophilic base. Heterogeneous reactions can be slow. Produces H₂ gas as a byproduct.[3][4][6]
Sodium AmideNaNH₂~34Strong, non-nucleophilic base.[3][4][6]
Lithium HexamethyldisilazideLHMDS~30Strong, sterically hindered, non-nucleophilic base.[7]
Potassium HexamethyldisilazideKHMDS~30Similar to LHMDS, but the potassium counterion can influence reactivity.[7]

Q3: How does the choice of metal counterion (Li+, Na+, K+) influence enolate formation?

A: The metal counterion plays a significant role in the aggregation state and reactivity of the enolate. Lithium cations, being small and oxophilic, tend to form tight aggregates and favor the formation of the kinetic enolate.[8][9] Sodium and potassium cations are less coordinating, which can lead to a higher proportion of the thermodynamic enolate due to faster proton exchange.[9]

Troubleshooting Guide: Enolate Formation

Issue 1: Low yield of the desired regioisomer (kinetic vs. thermodynamic).

  • Cause A (Kinetic Product Desired): The reaction conditions may be allowing for equilibration to the more stable thermodynamic enolate. This can happen if the temperature is too high, the reaction time is too long, or if there is an excess of the starting ketone present.[1][9]

  • Solution A:

    • Ensure the reaction temperature is maintained at -78 °C.[2]

    • Use a slight excess of the strong, bulky base (e.g., LDA) to ensure complete and rapid deprotonation.[10]

    • Add the ketone slowly to the base solution to avoid a temporary excess of the ketone.[11]

  • Cause B (Thermodynamic Product Desired): The base used may be too strong or bulky, leading to the formation of the kinetic enolate under irreversible conditions.

  • Solution B:

    • Switch to a smaller, weaker base such as sodium ethoxide or potassium tert-butoxide.[2]

    • Increase the reaction temperature to room temperature or higher to facilitate equilibration.[1][2]

    • Use a protic solvent if compatible with the reactants.[1]

Issue 2: Competing side reactions, such as self-condensation (aldol reaction).

  • Cause: Incomplete deprotonation of the starting carbonyl compound allows for the presence of both the enolate (nucleophile) and the unreacted carbonyl (electrophile) in the reaction mixture.

  • Solution:

    • Use a strong, non-nucleophilic base like LDA to ensure quantitative conversion to the enolate before adding the electrophile.

    • Maintain a low reaction temperature to minimize the rate of the aldol reaction.

G Start Enolate Formation Issue LowRegio Low Regioselectivity Start->LowRegio SideReact Side Reactions (e.g., Aldol) Start->SideReact KineticDesired Kinetic Product Desired? LowRegio->KineticDesired Yes ThermoDesired Thermodynamic Product Desired? LowRegio->ThermoDesired No IncompleteDeprot Incomplete Deprotonation SideReact->IncompleteDeprot CheckTemp Temp too high? Reaction time too long? Excess Ketone? KineticDesired->CheckTemp Check Reaction Conditions CheckBase Base too strong/bulky? ThermoDesired->CheckBase Check Base Sol_SideReact Use LDA for quantitative enolate formation Maintain low temperature IncompleteDeprot->Sol_SideReact Sol_Kinetic Maintain -78°C Use slight excess of LDA Slow ketone addition CheckTemp->Sol_Kinetic Yes Sol_Thermo Use weaker/smaller base Increase temperature Use protic solvent CheckBase->Sol_Thermo Yes

Section 2: Oxidation of Enolates to α-Hydroxy Ketones

The oxidation of enolates provides a powerful method for the synthesis of α-hydroxy ketones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[12][13]

Frequently Asked Questions (FAQs)

Q4: What are some common reagents for the oxidation of enolates?

A: Several reagents can be used to oxidize enolates to α-hydroxy ketones. The choice of reagent can depend on the substrate and the desired stereoselectivity.

  • Molybdenum Peroxide (MoOPH): MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) is a widely used reagent for the α-hydroxylation of enolates.

  • Davis Oxaziridines: Chiral N-sulfonyloxaziridines, developed by Franklin A. Davis, are effective for the asymmetric hydroxylation of enolates, providing access to enantiomerically enriched α-hydroxy ketones.[12]

  • m-Chloroperoxybenzoic acid (m-CPBA): In the Rubottom oxidation, silyl enol ethers (which are derived from enolates) are treated with m-CPBA to yield α-siloxy ketones, which can then be hydrolyzed to the desired α-hydroxy ketones.[14]

Q5: What is the general mechanism for the oxidation of an enolate with MoOPH?

A: The reaction proceeds through a nucleophilic attack of the enolate on an electrophilic oxygen atom of the MoOPH complex. The resulting intermediate then undergoes hydrolysis to afford the α-hydroxy ketone.

Troubleshooting Guide: Enolate Oxidation

Issue 3: Low yield of the α-hydroxy ketone.

  • Cause A: Incomplete formation of the enolate prior to the addition of the oxidant.

  • Solution A: Ensure that the enolate formation is quantitative by using the appropriate base and reaction conditions as described in Section 1.

  • Cause B: The oxidant is not reactive enough for the specific enolate.

  • Solution B: Consider using a more reactive oxidant. For example, if MoOPH is giving low yields, a Davis oxaziridine might be more effective.

  • Cause C: Decomposition of the starting material or product under the reaction conditions.

  • Solution C:

    • Run the reaction at a lower temperature.

    • Minimize the reaction time.

    • Ensure the reaction is performed under an inert atmosphere to prevent unwanted side reactions.

Issue 4: Formation of over-oxidation products.

  • Cause: The α-hydroxy ketone product can sometimes be further oxidized under the reaction conditions.

  • Solution:

    • Use a stoichiometric amount of the oxidizing agent.

    • Add the oxidant slowly to the reaction mixture to avoid a high local concentration.

    • Quench the reaction as soon as the starting material has been consumed (monitor by TLC or LC-MS).

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Kinetic Lithium Enolate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the cooled THF.

  • Slowly add diisopropylamine to the reaction mixture.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Slowly add a solution of the ketone in anhydrous THF to the LDA solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation. The enolate solution is now ready for reaction with an electrophile or an oxidizing agent.

Protocol 2: General Procedure for the Oxidation of a Lithium Enolate with MoOPH

  • Prepare the lithium enolate solution as described in Protocol 1.

  • In a separate flame-dried flask, prepare a solution of MoOPH in anhydrous THF.

  • Slowly add the MoOPH solution to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the α-hydroxy ketone.

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of α-Hydroxy Ketones by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a critical parameter that defines a molecule's therapeutic efficacy and safety profile.[1][2] For α-hydroxy ketones, a prevalent structural motif in many pharmaceutical agents and natural products, the ability to accurately quantify the enantiomeric excess (ee) is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in experimental data and established scientific principles.

The Critical Role of Chirality in α-Hydroxy Ketones

α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a carbonyl group. This arrangement often gives rise to a stereogenic center at the carbon atom bearing the hydroxyl group, resulting in the existence of two non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly; one may elicit the desired therapeutic effect while the other could be inactive or even toxic.[2][3] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, underscores the critical need for enantioselective analysis in drug development.[2][3] Therefore, the ability to selectively synthesize and analytically verify the enantiomeric purity of a target compound is a cornerstone of modern pharmaceutical science.

HPLC: The Gold Standard for Enantiomeric Resolution

Among the various analytical techniques available for determining enantiomeric excess, HPLC has emerged as the most widely used and reliable method due to its high resolution, accuracy, and sensitivity.[4] The principle behind chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[1][5] This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

The choice of the CSP is the most critical factor in developing a successful chiral HPLC method.[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be remarkably versatile and effective for the separation of a broad range of chiral compounds, including α-hydroxy ketones.[4][6]

Comparative Analysis of Chiral Stationary Phases for α-Hydroxy Ketone Resolution

The selection of an appropriate CSP and mobile phase is an empirical process, often guided by the structural features of the analyte.[7] Below is a comparison of commonly used polysaccharide-based CSPs for the enantiomeric resolution of α-hydroxy ketones, supported by experimental data.

Table 1: Comparison of Chiral Stationary Phases for the Separation of Benzoin

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)Reference
Astec® Cellulose DMPHeptane/IPA/TFA (90:10:0.1)0.5>1.5~12
Eurocel 01Hexane/Isopropanol (90:10)38 (preparative)Baseline<10[8]
Chiralcel ODWater/2-Propanol (80:20) at 120°CNot SpecifiedBaseline<60[9]
Chiralpak ADPure water at 160°CNot SpecifiedBaseline<60[9]

Data is representative and may vary depending on the specific α-hydroxy ketone and analytical conditions.

As the data in Table 1 suggests, different CSPs exhibit varying degrees of selectivity and efficiency for the same analyte. The choice of the mobile phase, particularly the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol), also plays a crucial role in modulating the retention and resolution of the enantiomers.

Experimental Protocol: Determination of Enantiomeric Excess of Benzoin

This section provides a detailed, step-by-step protocol for determining the enantiomeric excess of benzoin, a common α-hydroxy ketone, using an Astec® Cellulose DMP column. This protocol is adapted from a published application note.

1. Materials and Reagents:

  • Racemic Benzoin (for method development)

  • Enantioenriched Benzoin sample

  • HPLC-grade Heptane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Astec® Cellulose DMP column (e.g., 15 cm x 4.6 mm I.D., 5 µm particles)

  • HPLC system with UV detector

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Astec® Cellulose DMP, 15 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: Heptane/IPA/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic benzoin in the mobile phase at a concentration of 2 mg/mL.

  • Prepare a solution of the enantioenriched benzoin sample in the mobile phase at a similar concentration.

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic benzoin solution to determine the retention times of the two enantiomers and to calculate the resolution (Rs).

  • Inject the enantioenriched benzoin sample.

  • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

  • Integrate the peak areas of the two enantiomers.

5. Calculation of Enantiomeric Excess (ee):

The enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

The development of a robust and reliable chiral HPLC method often follows a systematic approach. The diagram below illustrates a typical workflow.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (Structure, Solubility) CSP_Screening CSP Screening (Polysaccharide-based, etc.) Analyte->CSP_Screening Initial Selection MP_Optimization Mobile Phase Optimization (Normal, Reversed, Polar Organic) CSP_Screening->MP_Optimization Promising CSPs Parameter_Fine_Tuning Parameter Fine-Tuning (Flow Rate, Temperature) MP_Optimization->Parameter_Fine_Tuning Optimized MP Validation Method Validation (Linearity, Accuracy, Precision) Parameter_Fine_Tuning->Validation Final Method

Caption: A typical workflow for chiral HPLC method development.

Mechanism of Chiral Recognition on Polysaccharide-based CSPs

The enantioselective recognition on polysaccharide-based CSPs is a complex process involving multiple interactions between the analyte and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[4][5][10] The carbamate derivatives on the polysaccharide backbone form chiral grooves, and the enantiomers of the analyte fit into these grooves differently, leading to their separation.

G cluster_1 Chiral Recognition Mechanism CSP Chiral Stationary Phase (CSP) Polysaccharide Backbone (e.g., Cellulose) Carbamate Derivatives Interactions Diastereomeric Interactions Hydrogen Bonding Dipole-Dipole π-π Interactions Steric Hindrance CSP->Interactions Forms Complex Enantiomers Enantiomers (R/S) α-Hydroxy Ketone Enantiomers->CSP Interaction Separation Separation Differential Retention Times Interactions->Separation Leads to

References

comparison of (1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to (1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine for Asymmetric Synthesis

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine, commonly known as Davis oxaziridines, are a pair of enantiomeric reagents widely employed in asymmetric synthesis. Their primary application lies in the stereoselective oxidation of various nucleophiles, most notably the asymmetric hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds. These products are crucial chiral building blocks in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive comparison of these two reagents, detailing their mechanisms, performance based on experimental data, and a practical protocol for their application.

Introduction: The Role of Chiral Oxaziridines in Asymmetric Oxidation

The precise introduction of a hydroxyl group with a defined stereochemistry is a cornerstone of modern organic synthesis. α-Hydroxy carbonyl moieties are prevalent in a myriad of biologically significant molecules. Chiral N-sulfonyloxaziridines, developed by Franklin A. Davis and his research group, have emerged as highly reliable and efficient reagents for this purpose.[1][2] Their rigid camphor backbone provides an excellent chiral environment, enabling high levels of stereocontrol in the oxidation process.[3][4] The commercial availability of both the (1S)-(+)- and (1R)-(-)-enantiomers offers chemists the flexibility to synthesize either enantiomer of a target molecule.[5]

Mechanism of Stereoselective Oxygen Transfer

The efficacy of (10-Camphorsulfonyl)oxaziridines stems from their unique three-membered oxaziridine ring fused to a rigid camphor scaffold. The reaction with a nucleophile, such as an enolate, proceeds via an SN2-type mechanism where the nucleophile attacks the electrophilic oxygen atom of the oxaziridine.[6] The steric bulk of the camphor skeleton effectively shields one face of the oxaziridine ring, directing the incoming nucleophile to the opposite, less hindered face.[4] This steric control is the basis for the high enantioselectivity observed in these reactions. The choice between the (1S)-(+) and (1R)-(-) enantiomer dictates which face of the prochiral enolate is hydroxylated, thus determining the absolute stereochemistry of the resulting α-hydroxy carbonyl product.

G cluster_0 Asymmetric Hydroxylation Pathway A Prochiral Ketone Enolate C Diastereomeric Transition State A->C Nucleophilic Attack B (1S)-(+)- or (1R)-(-)- (10-Camphorsulfonyl)oxaziridine B->C D Optically Active α-Hydroxy Ketone C->D Oxygen Transfer E Camphorsulfonimine Byproduct C->E

Figure 1: General mechanism for the asymmetric hydroxylation of a ketone enolate using (10-Camphorsulfonyl)oxaziridine.

Head-to-Head Comparison: (1S)-(+)- vs. (1R)-(-)-Enantiomers

The two enantiomers are functionally equivalent in terms of their reactivity and the high levels of stereoselectivity they impart. The key difference lies in the opposite absolute configuration they induce in the product.

Property(1S)-(+)-(10-Camphorsulfonyl)oxaziridine(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
CAS Number 104322-63-6[7]104372-31-8[5][8]
Molecular Formula C₁₀H₁₅NO₃S[8]C₁₀H₁₅NO₃S[8]
Molecular Weight 229.30 g/mol [8]229.30 g/mol [8]
Appearance White to off-white solidWhite to off-white powder[9]
Optical Rotation [α]D +44° to +45° (c=2.2 in CHCl₃)[10][α]D -44° (c=2.2 in CHCl₃)[9]
Typical Application Asymmetric hydroxylation to afford one enantiomer of the α-hydroxy product.Asymmetric hydroxylation to afford the opposite enantiomer of the α-hydroxy product.[9]

Table 1: Physicochemical Properties and Applications

Supporting Experimental Data

The practical utility of these reagents is demonstrated by the consistently high enantiomeric excesses (e.e.) achieved across a range of substrates. For example, in the asymmetric hydroxylation of ketone enolates, both reagents typically afford the corresponding α-hydroxy ketones with e.e. values often exceeding 95%.[11]

Substrate (Ketone)ReagentProduct Absolute ConfigurationEnantiomeric Excess (e.e.)
Propiophenone(1S)-(+)-(R)>95%
Propiophenone(1R)-(-)-(S)>95%
2-Methyl-1-tetralone(1S)-(+)-(S)>98%
2-Methyl-1-tetralone(1R)-(-)-(R)>98%

Table 2: Comparative Performance in Asymmetric Hydroxylation (Data synthesized from typical results reported in the literature)

Experimental Protocol: A Guide to Asymmetric Hydroxylation

The following is a generalized, step-by-step procedure for the asymmetric hydroxylation of a ketone.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Ketone of choice

  • (1S)-(+)- or (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

  • Saturated aqueous ammonium chloride solution

  • Standard inert atmosphere glassware and techniques

G cluster_workflow Experimental Workflow A 1. LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Enolate Formation (Ketone addition to LDA at -78°C) A->B C 3. Asymmetric Hydroxylation (Addition of Oxaziridine solution at -78°C) B->C D 4. Reaction Quench (Addition of sat. aq. NH₄Cl) C->D E 5. Workup and Purification (Extraction and Chromatography) D->E

Figure 2: Step-by-step workflow for asymmetric hydroxylation of a ketone.

Procedure:

  • Lithium Diisopropylamide (LDA) Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

  • Enolate Generation: Add a solution of the ketone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Hydroxylation: Dissolve the chosen (10-Camphorsulfonyl)oxaziridine enantiomer (1.1 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification: Warm the mixture to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude product by flash chromatography.

Self-Validation: The enantiomeric purity of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

(1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine are robust and highly effective reagents for asymmetric synthesis, particularly for the hydroxylation of enolates. Their predictable stereochemical outcomes and high yields make them invaluable tools in the synthesis of complex chiral molecules. The choice between the two enantiomers is dictated solely by the desired absolute stereochemistry of the final product, providing a reliable and versatile method for accessing either enantiomeric series.

References

A Comparative Guide to Chiral Oxidizing Agents: Alternatives to the Davis Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to introduce oxygen stereoselectively is a cornerstone of constructing complex chiral molecules, particularly in the development of pharmaceuticals and other bioactive compounds. For decades, the Davis reagent, a class of N-sulfonyloxaziridines, has been a reliable and widely used tool for the α-hydroxylation of carbonyl compounds.[1][2] However, the ongoing pursuit of milder reaction conditions, broader substrate scope, improved enantioselectivity, and catalytic processes has spurred the development of a diverse array of alternative chiral oxidizing agents. This guide provides an in-depth technical comparison of prominent alternatives to the Davis reagent, offering insights into their mechanisms, performance, and practical applications, supported by experimental data.

The Benchmark: Understanding the Davis Reagent

The Davis reagent, specifically 2-(phenylsulfonyl)-3-phenyloxaziridine and its chiral camphor-derived analogs, operates through the nucleophilic attack of an enolate on the electrophilic oxygen atom of the oxaziridine ring.[3][4] This SN2-type mechanism results in the formation of an α-hydroxy carbonyl compound and a sulfinimine byproduct.[1] The stereochemical outcome is dictated by the chiral environment of the oxaziridine.

Mechanism of the Davis Oxidation:

Davis_Mechanism cluster_0 Enolate Formation cluster_1 Oxygen Transfer cluster_2 Product Formation Ketone Ketone/Ester Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaHMDS) Intermediate Hemiaminal Intermediate Enolate->Intermediate SN2 Attack Davis_Reagent Davis Reagent (Chiral Oxaziridine) Davis_Reagent->Intermediate Alpha_Hydroxy α-Hydroxy Carbonyl Intermediate->Alpha_Hydroxy Fragmentation Sulfinimine Sulfinimine Byproduct Intermediate->Sulfinimine Shi_Epoxidation_Mechanism cluster_0 Catalyst Activation cluster_1 Epoxidation Ketone_Catalyst Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone_Catalyst->Dioxirane Oxidation Oxone Oxone Oxone->Dioxirane Epoxide Chiral Epoxide Dioxirane->Epoxide Oxygen Transfer Alkene Alkene Substrate Alkene->Epoxide Epoxide->Ketone_Catalyst Regeneration Jacobsen_Katsuki_Mechanism cluster_0 Catalyst Activation cluster_1 Epoxidation Mn_Salen Mn(III)-salen (Catalyst) Mn_Oxo Mn(V)=O (Active Oxidant) Mn_Salen->Mn_Oxo Oxidation Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Mn_Oxo Epoxide Chiral Epoxide Mn_Oxo->Epoxide Oxygen Transfer Alkene Alkene Substrate Alkene->Epoxide Epoxide->Mn_Salen Regeneration CBS_Oxidation_Workflow Start Start Dissolve_Sulfide Dissolve sulfide in an appropriate solvent Start->Dissolve_Sulfide Add_Catalyst Add chiral CBS catalyst Dissolve_Sulfide->Add_Catalyst Cool_Reaction Cool reaction mixture Add_Catalyst->Cool_Reaction Add_Oxidant Add oxidant (e.g., a peroxide) Cool_Reaction->Add_Oxidant Monitor_Reaction Monitor reaction progress by TLC or GC Add_Oxidant->Monitor_Reaction Workup Aqueous workup Monitor_Reaction->Workup Purification Purify by chromatography Workup->Purification End End Purification->End

References

A Researcher's Guide to N-Sulfonyloxaziridines: A Comparative Study in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in pharmaceutical development and complex molecule synthesis, the precise installation of stereocenters is paramount. Among the arsenal of reagents for asymmetric transformations, N-sulfonyloxaziridines have carved out a significant niche as powerful, electrophilic oxygen-transfer agents.[1][2][3] First reported in the mid-1950s and extensively developed by Franklin A. Davis and coworkers, these three-membered heterocyclic compounds are renowned for their stability and efficacy in the α-hydroxylation of carbonyl compounds.[4][5][6]

This guide provides a comparative analysis of common N-sulfonyloxaziridines, moving beyond a simple catalog of reagents. We will explore the causal relationships between their structural features and their performance in asymmetric hydroxylation, supported by experimental data and mechanistic insights. Our focus is to equip researchers with the knowledge to make informed decisions for reagent selection in their own synthetic campaigns.

The N-Sulfonyloxaziridine Family: Structure and Reactivity

N-sulfonyloxaziridines are characterized by a strained three-membered ring containing carbon, nitrogen, and oxygen.[4] The nitrogen atom is appended with an electron-withdrawing sulfonyl group, which significantly enhances the electrophilicity of the adjacent oxygen atom, making it a potent and selective oxidant for a wide range of nucleophiles, including enolates, sulfides, and selenides.[1][2]

The archetypal reagent in this class is the achiral 2-(phenylsulfonyl)-3-phenyloxaziridine, often referred to as the "Davis reagent".[6] While effective for hydroxylation, achieving asymmetry with this reagent relies entirely on the presence of a chiral auxiliary within the substrate molecule.[7][8] The true innovation for asymmetric synthesis came with the development of enantiomerically pure oxaziridines where the chirality is inherent to the reagent itself. This allows for the direct asymmetric transformation of prochiral substrates.

The most successful and widely used chiral variants are derived from camphorsulfonic acid.[6][9][10] The rigid, bulky camphor backbone provides a well-defined chiral environment that effectively shields one face of the oxaziridine's oxygen atom, dictating the stereochemical outcome of the oxidation.[11]

Comparative Performance: A Case Study in Enolate Hydroxylation

The asymmetric α-hydroxylation of ketone enolates to produce optically active α-hydroxy ketones is the flagship application of chiral N-sulfonyloxaziridines.[10][12] The enantioselectivity of this transformation is highly dependent on the structure of both the enolate and the oxaziridine.[11]

To illustrate this, we will compare the performance of the parent (+)-(camphorylsulfonyl)oxaziridine with two of its derivatives, wherein substituents have been added to the camphor skeleton:

  • Reagent 1: (+)-(2R,8aS)-(Camphorylsulfonyl)oxaziridine

  • Reagent 2: (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine

  • Reagent 3: (+)-(2R,8aR)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine

The data below, adapted from Davis et al., demonstrates how subtle modifications to the chiral reagent can significantly impact enantiomeric excess (% ee) for different substrates.[13]

Table 1: Asymmetric Hydroxylation of Ketone Enolates with Various (Camphorylsulfonyl)oxaziridines [13]

Substrate (Ketone)BaseReagentYield (%)% eeConfiguration
2-Phenyl-1-tetraloneKHMDS1 7284S
2-Phenyl-1-tetraloneKHMDS2 80>95S
8-Methoxy-2-phenyl-1-tetraloneKHMDS1 8368S
8-Methoxy-2-phenyl-1-tetraloneKHMDS3 85>95S
PropiophenoneNaHMDS1 8586R
PropiophenoneNaHMDS2 8491R

KHMDS = Potassium bis(trimethylsilyl)amide; NaHMDS = Sodium bis(trimethylsilyl)amide

Analysis of Results:

  • For the 2-phenyl-1-tetralone substrate, the dichlorinated oxaziridine (2 ) provides a significant enhancement in enantioselectivity (>95% ee) compared to the parent reagent (1 , 84% ee). This suggests that the electron-withdrawing chlorine atoms and increased steric bulk near the reaction center improve facial discrimination.

  • Conversely, for the 8-methoxy-2-phenyl-1-tetralone, the dimethoxy-substituted oxaziridine (3 ) is the reagent of choice, affording >95% ee, a dramatic improvement over the 68% ee obtained with the parent reagent (1 ). This highlights a crucial concept: optimal reagent selection is substrate-dependent, and potential coordinating effects (e.g., between the substrate's methoxy group and the reagent) can play a significant role.

  • In the case of the acyclic propiophenone, the dichlorinated reagent (2 ) again offers a modest but noticeable improvement in selectivity over the parent oxaziridine (1 ).

Mechanistic Insights: The Source of Asymmetry

The stereochemical outcome of the hydroxylation is determined in the transition state of the SN2 attack of the enolate on the oxaziridine oxygen. The chiral camphor backbone creates a sterically demanding environment that favors one approach trajectory of the planar enolate over the other.

Transition state models have been proposed to rationalize the observed stereoselectivity.[11] The enolate is believed to approach the oxaziridine oxygen from the least sterically hindered face, away from the bulky camphor skeleton. The geometry of the enolate (E vs. Z) and the nature of the metal counter-ion can also influence the transition state assembly and, consequently, the stereochemical outcome.

Below is a generalized diagram illustrating the key interaction.

G cluster_0 Transition State Enolate Prochiral Enolate TS Favored Transition State (Steric Repulsion Minimized) Enolate->TS SN2 Attack on Electrophilic Oxygen Oxaziridine Chiral (Camphorylsulfonyl) Oxaziridine Oxaziridine->TS Steric Shielding by Camphor Backbone Product Enantioenriched α-Hydroxy Ketone TS->Product caption Generalized Transition State Model

Caption: Generalized model for stereochemical induction.

Experimental Corner: Protocols and Considerations

Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. Below is a representative, step-by-step methodology for the asymmetric hydroxylation of a ketone enolate, adapted from a validated Organic Syntheses procedure.[13]

Protocol: Asymmetric Hydroxylation of 2-Phenyl-1-tetralone

Materials:

  • 2-Phenyl-1-tetralone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine (Reagent 2 )

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Workflow Diagram:

G start Setup enolate 1. Enolate Formation - Dissolve ketone in dry THF - Cool to -78 °C - Add KHMDS dropwise - Stir for 30 min start->enolate oxidation 2. Oxidation - Add solid oxaziridine in one portion - Stir at -78 °C for 2-3 hr enolate->oxidation quench 3. Quench Reaction - Add sat. aq. NH4Cl - Warm to room temperature oxidation->quench workup 4. Workup - Extract with Ethyl Acetate (3x) - Wash combined organics with brine - Dry over Na2SO4 quench->workup purify 5. Purification - Concentrate in vacuo - Purify by flash chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for asymmetric hydroxylation.

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 2-phenyl-1-tetralone (1.0 eq). Anhydrous THF is added to form a ~0.1 M solution.

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of KHMDS (1.1 eq) in THF is added dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C. The resulting enolate solution is stirred at -78 °C for 30 minutes.

  • Oxidation: Solid (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine (1.2 eq) is added to the reaction mixture in one portion.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then allowed to warm to room temperature.

  • Workup: The aqueous layer is separated, and the organic layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

  • Analysis: The product's identity and purity are confirmed by NMR and mass spectrometry. The enantiomeric excess (% ee) is determined by chiral HPLC or SFC analysis.

Conclusion and Outlook

Chiral N-sulfonyloxaziridines, particularly those derived from camphor, are exceptionally effective reagents for the asymmetric hydroxylation of prochiral enolates. This guide has demonstrated that while the parent (camphorylsulfonyl)oxaziridine is a robust reagent, structural modifications on the camphor backbone can lead to significant improvements in enantioselectivity. However, the optimal reagent is highly substrate-dependent, underscoring the importance of screening a small panel of oxidants during methods development.

The field continues to evolve, with ongoing research focused on the development of new, more reactive, and even catalytic systems for asymmetric oxidation.[1] As our understanding of transition state assemblies deepens, the rational design of next-generation oxaziridine reagents holds the promise of even greater efficiency and selectivity in asymmetric synthesis.

References

A Researcher's Guide to the Validation of Absolute Configuration in Oxidation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the realm of drug development and natural product synthesis, the oxidation of organic molecules is a cornerstone transformation. However, these reactions can often generate new chiral centers or modify existing ones, leading to stereoisomers with potentially divergent biological activities. For instance, one enantiomer of a drug may be therapeutic while its mirror image could be inactive or, in the worst-case scenario, toxic.[1][2] This stark reality underscores the regulatory and scientific necessity of unambiguously determining the absolute configuration (AC) of chiral molecules.[3][4] As mandated by regulatory bodies like the FDA, the stereoisomeric composition of a drug candidate must be rigorously defined early in the development pipeline to ensure safety and efficacy.[3][4]

This guide provides an in-depth, comparative analysis of the principal analytical techniques used to validate the absolute configuration of oxidation products. We move beyond mere procedural descriptions to explore the underlying principles and the strategic rationale governing the choice of one method over another. This content is designed for researchers, scientists, and drug development professionals who require a robust framework for making informed decisions on stereochemical analysis.

Pillar 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6][7]

The Causality Behind the Choice: When a high-quality single crystal is available, SC-XRD provides a direct and unambiguous visualization of the molecular structure.[5][8] The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of a sufficiently heavy atom (typically P, S, Cl, or heavier) in the molecule causes slight differences in the diffraction pattern of the crystal and its mirror image.[8][9] By analyzing these differences, crystallographers can determine the absolute structure with a high degree of confidence, often quantified by the Flack parameter, which should be close to zero for a correct assignment.[2][9]

Trustworthiness & Validation: The self-validating nature of SC-XRD lies in its comprehensive output. The analysis yields a complete 3D structural model with precise bond lengths, angles, and the spatial arrangement of every atom. This allows for the determination of not just the absolute configuration but also the relative configuration of all stereocenters within the molecule.[5]

Limitations: The primary and most significant hurdle for SC-XRD is the absolute requirement for a high-quality single crystal of sufficient size (typically >0.1 mm).[8][10][11] Oxidation products, particularly those that are oils, amorphous solids, or exist as complex mixtures, can be notoriously difficult to crystallize, posing a major bottleneck.[1][11]

Pillar 2: Chiroptical Spectroscopy - A Powerful Solution-State Alternative

When crystallization is not feasible, chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, offer a powerful alternative. These techniques are performed in solution, bypassing the need for crystalline samples.[12]

A. Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule.[10][13] Since enantiomers are mirror images, they produce VCD spectra that are equal in magnitude but opposite in sign—a perfect mirror image of each other.[13][14][15]

The Causality Behind the Choice: VCD is particularly advantageous for molecules that lack a UV-Vis chromophore but possess a rich and informative infrared spectrum. It is a highly sensitive probe of the entire molecular structure, as nearly all vibrational modes in a chiral molecule can be VCD-active. This makes it exceptionally powerful for complex molecules with multiple stereocenters.[15]

Trustworthiness & Validation: The validation of a VCD-based assignment is achieved through a robust comparison of the experimental spectrum with a theoretically predicted spectrum.[1][15] This involves a multi-step computational workflow:

  • Conformational Search: Identify all low-energy conformers of the molecule.

  • Quantum Chemical Calculations: For one enantiomer (e.g., the R-enantiomer), calculate the theoretical IR and VCD spectra for each conformer using Density Functional Theory (DFT).[14][15]

  • Spectral Averaging: Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison: Compare the final theoretical spectrum with the experimental VCD spectrum. A good match in the signs and relative intensities of the peaks confirms the absolute configuration.[1] If the spectra are perfect mirror images, the molecule has the opposite configuration.

This reliance on a synergistic relationship between experimental measurement and quantum chemical calculation provides a high level of confidence in the assignment.[1][12]

B. Electronic Circular Dichroism (ECD)

ECD spectroscopy is the UV-Vis analogue of VCD, measuring the differential absorption of circularly polarized ultraviolet and visible light.[10]

The Causality Behind the Choice: ECD is the method of choice for chiral molecules that contain one or more chromophores (light-absorbing groups).[16] The technique is highly sensitive, often requiring less sample than VCD. The shape and sign of the ECD spectrum are directly related to the spatial arrangement of atoms around the chromophore.

Trustworthiness & Validation: Similar to VCD, ECD analysis relies on comparing the experimental spectrum to quantum chemical calculations, typically using time-dependent DFT (TD-DFT).[17] The process of conformational analysis and spectral prediction is analogous.[18] The method is particularly powerful when multiple chromophores are present, as their electronic interactions can produce a unique and highly characteristic ECD spectrum, a phenomenon known as exciton coupling.[19]

Pillar 3: NMR Spectroscopy - Derivatization for Diastereomeric Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs).

The Mosher's Method (Modified)

The most widely used NMR-based technique is the modified Mosher's method.[20][21] It is applicable to chiral secondary alcohols and amines, which are common functional groups in oxidation products.

The Causality Behind the Choice: This method is invaluable when only small amounts of a non-crystalline sample are available and chiroptical instrumentation is inaccessible. It leverages the high sensitivity and ubiquity of NMR spectroscopy. The core principle is to convert the enantiomeric sample into a mixture of diastereomers by reacting it with both the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[20][22]

Trustworthiness & Validation: Diastereomers have different physical properties and, crucially, distinct NMR spectra.[23] The phenyl group of the MTPA reagent creates a specific magnetic anisotropic field. Depending on the absolute configuration of the alcohol/amine center, neighboring protons in the molecule will experience different shielding or deshielding effects in the (R)-MTPA ester versus the (S)-MTPA ester.[22]

The validation protocol is as follows:

  • Derivatization: Prepare both the (R)- and (S)-MTPA esters of the chiral alcohol.[23]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Chemical Shift Analysis: Assign the proton signals in both spectra. Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δ(S-ester) - δ(R-ester) .[21][24]

  • Configuration Assignment: By plotting the signs (+ or -) of the Δδ values on a model of the molecule, one can deduce the absolute configuration. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values, revealing the stereochemistry at the carbinol center.[20]

Comparative Analysis: Selecting the Right Tool for the Job

The choice of method is dictated by the sample's physical properties, molecular structure, and available resources.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Principle Anomalous dispersion of X-rays by a single crystal.[9][10]Differential absorption of circularly polarized IR light in solution.[10][13]Differential absorption of circularly polarized UV-Vis light in solution.[10]Analysis of chemical shift differences in diastereomeric derivatives.[20]
Sample Requirement High-quality single crystal (often challenging to obtain).[10][11]2-15 mg, recoverable; sample can be a neat liquid, oil, or solution.[11]Microgram to milligram scale; requires a chromophore.~1-5 mg per derivative; sample must have an alcohol/amine group.
Destructive? No, the crystal is recoverable.Yes, requires chemical derivatization.No, sample is recoverable.No, sample is recoverable.
Key Advantage Unambiguous, direct 3D structure determination ("gold standard").[11]Broad applicability, no chromophore needed, powerful for complex molecules.[25]High sensitivity, suitable for molecules with chromophores.Utilizes standard NMR equipment, good for small sample quantities.[2]
Key Limitation Absolute requirement for a single crystal.[11][25]Requires quantum chemical calculations; can be computationally intensive.[1]Requires a chromophore and quantum chemical calculations.[18][19]Destructive (sample is derivatized), limited to specific functional groups.[25]
Confidence Level Very HighHighHighHigh (when applied correctly)

Decision-Making Workflow

To aid in the selection process, the following workflow diagram illustrates a logical decision path for a researcher faced with an unknown oxidation product.

G Workflow for Absolute Configuration Determination cluster_0 Workflow for Absolute Configuration Determination start Chiral Oxidation Product q_crystal Can a high-quality single crystal be obtained? start->q_crystal xrd Perform Single-Crystal X-ray Diffraction (SC-XRD) q_crystal->xrd Yes q_chromophore Does the molecule have a UV-Vis chromophore? q_crystal->q_chromophore No q_functional_group Does it have a secondary alcohol or amine? Alternative Path q_crystal->q_functional_group No result_xrd Unambiguous Absolute Configuration xrd->result_xrd ecd Perform ECD Spectroscopy + Quantum Calculations q_chromophore->ecd Yes vcd Perform VCD Spectroscopy + Quantum Calculations q_chromophore->vcd No result_chiroptical Absolute Configuration Assigned ecd->result_chiroptical vcd->result_chiroptical end Consult Specialist/ Consider other methods result_chiroptical->end mosher Perform Mosher's Method (NMR) q_functional_group->mosher Yes q_functional_group->end No result_nmr Absolute Configuration Assigned mosher->result_nmr result_nmr->end

Workflow for selecting an AC determination method.

Experimental Protocols

Protocol 1: Absolute Configuration by VCD
  • Sample Preparation: Dissolve 5-10 mg of the purified oxidation product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M. The solvent must be transparent in the IR region of interest.

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer.

    • Collect data for several hours (e.g., 4-8 hours) at a resolution of 4-8 cm⁻¹ to achieve an adequate signal-to-noise ratio.[13]

    • Measure the solvent spectrum separately under identical conditions for subtraction.

  • Computational Modeling:

    • Assume an arbitrary configuration (e.g., R).

    • Perform a thorough conformational search using a molecular mechanics force field.

    • Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.[15]

  • Analysis:

    • Apply a scaling factor to the calculated frequencies to correct for systematic errors.

    • Generate a Boltzmann-averaged theoretical IR and VCD spectrum based on the calculated free energies of the conformers.

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A confident assignment is made when one of the theoretical spectra shows a clear correlation with the experimental data.[1]

Protocol 2: Absolute Configuration by Modified Mosher's Method
  • Esterification (Parallel Synthesis):

    • Divide the sample of the chiral alcohol (~2 mg) into two separate, dry NMR tubes.

    • To Tube A, add (R)-(-)-MTPA chloride, a small amount of DMAP (catalyst), and anhydrous pyridine-d₅.

    • To Tube B, add (S)-(+)-MTPA chloride, DMAP, and anhydrous pyridine-d₅.

    • Allow both reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for the crude reaction mixture in both Tube A (the R-ester) and Tube B (the S-ester). It is often useful to acquire 2D spectra (e.g., COSY) to aid in proton assignment.[23]

  • Data Analysis:

    • Carefully assign all relevant proton signals for both the R- and S-esters.

    • Calculate the chemical shift difference, Δδ = δS - δR, for each assigned proton.[24]

    • Map the signs of the Δδ values onto a 2D conformational model of the molecule with the MTPA group.

    • According to the established model, protons that lie on the same side as the phenyl group of the MTPA will experience shielding (negative Δδ), while those on the opposite side will be deshielded (positive Δδ). This spatial distribution of Δδ values directly reveals the absolute configuration.

References

A Senior Application Scientist's Guide to Chiral Hydroxylation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a critical step in the creation of numerous pharmaceuticals and fine chemicals.[1][2][3] The precise spatial arrangement of hydroxyl groups within a molecule can dramatically influence its biological activity, making the choice of hydroxylation method a pivotal decision in the synthetic pathway.[4] This guide provides an in-depth comparison of three prominent chiral hydroxylation methodologies: the Sharpless Asymmetric Dihydroxylation, the Jacobsen-Katsuki Epoxidation followed by hydrolysis, and Enzymatic Hydroxylation. We will delve into the mechanistic underpinnings, practical applications, and a comprehensive cost-benefit analysis to aid in selecting the most appropriate technique for your research and development needs.

Sharpless Asymmetric Dihydroxylation: The Gold Standard for Vicinal Diols

Developed by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry, this method has become a cornerstone of asymmetric synthesis for converting alkenes into chiral vicinal diols with high enantioselectivity.[5][6][7] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand.[5][7]

Mechanism of Action

The reaction proceeds through a catalytic cycle that begins with the formation of a complex between osmium tetroxide and the chiral ligand.[5] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[5][7] Subsequent hydrolysis releases the chiral diol and a reduced osmium species, which is then reoxidized by a stoichiometric co-oxidant (such as potassium ferricyanide or N-methylmorpholine N-oxide) to regenerate the active osmium tetroxide catalyst, thus completing the cycle.[5][8] The choice of dihydroquinine (DHQ) or dihydroquinidine (DHQD) based ligands dictates the facial selectivity of the dihydroxylation.[5][7]

Sharpless_Dihydroxylation cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex Intermediate Cyclic Osmate Ester OsO4_L->Intermediate + Alkene [3+2] cycloaddition Alkene Alkene Diol Chiral Diol Intermediate->Diol + H₂O (Hydrolysis) Reduced_Os Reduced Os(VI) Intermediate->Reduced_Os - Chiral Diol Reduced_Os->OsO4_L + Co-oxidant (Reoxidation) Cooxidant Co-oxidant Jacobsen_Epoxidation cluster_cycle Catalytic Cycle MnIII_Salen Mn(III)-Salen Catalyst MnV_Oxo Active Mn(V)=O Species MnIII_Salen->MnV_Oxo + Oxidant Oxidant Terminal Oxidant (e.g., NaOCl) MnV_Oxo->MnIII_Salen + Alkene - Epoxide Alkene Alkene Epoxide Chiral Epoxide Enzymatic_Hydroxylation Enzyme Enzyme (e.g., P450) Product Hydroxylated Product Enzyme->Product Catalyzes hydroxylation Substrate Substrate Substrate->Enzyme Binds to active site Cofactor Cofactor (e.g., NADPH) Cofactor->Enzyme Provides reducing equivalents Oxygen O₂ Oxygen->Enzyme Binds to heme center Water H₂O

References

A Senior Application Scientist's Guide to Spectroscopic Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is not merely a convenience—it is a cornerstone of process understanding, optimization, and control. The adoption of Process Analytical Technology (PAT) within the pharmaceutical industry underscores the critical need for timely measurements of critical quality and performance attributes of raw and in-process materials to ensure final product quality.[1] This guide provides an in-depth comparison of key spectroscopic methods for reaction monitoring, offering insights into the causality behind experimental choices and presenting self-validating protocols to ensure data integrity.

The Imperative of Real-Time Monitoring

Modern chemical synthesis, particularly in the pharmaceutical sector, demands a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters.[2] Traditional offline analysis, while valuable, often introduces time delays and may not capture transient intermediates or rapid reaction dynamics. In-situ spectroscopic monitoring provides a continuous stream of data, enabling a dynamic understanding of the chemical system. This approach is fundamental to implementing Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[3]

Comparative Analysis of Spectroscopic Techniques

The choice of a spectroscopic technique for reaction monitoring is dictated by the specific chemistry, the information required, and practical considerations such as cost and ease of implementation. The following sections delve into the most commonly employed methods: UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

A summary of their key performance characteristics is presented below for a quick comparison.

TechniqueSensitivitySelectivitySpeed (Time Resolution)Cost (Instrument & Consumables)In-Situ CapabilityKey AdvantagesKey Limitations
UV-Vis High (µM range)[4]Moderate to LowVery Fast (ms to s)[5]LowExcellentSimple, cost-effective, good for kinetic studies of chromophoric species.[6]Limited to molecules with UV-Vis chromophores; spectra can be broad and overlapping.
NMR Low (mM range)[4]Very HighSlow (s to min)[7]HighGood (with flow cells or in-tube monitoring)[8]Provides detailed structural information, excellent for mechanistic studies and quantification without calibration standards.[9]Lower sensitivity, higher cost, requires deuterated solvents for locking in some setups.[8]
FTIR ModerateHighFast (s)[10]ModerateExcellent (ATR probes)[11]Provides information on functional groups, widely applicable to organic reactions.[12]Water absorption can be a significant interference.[13]
Raman ModerateHighFast (s)[14]Moderate to HighExcellent (Immersion probes)[1]Insensitive to water, allowing for analysis in aqueous solutions; good for both organic and inorganic species.[14]Can be affected by fluorescence from the sample.[1]
MS Very High (pM to nM)Very HighVery Fast (ms to s)[15]HighGood (with specialized inlets)Unmatched sensitivity and selectivity for identifying intermediates and byproducts by mass-to-charge ratio.[16]Can be challenging to couple directly to a reactor; ionization method can influence results.[16]

In-Depth Analysis of Spectroscopic Methods

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[17] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it a powerful tool for quantitative analysis.[18]

Causality of Experimental Choices: This technique is the go-to choice when reactants, products, or key intermediates possess a chromophore (a part of a molecule that absorbs light). Its simplicity and low cost make it an attractive first option for kinetic studies. The choice of wavelength for monitoring is critical; ideally, a wavelength where a product absorbs strongly while reactants have minimal absorbance (or vice versa) is selected to maximize the signal change.

Self-Validating Protocol: Monitoring a Permanganate-Sugar Reaction [18]

This protocol demonstrates the monitoring of a complex reaction where multiple colored species are present.

  • Objective: To determine the rate constants for the reduction of permanganate by a sugar.

  • Materials: Potassium permanganate (KMnO₄), sugar (e.g., glucose), alkaline solution, UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Methodology:

    • Reference Spectra Acquisition: Record the UV-Vis spectra of the starting materials (KMnO₄ in alkaline solution) and the expected final product (MnO₂) to identify their respective λ_max_.

    • Reaction Initiation: In a quartz cuvette, mix the sugar solution with the alkaline permanganate solution at a controlled temperature.

    • Data Acquisition: Immediately begin recording full UV-Vis spectra at regular time intervals.

    • Data Analysis:

      • Monitor the decrease in absorbance at the λ_max_ of MnO₄⁻ and the increase in absorbance corresponding to the formation of intermediates and the final product.

      • Use spectral deconvolution algorithms to determine the concentration of each species over time.[19]

      • Plot concentration versus time profiles for each species to determine the reaction kinetics.

Workflow for UV-Vis Reaction Monitoring

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents acq_ref_spectra Acquire Reference Spectra prep_reagents->acq_ref_spectra init_reaction Initiate Reaction in Cuvette acq_ref_spectra->init_reaction Identify λmax acq_time_spectra Acquire Time-Resolved Spectra init_reaction->acq_time_spectra process_spectra Process Spectra (Deconvolution) acq_time_spectra->process_spectra Raw Spectral Data plot_conc_time Plot Concentration vs. Time process_spectra->plot_conc_time determine_kinetics Determine Kinetics plot_conc_time->determine_kinetics

Caption: Workflow for UV-Vis reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[9] It provides detailed information about the molecular structure, making it exceptionally powerful for identifying reactants, products, and intermediates in a reaction mixture.[9]

Causality of Experimental Choices: NMR is chosen when detailed structural information is paramount for understanding the reaction mechanism. It is particularly useful for identifying and quantifying isomers and for reactions where no significant change in UV-Vis absorption or infrared vibration occurs. The choice between proton (¹H) and other nuclei (e.g., ¹³C, ³¹P, ¹⁹F) depends on the specific atoms involved in the chemical transformation.

Self-Validating Protocol: In-Tube Reaction Monitoring [20]

This protocol outlines a general procedure for monitoring a reaction directly within an NMR tube.

  • Objective: To obtain a kinetic profile of a reaction and identify any intermediates.

  • Materials: Reactants, deuterated solvent, internal standard (for quantification), NMR spectrometer.

  • Methodology:

    • Preparation: Dissolve the starting materials and the internal standard in the deuterated solvent in an NMR tube. Acquire a reference spectrum before initiating the reaction.

    • Reaction Initiation: Add the final reactant or catalyst to the NMR tube to start the reaction.

    • Data Acquisition: Quickly place the tube in the spectrometer and begin acquiring a series of 1D spectra at predefined time intervals using an automated sequence.[7]

    • Data Processing: Process the arrayed spectra consistently (e.g., same phasing and baseline correction).

    • Data Analysis:

      • Integrate the signals corresponding to the reactants and products in each spectrum.

      • Normalize the integrals to the internal standard to determine the relative concentrations.

      • Plot the concentration of each species as a function of time to determine the reaction kinetics.

  • Validation: The sum of the concentrations of reactants and products should remain constant throughout the reaction (mass balance). The appearance and subsequent disappearance of new signals can validate the presence of transient intermediates.

Workflow for NMR Reaction Monitoring

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare Sample in NMR Tube acq_ref_spectrum Acquire t=0 Spectrum prep_sample->acq_ref_spectrum init_reaction Initiate Reaction acq_ref_spectrum->init_reaction acq_arrayed_spectra Acquire Arrayed Spectra init_reaction->acq_arrayed_spectra process_spectra Process Spectra acq_arrayed_spectra->process_spectra integrate_peaks Integrate Peaks process_spectra->integrate_peaks plot_conc_time Plot Concentration vs. Time integrate_peaks->plot_conc_time

Caption: Workflow for NMR reaction monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[21] The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.[21]

Causality of Experimental Choices: FTIR is particularly useful for monitoring reactions that involve changes in functional groups, such as the formation or disappearance of carbonyls, hydroxyls, or amines. The development of Attenuated Total Reflectance (ATR) probes has made in-situ FTIR a robust and widely used technique in both laboratory and manufacturing settings.[11]

Self-Validating Protocol: Monitoring a Curing Reaction with an ATR-FTIR Probe [22]

This protocol describes the use of an in-situ ATR-FTIR probe to monitor the curing of a polymer.

  • Objective: To monitor the cross-linking reaction of a polymer in real-time.

  • Materials: Polymer resin, curing agent, FTIR spectrometer with an ATR immersion probe.

  • Methodology:

    • Background Spectrum: With the ATR probe immersed in the uncured resin, acquire a background spectrum. This will be subtracted from subsequent spectra to show only the changes due to the reaction.

    • Reaction Initiation: Add the curing agent to the resin and ensure thorough mixing.

    • Data Acquisition: Continuously collect FTIR spectra at regular intervals as the curing process proceeds.

    • Data Analysis:

      • Identify the absorption bands corresponding to the functional groups of the reactants (e.g., isocyanate) and products (e.g., urethane).

      • Track the decrease in the reactant peak area and the increase in the product peak area over time.

      • Plot the normalized peak areas versus time to obtain the kinetic profile of the curing reaction.

  • Validation: The results can be validated by comparing the in-situ FTIR data with offline measurements (e.g., HPLC) of aliquots taken from the reaction mixture.[15] The disappearance of the reactant peaks should correlate with the appearance of the product peaks.

Workflow for In-Situ FTIR Reaction Monitoring

cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis setup_reactor Setup Reactor with ATR Probe acq_bkg_spectrum Acquire Background Spectrum setup_reactor->acq_bkg_spectrum init_reaction Initiate Reaction acq_bkg_spectrum->init_reaction acq_realtime_spectra Acquire Real-Time Spectra init_reaction->acq_realtime_spectra track_peak_areas Track Peak Areas acq_realtime_spectra->track_peak_areas plot_conversion_time Plot Conversion vs. Time track_peak_areas->plot_conversion_time determine_kinetics Determine Kinetics plot_conversion_time->determine_kinetics

Caption: Workflow for in-situ FTIR reaction monitoring.

Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations.[14] When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational modes of the molecule.

Causality of Experimental Choices: Raman spectroscopy is often chosen for its insensitivity to water, making it ideal for monitoring reactions in aqueous solutions.[14] It provides sharp, well-resolved peaks, which is advantageous for complex mixtures.[1] Raman is also well-suited for monitoring reactions involving symmetric bonds and for analyzing solid-state transformations like polymorphism.[1]

Self-Validating Protocol: Monitoring an Esterification Reaction

  • Objective: To monitor the formation of an ester from a carboxylic acid and an alcohol.

  • Materials: Carboxylic acid, alcohol, acid catalyst, Raman spectrometer with an immersion probe.

  • Methodology:

    • Reference Spectra: Acquire Raman spectra of the pure starting materials and the expected ester product.

    • Reaction Setup: Combine the reactants and catalyst in a reaction vessel equipped with the Raman immersion probe.

    • Data Acquisition: Collect Raman spectra at regular intervals throughout the reaction.

    • Data Analysis:

      • Identify unique Raman bands for the reactants and the product. For example, monitor the decrease of the C=O stretch of the carboxylic acid and the increase of the C=O stretch of the ester.

      • Use univariate or multivariate calibration models to convert spectral data into concentration profiles.[2]

      • Plot the concentration of the ester versus time to determine the reaction rate.

  • Validation: The accuracy of the Raman method can be validated by comparing the concentration measurements with an offline reference method like gas chromatography (GC) on aliquots taken from the reaction.[2]

Workflow for In-Situ Raman Reaction Monitoring

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis setup_reactor Setup Reactor with Raman Probe acq_ref_spectra Acquire Reference Spectra setup_reactor->acq_ref_spectra build_calib_model Build Calibration Model acq_ref_spectra->build_calib_model init_reaction Initiate Reaction acq_in_situ_spectra Acquire In-Situ Spectra init_reaction->acq_in_situ_spectra predict_concentrations Predict Concentrations acq_in_situ_spectra->predict_concentrations build_calib_model->predict_concentrations plot_kinetics Plot Kinetic Profile predict_concentrations->plot_kinetics

Caption: Workflow for in-situ Raman reaction monitoring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[16] It is an extremely sensitive and selective technique for identifying and quantifying compounds in a mixture.

Causality of Experimental Choices: MS is the technique of choice when the primary goal is to identify unknown intermediates and byproducts, or when very high sensitivity is required.[16] Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provide exceptional quantitative accuracy for targeted analysis.[23]

Self-Validating Protocol: Online Monitoring of an Organic Synthesis

  • Objective: To monitor the progress of a reaction and identify any side products in real-time.

  • Materials: Reactants, solvent, online mass spectrometer with a suitable sampling interface (e.g., flow injection or membrane inlet).

  • Methodology:

    • Method Development: Develop an MS method to detect and quantify the reactants and the expected product. This may involve optimizing ionization parameters and selecting appropriate precursor and fragment ions for SRM/MRM.

    • Reaction Setup: Set up the reaction with a continuous flow of a small portion of the reaction mixture to the mass spectrometer's ionization source.

    • Data Acquisition: Continuously acquire mass spectra or monitor specific ion transitions throughout the reaction.

    • Data Analysis:

      • Generate extracted ion chromatograms (EICs) for the m/z values of the reactants and products.

      • Plot the ion intensities as a function of time to monitor the reaction progress.

      • Analyze the full scan mass spectra to identify any unexpected m/z values that may correspond to intermediates or byproducts.

  • Validation: The identity of the product and any byproducts can be confirmed by comparing their fragmentation patterns (MS/MS spectra) with those of authentic standards or with theoretical fragmentation patterns. The quantitative data can be validated against offline LC-MS analysis of reaction aliquots.

Workflow for Online Mass Spectrometry Reaction Monitoring

cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis setup_reactor Setup Reactor with MS Interface develop_ms_method Develop MS Method setup_reactor->develop_ms_method init_reaction Initiate Reaction develop_ms_method->init_reaction acq_online_data Acquire Online MS Data init_reaction->acq_online_data generate_eics Generate EICs acq_online_data->generate_eics identify_byproducts Identify Byproducts acq_online_data->identify_byproducts plot_reaction_profile Plot Reaction Profile generate_eics->plot_reaction_profile

Caption: Workflow for online mass spectrometry reaction monitoring.

Conclusion

The selection of a spectroscopic method for reaction monitoring is a critical decision that significantly impacts the depth of process understanding and the efficiency of development. This guide has provided a comparative overview of the most common techniques, emphasizing the rationale behind their selection and offering a framework for developing robust, self-validating protocols. By leveraging the strengths of these powerful analytical tools, researchers and drug development professionals can accelerate innovation, enhance product quality, and ensure the safety and efficacy of new medicines.

References

A Comparative Guide to Metal-Catalyzed Asymmetric Dihydroxylation: Beyond Osmium

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral vicinal diols is a foundational transformation in the construction of complex, biologically active molecules. For decades, the Sharpless Asymmetric Dihydroxylation, relying on osmium tetroxide, has been the undisputed gold standard for this conversion, celebrated for its high enantioselectivity and broad substrate scope.[1][2][3] However, the high cost and extreme toxicity of osmium have driven a persistent search for more sustainable and economical alternatives. This guide provides an in-depth, objective comparison of the performance of traditional osmium-based catalysts with emerging alternatives based on other transition metals like ruthenium, manganese, and iron, as well as enzymatic and organocatalytic systems. Supported by experimental data, this guide aims to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic challenges.

Executive Summary

The asymmetric dihydroxylation of olefins remains a cornerstone of modern organic synthesis. While osmium-catalyzed methods, particularly the Sharpless Asymmetric Dihydroxylation, continue to offer unparalleled enantioselectivity across a wide array of substrates, significant progress has been made in developing viable alternatives.[4] Catalysts based on more earth-abundant and less toxic metals such as manganese and iron are emerging as powerful contenders, in some cases offering complementary reactivity.[5][6] Enzymatic and organocatalytic approaches, while often substrate-specific, present green and highly selective methodologies for certain applications. The choice of catalyst is a nuanced decision, balancing factors of cost, toxicity, substrate scope, desired stereoselectivity, and operational simplicity.

Performance Benchmark: A Comparative Analysis

To provide a clear comparison, the following table summarizes the performance of various catalytic systems for the asymmetric dihydroxylation of representative alkene substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Catalyst SystemMetal/Catalyst TypeChiral Ligand/AuxiliaryCo-oxidantSubstrateYield (%)Enantiomeric Excess (ee, %)Reference(s)
Osmium OsO₄ (catalytic)(DHQD)₂PHAL (AD-mix-β)K₃[Fe(CN)₆]trans-Stilbene>95>99[4]
OsO₄ (catalytic)(DHQD)₂PHAL (AD-mix-β)K₃[Fe(CN)₆]Styrene>95>99[4]
Ruthenium RuCl₃ (catalytic)Chiral DiphosphineNMOtrans-StilbeneModerate to HighModerate to High[4]
Manganese Mn(II) saltChiral N-donor ligandH₂O₂trans-Stilbeneup to 99up to 99[6]
Mn complexChiral tetradentate N₄-donor ligandOxoneChalconeup to 95up to 96[5]
Iron [Fe(II)(L)(OTf)₂]Chiral N,N'-bis(quinolyl)cyclohexanediamineH₂O₂(E)-alkenesup to 85>99[5]
Enzymatic Rieske Dioxygenase-O₂/NADHStyreneHigh>99[7]
Organocatalytic Diarylprolinol ether-(E)-Benzaldehyde oximeα,β-Unsaturated aldehydesHighup to 95[8]

In-Depth Analysis of Catalytic Systems

Osmium-Catalyzed Asymmetric Dihydroxylation (Sharpless AD)

The Sharpless Asymmetric Dihydroxylation is a highly reliable and versatile method for the enantioselective synthesis of syn-diols from a wide variety of alkenes.[1][2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand, with a stoichiometric co-oxidant to regenerate the active Os(VIII) species.[3]

Mechanism: The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene. This forms a cyclic osmate ester, which is then hydrolyzed to yield the diol and the reduced osmium species. The co-oxidant then reoxidizes the osmium to complete the catalytic cycle.[9][10] The choice of a dihydroquinidine (DHQD) or dihydroquinine (DHQ) based ligand dictates the enantioselectivity of the dihydroxylation.

Sharpless_AD_Cycle OsO4_L OsO₄-Ligand Complex Intermediate Cyclic Osmate Ester OsO4_L->Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate Diol Diol Intermediate->Diol Hydrolysis Reduced_Os Reduced Os(VI) Intermediate->Reduced_Os Reduced_Os->OsO4_L Reoxidation Oxidized_Cooxidant Reduced Co-oxidant Cooxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Cooxidant->Reduced_Os

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Advantages:

  • Excellent enantioselectivity (>99% ee) for a broad range of substrates.[1][2]

  • Well-established and predictable stereochemical outcomes based on the choice of ligand.

  • Commercially available pre-mixed reagents (AD-mix-α and AD-mix-β) simplify the experimental setup.[3]

Disadvantages:

  • High cost and extreme toxicity of osmium tetroxide.

  • Generation of stoichiometric amounts of waste from the co-oxidant.

Ruthenium-Catalyzed Asymmetric Dihydroxylation

Ruthenium, being in the same group as osmium, also catalyzes the dihydroxylation of alkenes. Ruthenium tetroxide is a more powerful oxidizing agent than osmium tetroxide, which can lead to over-oxidation and cleavage of the resulting diol.[9] However, recent developments have led to milder and more selective protocols.

Mechanism: Similar to osmium, the reaction is believed to proceed through a [3+2] cycloaddition to form a cyclic ruthenate ester, which is then hydrolyzed. The higher oxidation potential of ruthenium makes the intermediate more susceptible to further oxidation.

Advantages:

  • Ruthenium is significantly less expensive and less toxic than osmium.

  • Can be effective for some electron-deficient alkenes that are poor substrates for the Sharpless AD.

Disadvantages:

  • Prone to over-oxidation, leading to lower yields of the desired diol.[9]

  • Asymmetric versions are less developed and generally provide lower enantioselectivities compared to the Sharpless AD.

Manganese-Catalyzed Asymmetric Dihydroxylation

Manganese-based catalysts have emerged as a promising, environmentally benign alternative for asymmetric dihydroxylation.[6] These systems often utilize hydrogen peroxide as a green co-oxidant.

Mechanism: The active oxidant is believed to be a high-valent manganese-oxo species. Mechanistic studies suggest the formation of a manganese(V)-oxo-hydroxo species that effects the cis-dihydroxylation of the olefin.[6][11]

Manganese_AD_Cycle Mn_cat Mn-Catalyst Active_Mn High-valent Mn=O Mn_cat->Active_Mn Oxidation H2O2 H₂O₂ H2O2->Active_Mn Intermediate Intermediate Complex Active_Mn->Intermediate Alkene Alkene Alkene->Intermediate Intermediate->Mn_cat Diol Diol Intermediate->Diol Hydrolysis

Caption: Simplified catalytic cycle for Manganese-catalyzed dihydroxylation.

Advantages:

  • Manganese is an earth-abundant, inexpensive, and low-toxicity metal.

  • Utilizes environmentally friendly co-oxidants like H₂O₂.

  • High enantioselectivities have been reported for specific substrate classes.[6]

Disadvantages:

  • Substrate scope can be more limited compared to osmium.

  • Catalyst performance can be sensitive to reaction conditions.

Iron-Catalyzed Asymmetric Dihydroxylation

Iron, the most abundant transition metal, offers an attractive platform for developing sustainable oxidation catalysts. Significant strides have been made in iron-catalyzed asymmetric dihydroxylation, with some systems demonstrating excellent enantioselectivity.[5]

Mechanism: Similar to manganese, the mechanism is thought to involve a high-valent iron-oxo species as the active oxidant. Isotopic labeling studies and DFT calculations support the involvement of a chiral Fe(III)-OOH active species in the enantioselective C-O bond formation.[5]

Advantages:

  • Iron is extremely abundant, inexpensive, and non-toxic.

  • Uses green oxidants like hydrogen peroxide.

  • Excellent enantioselectivities have been achieved for certain classes of alkenes.[5]

Disadvantages:

  • The development of broadly applicable and highly active iron catalysts is still an active area of research.

  • Over-oxidation can be a competing side reaction.

Enzymatic Asymmetric Dihydroxylation

Biocatalysis offers a highly selective and environmentally friendly approach to asymmetric dihydroxylation. Rieske non-heme iron oxygenases are a class of enzymes capable of catalyzing the cis-dihydroxylation of a variety of alkenes and arenes with excellent enantioselectivity.[7][12]

Mechanism: The enzymatic reaction involves the activation of molecular oxygen at a non-heme iron center within the enzyme's active site. The substrate binds in a specific orientation, leading to highly controlled stereoselective oxidation.[7]

Advantages:

  • Exceptional enantioselectivity, often >99% ee.

  • Mild reaction conditions (aqueous media, ambient temperature, and pressure).

  • Environmentally benign.

Disadvantages:

  • Enzymes often have a limited substrate scope.

  • Can require specialized equipment for fermentation and protein purification.

  • Turnover numbers can be lower than some metal-catalyzed systems.

Organocatalytic Asymmetric Dihydroxylation

Organocatalysis provides a metal-free alternative for asymmetric dihydroxylation, often proceeding through different mechanisms than metal-catalyzed pathways. For example, the asymmetric dihydroxylation of α,β-unsaturated aldehydes can be achieved using chiral aminocatalysts.[8]

Mechanism: The mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the substrate and the organocatalyst. This intermediate then reacts with an oxygen source in a stereocontrolled manner. Some methods proceed via an initial epoxidation followed by a stereospecific ring-opening.

Advantages:

  • Avoids the use of toxic and expensive heavy metals.

  • Catalysts are often derived from readily available natural products.

  • Mild reaction conditions.

Disadvantages:

  • Substrate scope is often limited to activated alkenes, such as enals or enones.

  • Can require higher catalyst loadings compared to metal-based systems.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol is a representative example of the Sharpless AD reaction.

Sharpless_Protocol start Start dissolve Dissolve AD-mix-β in t-BuOH/H₂O start->dissolve cool Cool to 0 °C dissolve->cool add_alkene Add trans-stilbene cool->add_alkene stir Stir vigorously at 0 °C add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Materials:

  • trans-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve AD-mix-β (commercially available mixture of K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃[Fe(CN)₆], and K₂CO₃) in a 1:1 mixture of tert-butanol and water.[13]

  • Cool the resulting slurry to 0 °C in an ice bath.

  • Add trans-stilbene to the cold, vigorously stirred mixture.

  • Continue stirring at 0 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding solid sodium sulfite and stir for an additional hour.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diol.

Manganese-Catalyzed Asymmetric Dihydroxylation of an Electron-Deficient Alkene

This protocol is a general procedure for the manganese-catalyzed asymmetric dihydroxylation of electron-deficient olefins.

Materials:

  • Alkene (e.g., chalcone)

  • Manganese(II) salt (e.g., Mn(OTf)₂)

  • Chiral tetradentate N₄-donor ligand

  • Oxone

  • Solvent (e.g., acetonitrile/water)

Procedure:

  • To a solution of the alkene in a mixture of acetonitrile and water, add the manganese(II) salt and the chiral ligand.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add a solution of Oxone in water dropwise over a period of time.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

Conclusion

The asymmetric dihydroxylation of alkenes is a critical transformation in modern organic synthesis. While the osmium-catalyzed Sharpless Asymmetric Dihydroxylation remains a benchmark for its broad applicability and high enantioselectivity, concerns over cost and toxicity have spurred the development of a diverse array of alternative methods. Catalysts based on more sustainable metals like manganese and iron have demonstrated remarkable efficacy and selectivity, particularly for certain substrate classes, and represent a vibrant and rapidly advancing area of research. Enzymatic and organocatalytic approaches offer green and highly selective alternatives, albeit often with a more limited substrate scope. The selection of an appropriate catalytic system requires a careful consideration of the specific synthetic target, economic constraints, and environmental impact. As research continues to push the boundaries of catalyst design, the toolbox available to synthetic chemists for the stereoselective synthesis of chiral diols will undoubtedly continue to expand.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CAS 104322-63-6). This chiral oxaziridine is a powerful and selective oxidizing agent, prized in asymmetric synthesis for creating stereospecific hydroxylations.[1][2] However, its utility as an oxidant necessitates a rigorous and informed approach to its disposal to ensure laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to manage this reagent with confidence and integrity.

Hazard Profile and Risk Assessment: A Conservative Approach

The safe disposal of any chemical begins with a thorough understanding of its hazards. Information for this compound presents some inconsistencies across supplier Safety Data Sheets (SDS), which necessitates a conservative approach. While some sources classify it as non-hazardous under OSHA's Hazard Communication Standard[3], others assign specific GHS hazard classifications.[4][5]

For maximum safety, it is imperative to handle and dispose of this compound according to its highest potential hazard classification. The primary risks stem from its nature as a strong oxidizing agent and its potential physiological effects.[6][7]

Key Hazards:

  • Oxidizing Properties: As an oxaziridine, it is an oxidizing agent. Strong oxidizers can form explosive mixtures with combustible, organic, or other easily oxidized materials and can promote or intensify fires.[6][7]

  • Irritation: It is cited as a skin, eye, and respiratory irritant.[4][5][8]

  • Acute Toxicity: At least one source classifies it as Category 4 for acute oral toxicity.[4]

  • Physical Form: As a solid powder, it poses an inhalation risk if dust is generated during handling.[4][7]

Hazard ClassificationGHS CodeSignal WordSource(s)
Acute toxicity, oralH302Warning[4]
Skin corrosion/irritationH315Warning[4][5][8]
Serious eye damage/irritationH319Warning[4][5][8]
Respiratory tract irritationH335Warning[4][5][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are non-negotiable when handling this compound for either use or disposal. The causality is clear: to prevent contact with and inhalation of the substance.

  • Engineering Controls: All manipulations, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood.[6][7][9] This is the primary defense against inhaling the fine powder.

  • Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards.[4] A face shield should be worn in situations with a higher risk of splashing or dust generation.[6]

  • Hand Protection: Wear nitrile gloves.[6][9] If significant handling is required, consider double-gloving or using a thicker, utility-grade nitrile glove. Always wash hands thoroughly after handling.[10]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin contact.[6]

Waste Segregation and Collection Protocol

The cardinal rule for disposing of an oxidizing agent is meticulous segregation. Improper mixing can lead to dangerous chemical reactions.

Experimental Protocol: Waste Collection

  • Identify Waste Streams: Clearly differentiate between the following waste types:

    • Unused/Expired Solid Reagent: The pure chemical.

    • Grossly Contaminated Labware: Items such as spatulas, weigh boats, or flasks with visible solid residue.

    • Trace Contaminated Materials: Items like gloves, pipette tips, and paper towels used for minor cleanup.

  • Select Appropriate Containers: Use only waste containers designated for solid hazardous waste. These containers must be made of a compatible material (e.g., HDPE) and feature a secure, sealable lid.[11] Never use a container that previously held a reducing agent or flammable solvent.

  • Label Correctly: Before adding any waste, label the container with a "Hazardous Waste" label.[11] Clearly write the full chemical name: "this compound" and the associated hazards (Oxidizer, Irritant).

  • Segregate Incompatibles: This is the most critical step. Store the waste container away from all flammable materials, organic solvents, reducing agents (e.g., hydrides, metal powders), and strong acids or bases.[6][10][12] Store in a designated, well-ventilated satellite accumulation area.[13]

  • Collect Waste:

    • For the solid reagent, carefully transfer it to the waste container inside a fume hood to minimize dust creation.[4]

    • Place all grossly and trace-contaminated materials into the same designated solid waste container. While some guidelines suggest trace-contaminated items can go in regular trash[6], it is a far safer and more compliant practice to treat all contaminated items as hazardous waste.

Spill Management and Decontamination

Anticipate spills by having the correct cleanup materials readily available before you begin work.[7]

Experimental Protocol: Small Spill Cleanup (<1 g)

  • Ensure Safety: If a spill occurs, ensure the area is well-ventilated and you are wearing the full PPE described in Section 2. Turn off any nearby ignition sources.[12]

  • Contain the Spill: Prevent the powder from spreading.

  • Absorb with Inert Material: Cover the spill with an inert absorbent material such as vermiculite or sand.[7][10] CRITICAL: Never use paper towels or other combustible materials like sawdust for the initial cleanup of an oxidizer, as this can create a fire hazard.[7][10]

  • Collect the Waste: Carefully sweep up the mixture of the chemical and absorbent material. Place it into your pre-labeled hazardous waste container.[4][7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with water, followed by a dry cloth. Place these cloths in the hazardous waste container.

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or emergency services. [10][13]

The Disposal Pathway: A Decision Framework

Direct chemical neutralization of this compound in the lab is not recommended for disposal purposes. The reactions can be unpredictable and hazardous. The only safe and compliant method is to dispose of it as hazardous waste through professional channels.[5][8][13]

The following decision workflow illustrates the proper disposal pathway.

DisposalWorkflow start Waste Generated: This compound is_spill Spill or Routine Waste? start->is_spill spill_size Spill Size? is_spill->spill_size Spill routine_waste Routine Waste is_spill->routine_waste Routine small_spill < 1 gram (Manageable) spill_size->small_spill Small large_spill > 1 gram (or Unsure) spill_size->large_spill Large trained Trained Personnel with Full PPE? small_spill->trained evacuate IMMEDIATELY: 1. Evacuate Area 2. Alert Colleagues 3. Contact EHS/Emergency large_spill->evacuate cleanup Follow Spill Protocol: 1. Use INERT absorbent (Vermiculite) 2. Collect in hazardous waste container trained->cleanup Yes trained->evacuate No contact_ehs Contact Institutional EHS for Waste Pickup cleanup->contact_ehs evacuate->contact_ehs EHS manages cleanup identify Identify Waste Type: - Unused Solid - Contaminated Labware routine_waste->identify containerize Use Labeled, Compatible Solid Hazardous Waste Container identify->containerize segregate Segregate from Incompatibles: (Flammables, Reducers, Organics) containerize->segregate store Store in Designated Satellite Accumulation Area segregate->store store->contact_ehs

Caption: Disposal decision workflow for this compound.

Step-by-Step Guide for Professional Disposal:

  • Package Securely: Ensure the hazardous waste container is tightly sealed and the exterior is clean and free of contamination.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[13]

  • Provide Information: Be prepared to provide the EHS department with the full chemical name, CAS number, and quantity of the waste.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific protocols for waste storage, documentation, and handover.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of novel chemistry must be underpinned by an unwavering commitment to safety. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a powerful and selective chiral oxidizing agent, is a cornerstone reagent for critical transformations like the asymmetric hydroxylation of enolates.[1][2] While invaluable, its nature as a strong oxidizer and potential irritant demands a rigorous and well-understood safety protocol.[3][4][5]

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, explaining the causality behind each safety recommendation to build the deep, field-proven expertise necessary for handling this reagent with confidence and care.

Understanding the Core Hazards

This compound is a stable, crystalline solid at room temperature.[6] The primary risks associated with its handling stem from two key properties:

  • Oxidizing Nature: As an N-sulfonyloxaziridine, it is a strong oxidizing agent.[1][7] This means it can initiate or violently accelerate the combustion of other materials, especially organic compounds, flammable solvents, or reducing agents.[4][5] Improper handling or storage can create significant fire and explosion hazards.

  • Irritant Properties: Safety Data Sheets (SDS) indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][8] The fine, crystalline nature of the solid increases the risk of generating airborne dust, which can be easily inhaled or come into contact with eyes.

Therefore, our safety strategy must focus on preventing contact, mitigating inhalation risk, and strictly segregating the reagent from incompatible materials.

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

TaskEngineering ControlsEye & Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Storage & Transport Approved Chemical Storage CabinetSafety Glasses with Side ShieldsNitrile GlovesNot Required (in sealed container)Lab Coat, Long Pants, Closed-toe Shoes
Weighing Solid Certified Chemical Fume HoodSafety GogglesNitrile GlovesNot Required (if inside fume hood)Lab Coat, Long Pants, Closed-toe Shoes
Preparing Solutions Certified Chemical Fume HoodSafety GogglesNitrile GlovesNot Required (if inside fume hood)Lab Coat, Long Pants, Closed-toe Shoes
Running Reaction Certified Chemical Fume HoodSafety Goggles (Face shield recommended if splash risk exists)Nitrile Gloves (Consider thicker neoprene for larger scales)[4][9]Not Required (if inside fume hood)Lab Coat, Long Pants, Closed-toe Shoes
Small Spill Cleanup Certified Chemical Fume HoodSafety Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesNot Required (if inside fume hood)Lab Coat, Long Pants, Closed-toe Shoes
PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate protection when planning any procedure involving this reagent.

PPE_Workflow start Plan Procedure with This compound is_solid Handling Solid Powder? start->is_solid in_hood Work Inside Certified Chemical Fume Hood? is_solid->in_hood Yes ppe_respirator Wear N95 Dust Respirator is_solid->ppe_respirator No splash_risk Potential for Splash or Energetic Reaction? in_hood->splash_risk Yes ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes in_hood->ppe_base No ppe_goggles Upgrade to Safety Goggles splash_risk->ppe_goggles Yes end Proceed with Caution ppe_base->end ppe_shield Add Face Shield ppe_goggles->ppe_shield ppe_respirator->in_hood ppe_shield->ppe_base

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Step-by-Step Protocol for Safe Handling and Weighing

This protocol ensures that the primary routes of exposure—inhalation and dermal contact—are minimized.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of incompatible materials (e.g., flammable solvents, reducing agents, organic materials).[4][9]

    • Don the required PPE: a lab coat, long pants, closed-toe shoes, safety goggles, and nitrile gloves.[3][5]

    • Place all necessary equipment (spatula, weigh paper/boat, receiving flask) inside the fume hood.

  • Handling:

    • Retrieve the reagent bottle from its designated storage location (a cool, dry area, often refrigerated at 2-8°C). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform all manipulations deep within the fume hood with the sash positioned as low as is practical.

    • Open the container carefully. Avoid creating puffs of airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper or boat. Minimize drop height to prevent dust generation.[3]

    • Once weighing is complete, securely close the reagent container.

  • Cleanup:

    • Carefully transfer the weighed solid to your reaction vessel.

    • Wipe the spatula and any surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of this wipe as solid chemical waste.

    • Dispose of the weigh paper/boat in the designated solid waste container.

    • Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[3]

Emergency Procedures: Responding to a Spill

A prompt and correct response is critical to prevent exposure and contamination.

  • For a small spill (<1g) inside a fume hood:

    • Alert Personnel: Inform others in the immediate area.

    • Contain: Ensure the fume hood sash is lowered.

    • PPE: Don appropriate PPE, including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.

    • Cleanup: Gently cover the spill with an inert material like sand or vermiculite (do NOT use combustible materials like paper towels).[3][5]

    • Collect: Carefully sweep the mixture into a designated, labeled hazardous waste container.[3]

    • Decontaminate: Wipe the area with a damp cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • For a large spill or any spill outside a fume hood:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for "Oxidizing Solids."

  • Liquid Waste: Quench any reactions containing residual oxidizer before disposal. Unreacted solutions should be collected in a designated, labeled hazardous waste container. Never mix oxidizer waste with organic or flammable waste streams.[4]

  • Disposal: All waste must be disposed of through your institution's official EHS program, following all federal, state, and local regulations.[3]

By integrating these protocols and understanding the rationale behind them, you can confidently and safely leverage the synthetic power of this compound in your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.